2-Methylbutyrate
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H9O2- |
|---|---|
Molecular Weight |
101.12 g/mol |
IUPAC Name |
2-methylbutanoate |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1 |
InChI Key |
WLAMNBDJUVNPJU-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)C(=O)[O-] |
Synonyms |
2-methylbutanoic acid 2-methylbutyrate 2-methylbutyrate, (+-)-isomer 2-methylbutyrate, sodium salt 2-methylbutyric acid alpha-methylbutyrate RS-2-methylbutyrate |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of 2-Methylbutyrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutyrate is a short-chain fatty acid with significant biological and commercial relevance. It is a key flavor and aroma compound in many fermented foods and beverages and serves as a chiral building block in the synthesis of various pharmaceuticals. In biological systems, this compound arises primarily from the catabolism of the essential amino acid L-isoleucine. Understanding the intricate enzymatic steps of this biosynthetic pathway is crucial for applications in metabolic engineering, food science, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymes, their kinetic properties, and the experimental protocols for their study.
The Biosynthetic Pathway of this compound from L-Isoleucine
The conversion of L-isoleucine to this compound is a multi-step enzymatic process that primarily occurs within the mitochondria. The pathway can be broadly divided into three main stages: transamination, oxidative decarboxylation, and a modified β-oxidation-like cascade.
Stage 1: Transamination of L-Isoleucine
The initial step in isoleucine catabolism is the reversible transfer of its amino group to an α-keto acid, typically α-ketoglutarate. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme. The product of this reaction is (S)-α-keto-β-methylvalerate (KMV), and glutamate. In humans, two isoforms of BCAT exist: a cytosolic (BCAT1) and a mitochondrial (BCAT2) form, with BCAT2 being the primary enzyme for branched-chain amino acid catabolism.[1][2]
Stage 2: Oxidative Decarboxylation of (S)-α-keto-β-methylvalerate
Following its formation, KMV undergoes irreversible oxidative decarboxylation to yield 2-methylbutyryl-CoA. This crucial step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located on the inner mitochondrial membrane.[3] The BCKDH complex comprises three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3). This complex utilizes thiamine pyrophosphate (TPP), coenzyme A (CoA), and NAD+ as cofactors.
Stage 3: Modified β-Oxidation-like Pathway
2-Methylbutyryl-CoA is then further metabolized through a series of reactions analogous to the β-oxidation of fatty acids.
-
Dehydrogenation: 2-Methylacyl-CoA dehydrogenase , also known as short/branched-chain acyl-CoA dehydrogenase (SBCAD), catalyzes the formation of a double bond between the α and β carbons of 2-methylbutyryl-CoA, yielding tiglyl-CoA.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of tiglyl-CoA to form 2-methyl-3-hydroxybutyryl-CoA.[4][5]
-
Dehydrogenation: 3-Hydroxy-2-methylbutyryl-CoA dehydrogenase oxidizes the hydroxyl group of 2-methyl-3-hydroxybutyryl-CoA to a keto group, producing 2-methylacetoacetyl-CoA.[6]
-
Thiolysis: In the canonical isoleucine degradation pathway, β-ketothiolase would cleave 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA. However, for the production of free this compound, a crucial final step is the hydrolysis of the thioester bond of 2-methylbutyryl-CoA.
Final Step: Hydrolysis to this compound
The release of free this compound from its CoA ester is catalyzed by a thioesterase . Several acyl-CoA thioesterases (ACOTs) have been identified with varying substrate specificities. While many thioesterases have a preference for long-chain fatty acyl-CoAs, some exhibit activity towards short-chain and branched-chain acyl-CoAs, which are responsible for liberating this compound.
Quantitative Data on Pathway Enzymes
The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway. It is important to note that kinetic parameters can vary depending on the source of the enzyme, assay conditions (pH, temperature), and the specific substrates used.
Table 1: Kinetic Parameters of Branched-Chain Amino Acid Aminotransferase (BCAT)
| Enzyme Source | Substrate | Km (mM) | Vmax (units/mg) | Reference |
| Rat mitochondrial (BCAT2) | L-Isoleucine | 1 | Not Reported | [7] |
| Rat mitochondrial (BCAT2) | α-Ketoglutarate | Not Reported | Not Reported | [7] |
| Human recombinant (BCAT2) | L-Leucine | Not Reported | >3,500 pmol/min/µg | [8] |
| Human recombinant (BCAT2) | α-Ketoglutarate | Not Reported | >3,500 pmol/min/µg | [8] |
Table 2: Kinetic Parameters of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
| Enzyme Source | Substrate | Km (mM) | Vmax (units/mg) | Reference |
| Bovine Kidney | α-Keto-β-methylvalerate | Not Reported | Not Reported | [9] |
| Rat Liver | α-Keto-β-methylvalerate | Not Reported | Not Reported | [10] |
Table 3: Kinetic Parameters of Enzymes in the Modified β-Oxidation Pathway
| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Reference |
| Enoyl-CoA Hydratase (Rat Liver) | Tiglyl-CoA | Not Reported | Not Reported | [11] |
| 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase | (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA | Not Reported | Not Reported | [6] |
Table 4: Activity of Thioesterases on Short Branched-Chain Acyl-CoAs
| Enzyme | Substrate | Specific Activity | Reference |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (Human Fibroblasts) | 2-Methylbutyryl-CoA | 0.157 nmol/min/mg protein (control) | [12] |
Experimental Protocols
Protocol 1: Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity
This protocol describes a coupled-enzyme spectrophotometric assay to measure BCAT activity by monitoring the production of glutamate.
Materials:
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM pyridoxal 5'-phosphate (PLP).
-
L-Isoleucine solution: 100 mM in Reaction Buffer.
-
α-Ketoglutarate solution: 50 mM in Reaction Buffer.
-
Glutamate dehydrogenase (GDH) solution: 10 U/mL in Reaction Buffer.
-
NAD+ solution: 20 mM in Reaction Buffer.
-
Enzyme preparation (e.g., purified BCAT or cell lysate).
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Reaction Buffer
-
50 µL L-Isoleucine solution
-
50 µL NAD+ solution
-
10 µL GDH solution
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 40 µL of the enzyme preparation.
-
Start the reaction by adding 50 µL of α-Ketoglutarate solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes. The rate of NADH formation is directly proportional to the BCAT activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
Protocol 2: Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity
This protocol outlines a spectrophotometric assay for BCKDH activity by measuring the rate of NAD+ reduction.
Materials:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 2 mM MgCl2 and 0.2 mM EDTA.
-
Thiamine pyrophosphate (TPP) solution: 10 mM in Assay Buffer.
-
Coenzyme A (CoA) solution: 10 mM in Assay Buffer.
-
NAD+ solution: 20 mM in Assay Buffer.
-
(S)-α-keto-β-methylvalerate (KMV) solution: 20 mM in Assay Buffer.
-
Mitochondrial extract or purified BCKDH complex.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
In a cuvette, prepare a reaction mixture containing:
-
850 µL Assay Buffer
-
20 µL TPP solution
-
20 µL CoA solution
-
50 µL NAD+ solution
-
-
Add the enzyme preparation (e.g., 20-50 µg of mitochondrial protein).
-
Incubate at 37°C for 3 minutes.
-
Initiate the reaction by adding 10 µL of KMV solution.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the specific activity based on the rate of NADH formation.
Protocol 3: Assay for Thioesterase Activity using DTNB
This protocol describes a colorimetric assay for thioesterase activity based on the reaction of free Coenzyme A with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
DTNB solution: 10 mM in Assay Buffer.
-
2-Methylbutyryl-CoA solution: 1 mM in water.
-
Enzyme preparation (purified thioesterase or cell lysate).
-
Spectrophotometer capable of reading at 412 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
900 µL Assay Buffer
-
50 µL DTNB solution
-
-
Add the enzyme preparation.
-
Incubate at 37°C for 3 minutes.
-
Initiate the reaction by adding 50 µL of 2-Methylbutyryl-CoA solution.
-
Monitor the increase in absorbance at 412 nm for 5-10 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of the TNB2- anion (14,150 M-1cm-1).
Protocol 4: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the quantification of this compound in biological samples such as fermentation broth or cell culture media.
Sample Preparation:
-
Centrifuge the sample to remove cells and debris.
-
To 1 mL of the supernatant, add an internal standard (e.g., deuterated this compound or a different short-chain fatty acid not present in the sample).
-
Acidify the sample to pH 2-3 with HCl.
-
Extract the this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
For improved chromatographic performance, derivatize the extract using a suitable agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-INNOWax).
-
Injection: Split or splitless injection depending on the concentration.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute the derivatized acid.
-
Mass Spectrometry: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.
-
Quantification: Generate a standard curve using known concentrations of this compound and the internal standard.
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound from L-isoleucine.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 4. Reactome | enoyl-CoA hydratase activity of enoyl-CoA hydratase [mitochondrial matrix] [reactome.org]
- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-hydroxy-2-methylbutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. rndsystems.com [rndsystems.com]
- 9. Reactome | BCKDH synthesizes BCAA-CoA from KIC, KMVA, KIV [reactome.org]
- 10. High branched-chain alpha-keto acid intake, branched-chain alpha-keto acid dehydrogenase activity, and plasma and brain amino acid and plasma keto acid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural mechanism of enoyl-CoA hydratase: three atoms from a single water are added in either an E1cb stepwise or concerted fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Occurrence and Biosynthesis of 2-Methylbutyrate in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbutyrate and its corresponding esters are significant contributors to the aroma and flavor profiles of numerous plant species, playing a crucial role in fruit ripening and defense mechanisms. This technical guide provides a comprehensive overview of the natural sources of this compound in plants, its biosynthesis via the isoleucine catabolism pathway, and detailed experimental protocols for its extraction and quantification. The information is presented to support researchers in the fields of phytochemistry, drug development, and flavor science in their understanding and utilization of this important volatile organic compound.
Natural Sources of this compound in Plants
This compound, either as a free acid or, more commonly, as an ester, is a widespread volatile compound in the plant kingdom. It is a key component of the characteristic aroma of many fruits and is also found in the essential oils of various medicinal plants. The (S)-enantiomer of 2-methylbutanoic acid is often associated with a fruity, sweet aroma, while the (R)-enantiomer can have a cheesy, sweaty odor.[1]
Occurrence in Fruits
Fruits are a primary source of this compound esters, which are formed during ripening and contribute significantly to their distinct flavors. Apples (Malus domestica) and strawberries (Fragaria × ananassa) are among the most well-studied sources.
-
Apples: Numerous apple cultivars produce a variety of this compound esters, with ethyl this compound and hexyl 2-methylbutanoate being particularly important for the characteristic "apple" aroma.[2] The concentration of these esters can vary significantly between cultivars.[3] For instance, 'Boskoop' and 'Jacques Lebel' are characterized by high concentrations of hexyl 2-methylbutanoate.[2]
-
Strawberries: Methyl 2-methylbutanoate is a key flavor compound in strawberries, contributing to their fruity-sweet notes.[4] Its concentration can differ between various cultivars.
-
Other Fruits: The presence of 2-methylbutanoic acid or its esters has also been reported in apricots, plums, pineapples, and oranges.[1][4]
Occurrence in Medicinal and Aromatic Plants
Several medicinal and aromatic plants are known to contain this compound and its derivatives, often as constituents of their essential oils.
-
Valerian (Valeriana officinalis): The roots of valerian are a well-known source of isovaleric acid and 2-methylbutanoic acid, which contribute to the plant's characteristic pungent odor.[1] The essential oil from valerian roots has been found to contain varying amounts of isovaleric acid.[5][6]
-
Angelica (Angelica archangelica): 2-Methylbutanoic acid is a minor constituent of this plant.[1]
Quantitative Data on this compound and its Esters in Plants
The following tables summarize the quantitative data found in the literature for this compound and its common esters in various plant sources. It is important to note that the majority of available data pertains to the esterified forms of this compound, which are more volatile and aromatically significant. Data for the free acid is less commonly reported.
| Plant Species | Cultivar/Variety | Plant Part | Compound | Concentration (mg/L of alcohol 100% v/v) | Reference(s) |
| Malus domestica (Apple) | Antonówka | Fruit Pulp Distillate | Ethyl this compound | 0.15 ± 0.04 | [7] |
| Malus domestica (Apple) | Delikates | Fruit Pulp Distillate | Ethyl this compound | 0.24 ± 0.06 | [7] |
| Malus domestica (Apple) | Kosztela | Fruit Pulp Distillate | Ethyl this compound | 0.72 ± 0.14 | [7] |
| Malus domestica (Apple) | Kronselska | Fruit Pulp Distillate | Ethyl this compound | 0.22 ± 0.08 | [7] |
| Plant Species | Cultivar/Variety | Plant Part | Compound | Relative Concentration (µg/kg) | Reference(s) |
| Fragaria × ananassa (Strawberry) | Seolhyang (Half-red, day 0) | Fruit | Methyl hexanoate | 56 | [8] |
| Fragaria × ananassa (Strawberry) | Seolhyang (Bright-red, day 0) | Fruit | Methyl hexanoate | 330 | [8] |
| Plant Species | Plant Part | Compound | Concentration (% of Essential Oil) | Reference(s) |
| Valeriana officinalis | Root | Isovaleric acid | 0–2.1% | [5][9] |
Biosynthesis of this compound in Plants
In plants, this compound is synthesized through the catabolism of the branched-chain amino acid, L-isoleucine. This pathway is a crucial part of secondary metabolism, leading to the production of a variety of volatile compounds. The initial steps of isoleucine degradation are common to the catabolism of other branched-chain amino acids, leucine and valine.[10]
The key intermediate in the formation of this compound is 2-methylbutyryl-CoA. This molecule can then be hydrolyzed to the free acid, 2-methylbutyric acid, or serve as a precursor for the synthesis of this compound esters. The esterification is catalyzed by alcohol acyltransferases (AATs), which condense 2-methylbutyryl-CoA with various alcohols.
The following diagram illustrates the biosynthetic pathway from L-isoleucine to this compound and its esters.
Caption: Biosynthesis of this compound from L-isoleucine.
Experimental Protocols
The analysis of this compound in plant tissues, particularly in its free acid form, requires specific extraction and analytical techniques due to its volatility and polarity. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful method for the identification and quantification of this compound and its esters.
Extraction and Derivatization of Free 2-Methylbutyric Acid
For the analysis of free 2-methylbutyric acid, a derivatization step is typically required to increase its volatility and improve its chromatographic behavior.
Materials:
-
Plant tissue (e.g., leaves, fruit pulp, roots)
-
Liquid nitrogen
-
Mortar and pestle
-
Internal standard (e.g., deuterated short-chain fatty acid)
-
Extraction solvent (e.g., diethyl ether or methyl tert-butyl ether)
-
Anhydrous sodium sulfate
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or propyl chloroformate (PCF))
-
Pyridine (for PCF derivatization)
-
Hexane
Protocol:
-
Sample Homogenization: Freeze the plant tissue sample in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
-
Internal Standard Addition: Add a known amount of the internal standard to the powdered sample.
-
Solvent Extraction: Add the extraction solvent to the sample, vortex thoroughly, and sonicate for 15-30 minutes.
-
Centrifugation: Centrifuge the mixture to pellet the solid plant material.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Dry the extract over anhydrous sodium sulfate to remove any residual water.
-
Derivatization (BSTFA method):
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add the BSTFA reagent and pyridine to the dried extract.
-
Heat the mixture at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.
-
-
Derivatization (PCF method):
-
To the aqueous extract, add propanol and pyridine, followed by PCF.
-
Vortex and sonicate to ensure complete reaction.
-
Extract the derivatized compounds with hexane.
-
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Esters
HS-SPME is a solvent-free technique ideal for the analysis of volatile esters of this compound.
Materials:
-
Plant tissue (e.g., fruit puree, chopped leaves)
-
HS-SPME vial with a septum cap
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))
-
Sodium chloride (optional, to increase volatility)
-
Internal standard (e.g., a non-native volatile ester)
Protocol:
-
Sample Preparation: Place a known amount of the homogenized plant tissue into an HS-SPME vial.
-
Internal Standard and Salt Addition: Add the internal standard and, if desired, sodium chloride to the vial.
-
Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the chromatographic column.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Typical GC-MS Parameters:
-
Column: A mid-polar or polar capillary column (e.g., DB-5ms, HP-INNOWax) is suitable for separating this compound derivatives and esters.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for a few minutes, and then ramping up to 250°C.
-
Injector Temperature: Typically set to 250°C for thermal desorption of SPME fibers or injection of liquid samples.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.
Quantification:
Quantification is typically performed by creating a calibration curve using authentic standards of 2-methylbutyric acid and its esters. The peak area of the analyte is normalized to the peak area of the internal standard to correct for variations in extraction efficiency and injection volume.
Logical Workflow for Analysis
The following diagram outlines the logical workflow for the analysis of this compound and its esters in plant materials.
References
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methylbutyric acid | The Fragrance Conservatory [fragranceconservatory.com]
- 5. researchgate.net [researchgate.net]
- 6. Essential oil composition of Valeriana officinalis L. roots cultivated in Iran. Comparative analysis between supercritical CO2 extraction and hydrodistillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Apple Cultivar and Selected Technological Treatments on the Quality of Apple Distillate [mdpi.com]
- 8. Changes in Volatile Compounds in Short-Term High CO2-Treated ‘Seolhyang’ Strawberry (Fragaria × ananassa) Fruit during Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emerging Role of 2-Methylbutyrate in Microbial Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbutyrate, a branched-chain fatty acid derived from the amino acid isoleucine, has long been recognized for its role as a precursor in the biosynthesis of anteiso-fatty acids, which are crucial components of bacterial cell membranes. Emerging research, however, is beginning to shed light on its potential as a signaling molecule in the complex world of microbial communication. This technical guide provides a comprehensive overview of the current understanding of this compound's function in microbial physiology, with a particular focus on its nascent role in signaling. We delve into its biosynthesis, its impact on microbial communities, and the potential mechanisms by which it may exert its signaling effects. This guide also furnishes detailed experimental protocols and data presentation to aid researchers in further exploring this intriguing molecule and its potential as a target for novel therapeutic interventions.
Introduction: Beyond a Metabolic Precursor
Microorganisms utilize a diverse arsenal of small molecules to communicate with each other and to interact with their environment. This chemical language governs a wide array of behaviors, from quorum sensing and biofilm formation to virulence and the production of secondary metabolites. While well-known signaling molecules like acyl-homoserine lactones (AHLs) and autoinducer peptides have been extensively studied, the roles of many other microbial metabolites are only beginning to be understood.
This compound is a volatile organic compound (VOC) produced by a variety of bacteria. Its primary established function is as a precursor for the synthesis of anteiso-branched-chain fatty acids (BCFAs). These fatty acids are incorporated into the cell membrane, where they play a critical role in maintaining membrane fluidity and enabling adaptation to environmental stresses such as temperature fluctuations. However, the production of this compound as a diffusible and volatile molecule suggests that it may also have extracellular functions, including acting as a signaling molecule.
This guide will explore the dual role of this compound, examining its established metabolic functions and delving into the evidence and hypotheses surrounding its potential as a microbial signaling molecule.
Biosynthesis of this compound
The primary route for this compound biosynthesis in bacteria is through the catabolism of the amino acid L-isoleucine. This pathway involves a series of enzymatic reactions that convert isoleucine into 2-methylbutyryl-CoA, which can then be hydrolyzed to this compound or utilized for anteiso-fatty acid synthesis.
Isoleucine Catabolic Pathway
The conversion of L-isoleucine to 2-methylbutyryl-CoA is a multi-step process:
-
Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.
-
Oxidative Decarboxylation: α-keto-β-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex.
Quantitative Data on this compound Production and Effects
Quantitative data on this compound as a signaling molecule is still scarce. However, studies on its production and metabolic effects provide a foundation for understanding its potential signaling concentrations.
| Microorganism | Condition | This compound Concentration/Effect | Reference |
| Streptomyces yanglinensis 3-10 | Co-culture with Aspergillus flavus | Production of this compound observed, which inhibited aflatoxin production. | [1] |
| Rumen microbiota | In vitro fermentation | Supplementation with this compound increased the abundance of cellulolytic bacteria. | [2] |
| Bacillus subtilis mutants | Growth medium supplementation | (S)-(+)-2-methylbutyrate was more active in supporting growth than the (R)-(-)-isomer. | [2] |
| Pseudomonas sp. | Soil isolate | Preferentially utilizes (S)-2-methylbutyric acid. | [2] |
Potential Signaling Mechanisms of this compound
While a dedicated signaling pathway for this compound has not yet been fully elucidated, several plausible mechanisms can be hypothesized based on our knowledge of other microbial signaling systems.
Chemotaxis and Receptor-Mediated Sensing
Bacteria are known to possess chemoreceptors for a variety of small molecules, including fatty acids. It is plausible that specific chemoreceptors, likely belonging to the methyl-accepting chemotaxis protein (MCP) family, could bind this compound. This binding would initiate a phosphorylation cascade, ultimately influencing flagellar motor rotation and directing bacterial movement towards or away from the source of the molecule. Some bacteria, such as Vibrio fischeri, have been shown to have chemoreceptors for short- and medium-chain fatty acids, providing a precedent for this type of sensing.[3]
Modulation of Gene Expression
This compound could also influence gene expression through various mechanisms. It might be transported into the cell and interact directly with transcriptional regulators, or its presence could be sensed by membrane-bound sensor kinases of two-component systems. Activation of these systems would lead to the phosphorylation of a cognate response regulator, which would then bind to DNA and modulate the expression of target genes. These genes could be involved in a variety of processes, such as secondary metabolite production, biofilm formation, or virulence.
Experimental Protocols
Investigating the signaling role of this compound requires a combination of analytical, genetic, and biochemical approaches.
Quantification of this compound in Microbial Cultures
Objective: To accurately measure the concentration of this compound produced by a microbial culture.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Collect a known volume of microbial culture supernatant.
-
Acidify the supernatant to a pH of approximately 2 with HCl to protonate the carboxylate group.
-
Perform a liquid-liquid extraction with a non-polar solvent such as diethyl ether or ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
-
-
Derivatization (Optional but Recommended):
-
To improve volatility and chromatographic peak shape, derivatize the extracted acids. A common method is to convert them to their methyl esters using diazomethane or BF3-methanol.
-
-
GC-MS Analysis:
-
Column: Use a polar capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a wax column).
-
Injection: Inject a small volume of the derivatized sample.
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the compounds.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify the this compound derivative based on its mass spectrum and retention time compared to a standard. For quantification, use selected ion monitoring (SIM) for higher sensitivity and specificity.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of a this compound standard.
-
Include an internal standard (e.g., a deuterated analog or a fatty acid of a different chain length) in both the samples and standards to correct for variations in extraction efficiency and injection volume.
-
Transcriptomic Analysis of Bacterial Response to this compound
Objective: To identify genes and pathways that are differentially expressed in response to exogenous this compound.
Methodology: RNA-Sequencing (RNA-Seq)
-
Experimental Setup:
-
Grow the bacterial strain of interest in a defined medium.
-
Divide the culture into two groups: a control group and a treatment group to which a known concentration of this compound is added.
-
Incubate the cultures for a defined period.
-
-
RNA Extraction:
-
Harvest the bacterial cells from both groups by centrifugation.
-
Immediately stabilize the RNA using a commercial RNA stabilization solution or by flash-freezing in liquid nitrogen.
-
Extract total RNA using a reputable RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.
-
-
Library Preparation and Sequencing:
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.
-
Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
-
Construct sequencing libraries from the rRNA-depleted RNA.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome of the bacterium.
-
Quantify the expression level of each gene.
-
Identify differentially expressed genes (DEGs) between the control and treatment groups using statistical software packages (e.g., DESeq2, edgeR).
-
Perform gene ontology (GO) and pathway enrichment analysis on the DEGs to identify the biological processes affected by this compound.
-
Future Directions and Therapeutic Potential
The study of this compound in microbial signaling is still in its infancy. Future research should focus on:
-
Identifying specific this compound receptors: This will be crucial for definitively establishing its role as a signaling molecule and for elucidating the downstream signaling pathways.
-
Characterizing the downstream cellular responses: Understanding how this compound influences bacterial behavior, such as virulence factor production and biofilm formation, is essential.
-
Investigating its role in complex microbial communities: Exploring how this compound mediates interactions within and between different microbial species will provide insights into its ecological significance.
From a drug development perspective, if this compound is found to be a key signaling molecule in pathogenic bacteria, its pathway could represent a novel target for antimicrobial therapies. Developing molecules that block its synthesis, inhibit its receptor, or interfere with its downstream signaling could offer a new strategy to combat bacterial infections, potentially by disrupting their communication and coordinated behaviors rather than by direct killing, which may reduce the selective pressure for resistance.
Conclusion
This compound is more than just a building block for bacterial membranes. Its production as a volatile and diffusible molecule, coupled with the growing understanding of the importance of chemical communication in the microbial world, strongly suggests a role in signaling. While direct evidence for a complete signaling pathway is still forthcoming, the tools and hypotheses are in place to drive this exciting field of research forward. The insights gained from these future studies will not only deepen our fundamental understanding of microbial communication but may also pave the way for the development of new and innovative therapeutic strategies.
References
chemical and physical properties of 2-methylbutyrate
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Methylbutyrates
Abstract
This technical guide provides a comprehensive overview of the esters, with a primary focus on methyl 2-methylbutyrate, ethyl this compound, and 2-methylbutyl this compound. These compounds are of significant interest to researchers in the fields of flavor and fragrance chemistry, as well as to professionals in drug development and chemical synthesis. This document consolidates key data on their chemical identity, physicochemical properties, and spectral information. Detailed experimental protocols for their synthesis and property determination are also presented. Visualizations are provided to illustrate logical relationships and experimental workflows, adhering to a specified set of technical guidelines for clarity and accessibility.
Chemical Identity
2-Methylbutyrates are esters of 2-methylbutanoic acid. The identity of the ester is determined by the alcohol moiety. This guide focuses on three common examples: methyl this compound, ethyl this compound, and 2-methylbutyl this compound.
Table 1: Chemical Identification of Common this compound Esters
| Identifier | Methyl this compound | Ethyl this compound | 2-Methylbutyl this compound |
| IUPAC Name | methyl 2-methylbutanoate[1] | ethyl 2-methylbutanoate[2] | 2-methylbutyl 2-methylbutanoate[3] |
| Synonyms | Methyl anteisovalerate, 2-methylbutanoic acid methyl ester[1] | Ethyl 2-methylbutanoate, Ethyl alpha-methylbutyrate[4][5] | 2-methylbutyl 2-methylbutanoate, Butanoic acid, 2-methyl-, 2-methylbutyl ester[3][6] |
| CAS Number | 868-57-5[1][7] | 7452-79-1[2][4] | 2445-78-5[3][6] |
| Molecular Formula | C₆H₁₂O₂[1][8] | C₇H₁₄O₂[2] | C₁₀H₂₀O₂[3][6] |
| Molecular Weight | 116.16 g/mol [1][7] | 130.18 g/mol [2] | 172.26 g/mol [3][6] |
| InChIKey | OCWLYWIFNDCWRZ-UHFFFAOYSA-N[1][7] | HCRBXQFHJMCTLF-UHFFFAOYSA-N | PVYFCGRBIREQLL-UHFFFAOYSA-N[3] |
| SMILES | CCC(C)C(=O)OC[1][7] | CCOC(=O)C(C)CC | CCC(C)COC(=O)C(C)CC[3] |
Physicochemical Properties
The physical and chemical properties of this compound esters are crucial for their application in various fields. These esters are generally colorless liquids with characteristic fruity odors.[1][2][6] Their volatility and solubility are key parameters for their use as flavor and fragrance compounds.
Table 2: Physical and Chemical Properties of this compound Esters
| Property | Methyl this compound | Ethyl this compound | 2-Methylbutyl this compound |
| Appearance | Colorless liquid with a sweet, fruity, apple-like odor.[1][9] | Colorless oily liquid with a fruity odor.[2] | Colorless to pale yellow liquid.[3][6] |
| Boiling Point | 115 °C (lit.)[7][9] | 132-133 °C (lit.)[2] | 184-187 °C @ 760 mm Hg[10] |
| Melting Point | -91°C (estimate)[8] | -93.23 °C[11] | No data available.[6] |
| Density | 0.88 g/mL at 25 °C (lit.)[7][9] | 0.865 g/mL at 25 °C (lit.) | 0.855 g/cm³ at 25 °C[6] |
| Refractive Index | n20/D 1.393 (lit.)[7][9] | n20/D 1.397 (lit.) | 1.409-1.509[3] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils.[9] | Very slightly soluble in water; soluble in alcohol and propylene glycol.[2][11] | No data available, but expected to be poorly soluble in water.[6] |
| Flash Point | 19.4 °C[8] / 32 °C (closed cup)[12] | 26 °C (closed cup) / 79.0 °F (26.1 °C)[13] | 67 °C[6] / 153.00 °F (TCC)[14][15] |
| Vapor Pressure | No data available | No data available | 0.713 mm/Hg @ 25.00 °C (est.)[14] |
| logP (o/w) | 1.20550[8] | 2.158 (est)[16] | 3.649[6] |
Spectral Data
Spectral data is essential for the structural elucidation and quality control of this compound esters.
Table 3: Spectral Data for Methyl this compound
| Spectrum Type | Key Features |
| ¹H NMR (CDCl₃, 90 MHz) | Shifts [ppm]: 3.67 (s, 3H, -OCH₃), 2.43 (m, 1H, -CH-), 1.45-1.71 (m, 2H, -CH₂-), 1.10-1.18 (d, 3H, -CH(CH₃)-), 0.90 (t, 3H, -CH₂CH₃).[1] |
| ¹³C NMR (CDCl₃, 25.16 MHz) | Shifts [ppm]: 177.09 (C=O), 51.36 (-OCH₃), 41.10 (-CH-), 26.95 (-CH₂-), 16.68 (-CH(CH₃)-), 11.64 (-CH₂CH₃).[1] |
| Mass Spectrometry (GC-MS) | Major fragments (m/z): 88, 57, 41, 29, 85.[1] |
Experimental Protocols
Synthesis of Methyl this compound via Fischer Esterification
This protocol describes a general method for the synthesis of methyl this compound.
Objective: To synthesize methyl this compound from 2-methylbutanoic acid and methanol using an acid catalyst.
Materials:
-
2-methylbutanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid[17]
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
-
Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus
Methodology:
Procedure Details:
-
Reaction Setup: In a round-bottom flask, combine 1 mole of 2-methylbutanoic acid with 3-5 moles of methanol. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume).
-
Reflux: Add boiling chips to the flask, attach a reflux condenser, and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with water to remove excess methanol, then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst (caution: CO₂ evolution), and finally with brine.
-
Drying and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. The crude ester is then purified by fractional distillation, collecting the fraction at the known boiling point of the target ester.[17]
Determination of Boiling Point
Objective: To accurately measure the boiling point of a purified this compound sample.
Materials:
-
Purified liquid sample
-
Distillation apparatus (micro-distillation setup for small volumes)
-
Calibrated thermometer
-
Heating mantle or oil bath
-
Boiling chips
Methodology:
-
Place a small volume of the purified liquid and a boiling chip into the distillation flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Heat the flask gently.
-
Record the temperature at which the liquid boils and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the ambient atmospheric pressure.
-
If necessary, a correction can be applied to normalize the boiling point to standard pressure (760 mm Hg).
Biological Activity and Signaling Pathways
Information on specific signaling pathways directly modulated by simple esters like methyl or ethyl this compound is not extensively documented in publicly available literature. These molecules are primarily recognized for their role as volatile organic compounds (VOCs) contributing to the aroma of fruits like apples and strawberries.[2][18]
Their biological significance is largely related to chemosensation (smell and taste) in various organisms. In drug development, such esters might be considered as simple synthons or starting materials for more complex molecules. The parent acid, 2-methylbutanoic acid, is a short-chain fatty acid and is found naturally in various plants and as a metabolic byproduct.[19]
Safety and Handling
This compound esters are generally classified as flammable liquids.[12][13][20]
-
Handling: Use in a well-ventilated area, away from ignition sources.[6][21] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[4][6] Keep away from heat, sparks, and open flames.[20]
-
First Aid: In case of skin contact, wash with soap and water.[6][21] In case of eye contact, rinse thoroughly with water for at least 15 minutes.[6] If inhaled, move to fresh air.[6] If swallowed, do not induce vomiting and seek medical attention.[6]
Conclusion
This technical guide has summarized the core chemical and physical properties of key this compound esters. The data, presented in structured tables, provides a valuable resource for researchers and professionals. The included experimental protocols offer practical guidance for the synthesis and characterization of these compounds. While their primary application remains in the flavor and fragrance industry, the foundational data provided here is essential for any scientific investigation or application involving these esters.
References
- 1. Methyl this compound | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl this compound | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylbutyl this compound | C10H20O2 | CID 17129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. ethyl this compound - Wikidata [wikidata.org]
- 6. 2-Methylbutyl this compound - Safety Data Sheet [chemicalbook.com]
- 7. 2-甲基丁酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. Methyl this compound | 868-57-5 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. fudabio.com [fudabio.com]
- 12. Methyl this compound 99 868-57-5 [sigmaaldrich.com]
- 13. vigon.com [vigon.com]
- 14. parchem.com [parchem.com]
- 15. 2-methyl butyl 2-methyl butyrate [flavscents.com]
- 16. ethyl 2-methyl butyrate, 7452-79-1 [thegoodscentscompany.com]
- 17. CN103508886A - Continuous production method for ethyl this compound - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 20. chemos.de [chemos.de]
- 21. aurochemicals.com [aurochemicals.com]
The Discovery and History of 2-Methylbutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutyrate, an ester of 2-methylbutanoic acid, is a volatile organic compound with significant roles in biochemistry, metabolism, and sensory science. It is recognized for its characteristic fruity aroma and is found naturally in a variety of fruits and fermented products. Beyond its organoleptic properties, this compound is an intermediate in the metabolic pathway of the essential amino acid leucine. This technical guide provides an in-depth exploration of the discovery, history, metabolic significance, and analytical methodologies related to this compound, tailored for a scientific audience.
Discovery and Historical Milestones
The history of this compound is intrinsically linked to its parent carboxylic acid, 2-methylbutanoic acid. The initial investigations into this class of compounds date back to the 19th century.
1.1. Early Identification in Natural Sources
2-Methylbutanoic acid was first identified as a constituent of various natural sources, notably in the perennial flowering plant valerian (Valeriana officinalis) and Angelica archangelica.[1] The chemical identity of the valeric acids, including 2-methylbutanoic acid, was first investigated in the 19th century through the oxidation of fusel alcohol, a by-product of fermentation.[1] One of the isolated products exhibited a positive rotation in polarized light, indicating the presence of the (2S) isomer.[1] The (S)-enantiomer is commonly found in fruits like apples and apricots, while the (R)-enantiomer is present in cocoa beans.[1]
1.2. First Enantioselective Synthesis
A pivotal moment in the history of this compound was the first enantioselective synthesis of 2-methylbutanoic acid in 1904 by the German chemist Willy Marckwald.[1][2] By heating ethyl(methyl)malonic acid in the presence of the chiral base brucine, Marckwald was able to produce an optically active mixture of the acid, demonstrating a foundational principle of asymmetric synthesis.[2]
1.3. Advent of Ester Synthesis
The synthesis of this compound esters followed the development of general esterification methods. The Fischer-Speier esterification, first described in 1895, provided a direct method for producing esters from carboxylic acids and alcohols using an acid catalyst.[3] This reaction would have been the earliest method used to synthesize various this compound esters in a laboratory setting.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound and its common esters is provided in the tables below.
Table 1: Physical Properties of 2-Methylbutanoic Acid and its Esters
| Property | 2-Methylbutanoic Acid | Methyl this compound | Ethyl this compound |
| Molecular Formula | C5H10O2 | C6H12O2 | C7H14O2 |
| Molar Mass | 102.13 g/mol [4] | 116.16 g/mol | 130.18 g/mol [5] |
| Boiling Point | 176 °C[1] | 115-116 °C | 132-133 °C[5] |
| Density | 0.941 g/mL[1] | 0.886 g/mL | 0.865 g/mL[5] |
| Appearance | Colorless liquid[1] | Colorless liquid | Colorless oily liquid[5] |
| Odor | Pungent, cheesy (racemic)[1] | Fruity, apple-like | Fruity[5] |
Metabolic Pathway of this compound
This compound is a key intermediate in the catabolism of the branched-chain amino acid, leucine. The metabolic pathway leading to its formation is a multi-step process primarily occurring in the mitochondria.
The breakdown of leucine begins with its transamination to α-ketoisocaproate (KIC). A small fraction of KIC is then converted to β-hydroxy-β-methylbutyrate (HMB). The majority of KIC, however, is oxidatively decarboxylated to isovaleryl-CoA, which is further metabolized. The pathway leading to this compound involves the conversion of isoleucine to 2-methylbutyryl-CoA, which can then be hydrolyzed to this compound. In bacteria, nutrient starvation can induce the production of 2-methylbutyric acid from leucine.[4][6]
Signaling Pathways
While this compound itself is not recognized as a primary signaling molecule, its structural analog, butyrate, is a well-studied short-chain fatty acid with significant signaling roles, particularly in the gut. Butyrate is a known histone deacetylase (HDAC) inhibitor and can influence gene expression and cellular processes.
One notable pathway influenced by butyrate is the JAK2/Stat3/Nrf2/Glo1 pathway. Butyrate has been shown to inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (Stat3) pathway, which in turn affects the expression of Nrf2 and Glo1, leading to an accumulation of methylglyoxal and subsequent apoptosis in cancer cells.[7] It is plausible that this compound could have similar, albeit likely weaker, effects on these or other signaling pathways, but dedicated research in this area is lacking.
Experimental Protocols
5.1. Synthesis of this compound Esters (Fischer Esterification)
This protocol describes a general method for the synthesis of this compound esters, such as ethyl this compound.
-
Materials: 2-methylbutanoic acid, ethanol (or other alcohol), concentrated sulfuric acid, anhydrous sodium sulfate, diethyl ether, saturated sodium bicarbonate solution, brine.
-
Procedure:
-
In a round-bottom flask, combine 2-methylbutanoic acid and a 3-fold molar excess of ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the acid volume) while cooling the flask in an ice bath.
-
Reflux the mixture for 2-4 hours.
-
After cooling, transfer the mixture to a separatory funnel and wash with cold water, followed by saturated sodium bicarbonate solution until effervescence ceases.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the resulting ester by fractional distillation.[8]
-
5.2. Quantification of this compound in Biological Samples (GC-MS)
This protocol outlines a general procedure for the analysis of this compound in plasma using gas chromatography-mass spectrometry (GC-MS).
-
Materials: Plasma sample, internal standard (e.g., [2H6]HMB), diethyl ether, neutral phosphate buffer, derivatizing agent (e.g., MTBSTFA).
-
Procedure:
-
Spike the plasma sample with a known amount of the internal standard.
-
Extract the sample with diethyl ether.
-
Back-extract into a neutral phosphate buffer.
-
Dry the sample under a stream of nitrogen.
-
Derivatize the sample to increase volatility (e.g., silylation).
-
Inject the derivatized sample into the GC-MS system.
-
Quantify the analyte by comparing the peak area of the analyte to that of the internal standard.[9]
-
Conclusion
This compound, from its early identification in natural products to its synthesis and metabolic characterization, represents a molecule of ongoing scientific interest. While its role as a flavor and fragrance compound is well-established, its involvement in amino acid metabolism highlights its biological significance. Future research may further elucidate its potential, though likely subtle, roles in cellular signaling, expanding our understanding of this multifaceted ester. The experimental protocols provided herein offer a foundation for researchers to further investigate the properties and functions of this compound.
References
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl this compound | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Analysis of beta-hydroxy-beta-methyl butyrate in plasma by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Isomers of 2-Methylbutyrate and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of 2-methylbutyrate esters, focusing on their physicochemical properties, synthesis, analytical characterization, and biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Introduction to this compound and its Isomers
2-Methylbutyrates are esters of 2-methylbutanoic acid. These compounds and their structural isomers are of significant interest due to their diverse applications, ranging from flavor and fragrance agents to their emerging roles as signaling molecules in biological systems. Understanding the distinct properties of each isomer is crucial for their effective application and for the development of novel therapeutics. This guide will focus on the common structural isomers with the molecular formulas C6H12O2 and C7H14O2.
Physicochemical Properties of this compound Isomers
The structural arrangement of atoms within an ester molecule significantly influences its physical and chemical properties. The following tables summarize key physicochemical data for methyl this compound, ethyl this compound, and their common structural isomers.
Table 1: Physicochemical Properties of C6H12O2 Ester Isomers
| Property | Methyl 2-methylbutanoate | Propyl Propanoate | Butyl Acetate | Pentyl Formate |
| Molecular Formula | C6H12O2 | C6H12O2 | C6H12O2 | C6H12O2 |
| Molecular Weight ( g/mol ) | 116.16[1][2] | 116.16[3] | 116.16[4] | 116.16[5][6] |
| Boiling Point (°C) | 115[7] | 122-124[3] | 126.1[8] | 130-132[5][6] |
| Melting Point (°C) | -91 (estimate)[9] | -76[3] | -78[8] | -73.5[6][10] |
| Density (g/mL at 20-25°C) | 0.88[7] | 0.881[3] | 0.8825[8] | 0.884[10] |
| Refractive Index (at 20°C) | 1.393[7] | 1.393[3] | 1.394 | 1.399[10] |
| Odor Description | Sweet, fruity, apple-like[1][7] | Fruity, pineapple, pear[11] | Fruity, banana, apple[8][12] | Fruity, plum, banana[5][13] |
Table 2: Physicochemical Properties of C7H14O2 Ester Isomers
| Property | Ethyl 2-methylbutanoate | Hexyl Acetate |
| Molecular Formula | C7H14O2 | C8H16O2 (Note: Isomer of other C7 esters, but often discussed in similar contexts) |
| Molecular Weight ( g/mol ) | 130.18[14] | 144.21[15][16] |
| Boiling Point (°C) | 132-133[14] | 169[16] |
| Melting Point (°C) | - | -80[16][17] |
| Density (g/mL at 20-25°C) | 0.863-0.870[14] | 0.873[16] |
| Refractive Index (at 20°C) | 1.393-1.400[14] | 1.406-1.411[16] |
| Odor Description | Fruity, apple-like | Sweet, fruity[17][18] |
Experimental Protocols
Synthesis of this compound Esters via Lipase-Catalyzed Transesterification
This protocol provides a general methodology for the enzymatic synthesis of this compound esters, which is favored for its mild reaction conditions and high selectivity.
Materials and Reagents:
-
Lipase (e.g., from Aspergillus fumigatus, Novozym 435)[19][20]
-
2-Methylbutanoic acid or a simple ester thereof (e.g., vinyl this compound)
-
Alcohol (e.g., methanol, ethanol)
-
Organic solvent (e.g., n-hexane)[19]
-
Molecular sieves (optional, to remove water)
-
Buffer solution (e.g., phosphate buffer, if hydrolysis is performed)
Experimental Workflow:
References
- 1. Solved The structures of several isomeric esters, C6H12O2 | Chegg.com [chegg.com]
- 2. The relationship between the effects of short-chain fatty acids on intestinal motility in vitro and GPR43 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. gauthmath.com [gauthmath.com]
- 6. Examples of constitutional isomers of molecular formula C6H12O2, names, structural isomers carbon chain isomers structural formula skeletal formula of carboxylic acids esters hydroxy aldehydes, hydroxy ketones ene diols Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 7. Frontiers | The short-chain fatty acid receptors Gpr41/43 regulate bone mass by promoting adipogenic differentiation of mesenchymal stem cells [frontiersin.org]
- 8. Two isomeric esters with formula C7H14O2 demonstrated the following 'H-NM.. [askfilo.com]
- 9. researchgate.net [researchgate.net]
- 10. (a) Two isomeric esters with molecular formula C7H14O2 exhibit the follow.. [askfilo.com]
- 11. Solved The structures of several isomeric esters, | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. selected constitutional isomers of molecular formula C7H14O2, aliphatic, alicyclic, heterocyclic, structural isomers carbon chain, names, skeletal formula of carboxylic acids esters hydroxy-aldehydes, hydroxy-ketones, ene-diols Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
The Role of 2-Methylbutyrate as a Volatile Organic Compound in Insect Communication and Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile organic compounds (VOCs) are the cornerstone of chemical communication in the insect world, mediating a vast array of behaviors from mating and aggregation to host location and defense. Among these, short-branched chain esters such as 2-methylbutyrate and its derivatives play a significant, albeit nuanced, role. This technical guide provides an in-depth exploration of this compound as a semiochemical in insects, detailing its biosynthesis, detection, and functional significance. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential in developing novel pest management and disease vector control strategies.
Occurrence and Behavioral Significance of this compound and Related Esters in Insects
This compound and its various ester forms have been identified as key components of pheromone blends and as allomones in a range of insect species. Their function can be highly context-dependent, acting as attractants, repellents, or aggregation signals. The chirality of 2-methylbutanoic acid is also crucial, with different enantiomers often eliciting distinct behavioral responses.[1] For instance, (S)-2-methylbutyric acid is associated with a fruity odor, while the (R)-enantiomer has a cheesy, sweaty odor.[1]
Below is a summary of insect species known to produce or respond to this compound and related compounds, with available quantitative data on their behavioral and electrophysiological responses.
Table 1: Quantitative Data on Insect Response to this compound and Related Esters
| Insect Species | Compound | Role/Behavior | Quantitative Data | Reference |
| Drosophila melanogaster | Ethyl 2-methylbutanoate | Olfactory Receptor Agonist | Or22a receptor shows significant response. | [2] |
| Drosophila suzukii | Ethyl this compound | Elicits Antennal Response | Detected in blueberry headspace and elicits EAG response. | [3] |
| Pterostichus californicus (Carabid Beetle) | 2-Methylbutyric acid | Defensive Secretion | Biosynthesized from isoleucine. | [4] |
| Lygocoris pabulinus (Green Capsid Bug) | (E)-2-hexenyl butanoate, Hexyl butanoate | Sex Pheromone Components | Male antennae show high sensitivity in EAG recordings. | [5] |
| Stenotus rubrovittatus | Hexyl butyrate, (E)-2-hexenyl butyrate | Pheromone Components | Elicits EAG response in male antennae. | [6] |
| Drosophila spp. | Ethyl butyrate | Attractant/Repellent | Dose-dependent attraction and repulsion. | [7] |
| Heliothis virescens (Tobacco Budworm) | This compound | Pheromone blend component | Part of a multi-component pheromone blend. | [8] |
Biosynthesis of this compound in Insects
The biosynthesis of branched-chain fatty acids and their esters in insects is less commonly studied than that of straight-chain fatty acid-derived pheromones or terpenoids. However, research on the carabid beetle, Pterostichus californicus, has elucidated a clear pathway for the production of 2-methylbutyric acid.
The Isoleucine Catabolic Pathway
In P. californicus, 2-methylbutyric acid is biosynthesized from the branched-chain amino acid L-isoleucine.[4] This pathway involves a series of enzymatic steps that are analogous to the initial stages of isoleucine catabolism in other organisms. The injection of deuterium-labeled isoleucine into the beetle resulted in the production of labeled 2-methylbutyric acid, confirming this metabolic link.[4]
The proposed biosynthetic pathway is as follows:
-
Transamination: L-isoleucine is converted to α-keto-β-methylvalerate.
-
Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to 2-methylbutanoyl-CoA.
-
Hydrolysis: 2-methylbutanoyl-CoA is hydrolyzed to produce 2-methylbutyric acid.
This free acid can then be esterified with various alcohols to produce the corresponding this compound esters. The enzymes involved in the esterification process in insects are typically alcohol acyltransferases (AATs).
Olfactory Reception and Signal Transduction
The detection of this compound and other volatile esters by insects is mediated by olfactory receptor neurons (ORNs) housed in sensilla, primarily on the antennae and maxillary palps.[9] These neurons express specific olfactory receptors (ORs) or ionotropic receptors (IRs) that bind to these volatile molecules.[9][10]
Olfactory Receptors (ORs) and Ionotropic Receptors (IRs)
Insect ORs are a unique class of ligand-gated ion channels. They typically form a heterodimeric complex consisting of a specific, odorant-binding OR protein (OrX) and a highly conserved co-receptor known as Orco.[11] Upon binding of an odorant like a this compound ester, the OrX-Orco complex opens, allowing for the influx of cations and depolarization of the ORN.[10]
IRs are another family of chemoreceptors in insects, evolutionarily related to ionotropic glutamate receptors.[10][12] They also function as ligand-gated ion channels and are typically involved in the detection of acids, amines, and other specific compounds.[12] Similar to ORs, IRs form heteromeric complexes, usually with one of two co-receptors, IR8a or IR25a.[13]
In Drosophila melanogaster, the olfactory receptor Or22a has been shown to respond to ethyl 2-methylbutanoate, providing a specific example of a receptor for a this compound derivative.[2]
Signal Transduction Pathway
The binding of a this compound ester to its cognate receptor initiates a signal transduction cascade that results in an action potential being sent to the antennal lobe of the insect's brain.
Experimental Protocols
The study of this compound as an insect VOC relies on a suite of specialized techniques for the collection, identification, and behavioral analysis of these compounds.
Volatile Collection: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free and highly sensitive method for collecting VOCs from living insects or their environment.[6]
Protocol:
-
Insect Preparation: Place a single insect or a small group of insects in a clean glass vial. The size of the vial should be appropriate to the size of the insect to allow for sufficient headspace.
-
SPME Fiber Selection: Choose an appropriate SPME fiber coating based on the polarity of this compound esters (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).
-
Extraction: Seal the vial with a septum cap. Carefully insert the SPME fiber through the septum into the headspace above the insect, ensuring the fiber does not touch the insect.
-
Incubation: Expose the fiber to the headspace for a predetermined period (e.g., 30 minutes to several hours) at a controlled temperature.
-
Desorption and Analysis: After extraction, retract the fiber into its needle and immediately insert it into the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) for thermal desorption and analysis.
Electrophysiological Assay: Electroantennography (EAG)
EAG measures the summated electrical response of the insect antenna to a volatile stimulus, providing a rapid assessment of which compounds an insect can detect.
Protocol:
-
Antenna Preparation: Anesthetize an insect (e.g., by chilling) and carefully excise an antenna at its base under a stereomicroscope.
-
Mounting: Mount the excised antenna between two electrodes using conductive gel. The basal end is connected to the reference electrode and the distal tip to the recording electrode.
-
Stimulus Preparation: Prepare serial dilutions of synthetic this compound or its esters in a suitable solvent (e.g., paraffin oil or hexane). Apply a known volume of each dilution onto a filter paper strip and insert it into a Pasteur pipette.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A stimulus controller is used to deliver a puff of air through the Pasteur pipette, carrying the odorant to the antenna.
-
Recording: Record the baseline electrical activity and then the negative voltage deflection upon stimulus delivery using an EAG system. Allow for a sufficient recovery period between stimuli.
Behavioral Assay: Y-Tube Olfactometer
A Y-tube olfactometer is a common apparatus used to assess the behavioral response (attraction or repulsion) of an insect to a specific odor.[3][10]
Protocol:
-
Apparatus Setup: A Y-shaped glass tube is connected to two air streams. One stream passes through a chamber containing the test odorant (e.g., this compound on filter paper), while the other passes through a control chamber (solvent only). The airflow into both arms is equalized.[3]
-
Insect Introduction: An individual insect is introduced at the base of the Y-tube.[3]
-
Observation: The insect is given a set amount of time to move up the central arm and choose one of the two side arms. A choice is typically recorded when the insect crosses a defined line in one of the arms and remains there for a minimum period.[10]
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A statistically significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repulsion. The positions of the treatment and control arms are alternated between trials to avoid positional bias.[10]
Applications in Drug and Pesticide Development
A thorough understanding of the role of this compound in insect chemical communication opens up several avenues for the development of novel pest management strategies:
-
Attract-and-Kill Systems: Synthetic this compound esters that are part of an attractant pheromone blend can be used to lure pest insects to traps containing an insecticide.
-
Mating Disruption: For species that use this compound as a sex pheromone, dispersing high concentrations of the synthetic compound in an agricultural field can confuse males and prevent them from locating females, thereby disrupting mating.
-
Repellents: If this compound or a related compound is found to be a repellent for a particular pest or disease vector, it could be formulated into products to protect crops, livestock, or humans.
-
Olfactory Receptor Agonists/Antagonists: The identification of specific ORs that respond to this compound, such as Or22a in Drosophila, provides a molecular target for the design of novel agonists or antagonists that could modulate insect behavior.
Conclusion
This compound and its esters are important, though sometimes overlooked, components of the chemical language of insects. Their biosynthesis from common amino acids, detection by specific olfactory receptors, and ability to elicit strong behavioral responses make them a fascinating subject of study and a promising target for the development of next-generation pest control solutions. The detailed protocols and pathways outlined in this guide provide a framework for researchers to further investigate the role of these versatile semiochemicals in the intricate world of insect communication.
References
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ento.psu.edu [ento.psu.edu]
- 9. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insect olfactory receptor - Wikipedia [en.wikipedia.org]
- 12. Frontiers | The Structure and Function of Ionotropic Receptors in Drosophila [frontiersin.org]
- 13. The Structure and Function of Ionotropic Receptors in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
degradation pathways of 2-methylbutyrate in soil
An In-depth Technical Guide to the Degradation Pathways of 2-Methylbutyrate in Soil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the environments. The content is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the metabolic fate of this branched-chain fatty acid. This document synthesizes information on both aerobic and anaerobic breakdown, identifies key enzymatic players, and provides detailed experimental protocols for studying these processes.
Introduction
This compound, a short-chain fatty acid, enters the soil environment through various routes, including the decomposition of organic matter, particularly amino acids like isoleucine, and as a metabolite in microbial fermentation processes. Its fate in soil is crucial for understanding carbon cycling and the bioremediation of environments where it may be present as a constituent of larger organic molecules. The degradation of this compound is primarily a microbial process, with distinct pathways operating under aerobic and anaerobic conditions.
Aerobic Degradation Pathway
The aerobic degradation of this compound in soil is presumed to follow the well-established metabolic pathway for the catabolism of the amino acid L-isoleucine, which involves a modified form of β-oxidation. This pathway is initiated by the activation of this compound to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions that ultimately yield propionyl-CoA and acetyl-CoA, which can then enter central metabolic pathways.
The proposed steps are as follows:
-
Activation: this compound is activated to (S)-2-methylbutyryl-CoA by an acyl-CoA synthetase.
-
Dehydrogenation: (S)-2-methylbutyryl-CoA is dehydrogenated by a specific 2-methylbutyryl-CoA dehydrogenase to form tiglyl-CoA.[1][2][3][4][5] This is a critical step, analogous to the first dehydrogenation in fatty acid β-oxidation.
-
Hydration: Tiglyl-CoA is hydrated by an enoyl-CoA hydratase to yield 2-methyl-3-hydroxybutyryl-CoA.
-
Dehydrogenation: A second dehydrogenation, catalyzed by a hydroxyacyl-CoA dehydrogenase, converts 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA.
-
Thiolysis: Finally, a β-ketothiolase cleaves 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.
These end products are then readily assimilated by soil microorganisms.
Anaerobic Degradation Pathway
Under anaerobic conditions, such as in waterlogged soils or sediments, the degradation of this compound proceeds through a different pathway, often involving syntrophic microbial consortia. In these consortia, fermentative bacteria break down the fatty acid into simpler intermediates, which are then consumed by other microorganisms, such as methanogens.
The primary steps in the anaerobic degradation are:
-
Co-metabolism: The degradation of this compound is often dependent on the presence of other fatty acids like acetate or butyrate, a process known as co-metabolism.[6]
-
Conversion to Propionate: Methanogenic bacterial consortia have been shown to degrade this compound to propionate.[6]
-
Further Degradation: The propionate formed can be further metabolized by other members of the microbial community to acetate, H₂, and CO₂, which can then be utilized by methanogens to produce methane.
It is important to note that high concentrations of this compound can lead to the accumulation of propionate, which may inhibit the overall degradation process.[6]
Quantitative Data on Degradation
Quantitative data on the degradation rates of this compound, particularly in soil, are limited. Most available data come from studies on anaerobic digesters. The table below summarizes the available quantitative information.
| System Type | Substrate(s) | Degradation Rate / Efficiency | Intermediate(s) / Product(s) | Reference(s) |
| Anaerobic Trickling Filter | This compound (1.4 g/L/day) + Isovalerate (4.9 g/L/day) | Satisfactorily treated. Higher concentrations of this compound led to propionate accumulation. | Propionate | [6] |
| Methanogenic Consortia | This compound with Acetate or Butyrate | Degraded to propionate only during growth on acetate or butyrate. | Propionate | [6] |
Experimental Protocols
Studying the degradation of this compound in soil requires a multi-faceted approach, from microcosm setup to advanced analytical techniques.
Soil Microcosm Study
This protocol outlines a general approach for a soil microcosm experiment to study this compound degradation.
-
Soil Collection and Characterization:
-
Collect soil from the desired location and depth.
-
Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize.
-
Characterize the soil for key properties: pH, organic matter content, texture, and microbial biomass.
-
-
Microcosm Setup:
-
Weigh a standardized amount of soil (e.g., 50-100 g) into sterile glass containers.
-
Adjust the soil moisture to a specific water holding capacity (e.g., 60%).
-
Prepare a stock solution of this compound. For pathway elucidation using stable isotopes, use ¹³C-labeled this compound.
-
Spike the soil with the this compound solution to achieve the desired initial concentration.
-
Include control microcosms:
-
Sterilized soil (e.g., autoclaved or gamma-irradiated) to assess abiotic degradation.
-
Unspiked soil to monitor background microbial activity.
-
-
-
Incubation:
-
Incubate the microcosms under controlled conditions (temperature and light/dark).
-
For aerobic studies, ensure adequate aeration. For anaerobic studies, purge the headspace with an inert gas (e.g., N₂) and seal the containers.
-
-
Sampling:
-
Collect soil samples destructively at predetermined time points.
-
Store samples appropriately (e.g., frozen at -80°C) prior to analysis.
-
Metabolite Extraction and Analysis (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying this compound and its metabolites.
-
Extraction:
-
Extract metabolites from soil samples using a suitable solvent system (e.g., a phosphate buffer followed by a liquid-liquid extraction with a solvent like methyl tert-butyl ether).
-
Vortex and sonicate the samples to ensure efficient extraction.
-
Centrifuge to pellet the soil particles and collect the supernatant.
-
-
Derivatization:
-
To improve the volatility and thermal stability of the acidic metabolites for GC analysis, a derivatization step is often necessary. A common method is silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized extract into a GC-MS system.
-
Use an appropriate GC column (e.g., a DB-5ms).
-
Develop a temperature program to separate the compounds of interest.
-
Operate the mass spectrometer in full scan mode for metabolite identification and in selected ion monitoring (SIM) mode for quantification.
-
Advanced Techniques for Pathway and Microbial Identification
-
Stable Isotope Probing (SIP): By using ¹³C-labeled this compound, SIP allows for the tracking of the labeled carbon into microbial biomass (DNA, RNA, proteins) and metabolites.[6][7][8][9] This technique can identify the specific microorganisms actively consuming the substrate.
-
Transcriptomics and Proteomics: These "omics" approaches can provide insights into the functional responses of the soil microbial community to the presence of this compound.[10][11][12][13][14][15][16] Transcriptomics (analyzing RNA) can reveal which genes are being expressed, while proteomics (analyzing proteins) identifies the enzymes being produced to carry out the degradation.
Conclusion
The degradation of this compound in soil is a microbially-driven process with distinct aerobic and anaerobic pathways. The aerobic pathway likely mirrors the catabolism of isoleucine via β-oxidation, yielding propionyl-CoA and acetyl-CoA. The anaerobic pathway involves syntrophic consortia and results in the formation of propionate. While the general pathways can be inferred from established biochemical knowledge, there is a significant need for further research to elucidate the specific microorganisms, enzymes, and genes involved in soil environments and to quantify degradation rates under various edaphic and climatic conditions. The experimental protocols outlined in this guide provide a framework for conducting such research.
References
- 1. Convergent evolution of a 2-methylbutyryl-CoA dehydrogenase from isovaleryl-CoA dehydrogenase in Solanum tuberosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methylbutyryl-CoA dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 3. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. 2-Methylbutyryl-coenzyme A dehydrogenase deficiency: functional and molecular studies on a defect in isoleucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 6. Using DNA‐Stable Isotope Probing to Identify MTBE‐ and TBA‐Degrading Microorganisms in Contaminated Groundwater [escholarship.org]
- 7. Stable Isotope Probing of Microbiota Structure and Function in the Plant Rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable isotope probing in the metagenomics era: a bridge towards improved bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable-isotope probing with multiple growth substrates to determine substrate specificity of uncultivated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined Methylome, Transcriptome and Proteome Analyses Document Rapid Acclimatization of a Bacterium to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomic tools to decipher microbial community structure and functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Transcriptomics Reveals Distinct Adaptation Mechanisms for Degradation of n-Alkane and Branched Alkane in the Salt-Tolerant Bacterium Dietzia sp. CN-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Proteomic Profiling and Rhizosphere-Associated Microbial Communities Reveal Adaptive Mechanisms of Dioclea apurensis Kunth in Eastern Amazon’s Rehabilitating Minelands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Proteomic Signatures of Microbial Adaptation to the Highest Ultraviolet-Irradiation on Earth: Lessons From a Soil Actinobacterium [frontiersin.org]
- 16. Community proteomics provides functional insight into polyhydroxyalkanoate production by a mixed microbial culture cultivated on fermented dairy manure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Effects of 2-Methylbutyrate in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbutyrate, a short-chain fatty acid (SCFA) primarily produced by gut microbial fermentation of branched-chain amino acids, is emerging as a significant signaling molecule with diverse physiological effects in mammals. This technical guide provides a comprehensive overview of the current understanding of this compound's core physiological effects, including its metabolic, gastrointestinal, and neurological impacts. We delve into its molecular mechanisms of action, focusing on its role as a histone deacetylase (HDAC) inhibitor and a ligand for G-protein coupled receptors (GPCRs). This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
Short-chain fatty acids (SCFAs) derived from the gut microbiome are increasingly recognized for their crucial role in host physiology and homeostasis. Among these, this compound, an isomer of valerate, has garnered attention for its potential therapeutic applications. Unlike the more extensively studied straight-chain SCFAs like butyrate, acetate, and propionate, this compound possesses a unique branched-chain structure that influences its metabolic fate and signaling properties. This guide aims to consolidate the current knowledge on the physiological effects of this compound in mammals, providing a technical foundation for future research and development.
Metabolism and Pharmacokinetics
The absorption and metabolism of this compound are less characterized than those of straight-chain SCFAs. It is primarily absorbed in the colon, where it can be utilized by colonocytes as an energy source. A portion enters the portal circulation and is metabolized by the liver.
Table 1: Pharmacokinetic Parameters of Related Short-Chain Fatty Acids in Rodents
| Compound | Animal Model | Dose & Route | Cmax | Tmax | Half-life (t½) | AUC | Reference |
| Sodium Butyrate | Rat | 500 mg/kg i.v. | ~11 mM | - | Saturable clearance | - | [1] |
| Tributyrin (prodrug of butyrate) | Rat | 10.3 g/kg oral | ~3 mM | 75 min | - | >1 mM from 30-90 min | [1] |
| β-hydroxy-β-methylbutyrate (HMB) | Rat | Not Specified | - | - | - | - | [2] |
| Butyric Acid | Human | Not Specified | - | - | ~13.7 min (slow phase) | - | [3] |
Note: Specific pharmacokinetic data for this compound is limited. The data presented for butyrate and HMB provides a comparative context.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol is a standard method for administering a precise dose of a compound orally to mice.[4][5][6]
-
Materials:
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 10 ml/kg maximum).[4]
-
Measure the gavage tube from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark the tube.[4]
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.[4]
-
Gently insert the gavage tube into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The tube should pass with minimal resistance.[4]
-
Once the tube is in place, slowly administer the this compound solution.[4]
-
Withdraw the tube gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress.[7]
-
Molecular Mechanisms of Action
This compound exerts its physiological effects through two primary molecular mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).
Histone Deacetylase (HDAC) Inhibition
Like butyrate, this compound is believed to act as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can induce histone hyperacetylation, resulting in a more open chromatin structure and altered gene expression.[8][9]
Table 2: HDAC Inhibition by Butyrate
| Compound | Target | IC50 | Notes | Reference |
| Butyrate | HDACs | - | Potent inhibitor of most Class I and II HDACs. | [10] |
G-Protein Coupled Receptor (GPCR) Activation
This compound, as a short-chain fatty acid, is a ligand for a subset of GPCRs, primarily GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[11][12] Activation of these receptors initiates various downstream signaling cascades.
-
GPR41 (FFAR3): Primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]
-
GPR43 (FFAR2): Can couple to both Gi/o and Gq proteins. Gi/o coupling inhibits cAMP production, while Gq coupling activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[11][13]
Diagram 1: G-Protein Coupled Receptor Signaling of this compound
Caption: Signaling pathways of this compound via GPR41 and GPR43.
Physiological Effects
Gut Health and Microbiota
This compound, as a product of gut microbial metabolism, also influences the composition and function of the gut microbiota. While specific quantitative data for this compound is scarce, studies on butyrate supplementation have shown changes in microbial composition.
Table 3: Effects of Butyrate on Gut Microbiota
| Treatment | Study Population | Key Findings | Reference |
| Butyrate supplementation | Humans with metabolic syndrome | Altered abundance of Bacteroides uniformis. | [15] |
| Butyrate supplementation | Tibetan Sheep | Increased abundance of Methanobrevibacter, Actinobacteriota, and Bacillus. | [16] |
An important metric in gut health is the ratio of the two dominant bacterial phyla, Firmicutes and Bacteroidetes. An imbalance in this ratio is associated with various metabolic conditions.[17][18] The specific impact of this compound on this ratio requires further investigation.
Neurological Effects
The neurological effects of this compound are an area of growing interest, though much of the current research has focused on its precursor, leucine, and the related metabolite β-hydroxy-β-methylbutyrate (HMB).
Table 4: Neurological Effects of HMB in Rodents
| Compound | Animal Model | Dose | Effect | Reference |
| HMB | Rat | 225, 450, 900 mg/kg/day | Improved long-term potentiation (LTP) at medium and high doses. | [19][20] |
| HMB | Mouse | 450, 900, 1800 mg/kg/day | Improved performance in delayed matching-to-position task. | [20] |
| HMB | Mouse (aged) | 450 mg/kg/day | Preserved relative peak muscle force, but no effect on neurogenesis or cognition. | [21][22] |
It is hypothesized that this compound may cross the blood-brain barrier and exert direct effects on neuronal function through HDAC inhibition and GPCR activation, but more research is needed to delineate its specific roles from those of HMB.
Experimental Methodologies
Cell Viability Assays
To assess the cytotoxic or proliferative effects of this compound on mammalian cells, colorimetric assays such as the MTT or MTS assay are commonly employed.[23][24][25][26]
Protocol 2: MTT Cell Viability Assay
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
96-well cell culture plates
-
Mammalian cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS in HCl or DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[25]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[25]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Diagram 2: Workflow for an MTT Cell Viability Assay
Caption: A typical workflow for assessing cell viability using an MTT assay.
Quantification of this compound in Biological Samples
Gas chromatography-mass spectrometry (GC-MS) is a sensitive and specific method for the quantification of short-chain fatty acids, including this compound, in biological matrices like plasma or serum.[27][28]
Protocol 3: GC-MS Quantification of this compound in Plasma
-
Principle: SCFAs are extracted from the plasma, derivatized to increase their volatility, and then separated and quantified by GC-MS.
-
Materials:
-
Plasma sample
-
Internal standard (e.g., a deuterated analog of an SCFA)
-
Acid for sample acidification (e.g., HCl)
-
Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)[28]
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)[27]
-
GC-MS system with a suitable column (e.g., a polar column)[28]
-
-
Procedure:
-
Sample Preparation:
-
Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the analytes on the GC column using an appropriate temperature program.
-
Detect and quantify the analytes using the mass spectrometer in selected ion monitoring (SIM) mode for high specificity and sensitivity.[27]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the plasma sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
-
Future Directions and Conclusion
The study of this compound is a rapidly evolving field with significant potential for therapeutic innovation. While our understanding of its physiological effects is growing, several key areas require further investigation. Future research should focus on:
-
Pharmacokinetics: Elucidating the detailed pharmacokinetic profile of this compound in various mammalian species, including humans.
-
Quantitative Biology: Determining the specific binding affinities and inhibitory concentrations of this compound for its molecular targets (GPCRs and HDACs).
-
Neurological Effects: Differentiating the specific neurological roles of this compound from those of HMB and other leucine metabolites.
-
Microbiota Interactions: Quantifying the precise impact of this compound supplementation on the composition and function of the gut microbiota.
References
- 1. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. med.nyu.edu [med.nyu.edu]
- 6. oral gavage administration: Topics by Science.gov [science.gov]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. G-protein-coupled receptor 41 in cardiomyocytes: Effect of butyrate on intracellular Ca2+ and sarcomere shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Multi-Omics Revealed Resveratrol and β-Hydroxy-β-methyl Butyric Acid Alone or in Combination Improved the Jejunal Function in Tibetan Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Firmicutes/Bacteroidetes Ratio: What It Means for Gut Health, Hormones, and Overall Wellness [rupahealth.com]
- 18. enrgperformance.com [enrgperformance.com]
- 19. Effects of β-Hydroxy β-Methylbutyrate Supplementation on Working Memory and Hippocampal Long-Term Potentiation in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Impact of β-hydroxy β-methylbutyrate (HMB) on age-related functional deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. broadpharm.com [broadpharm.com]
- 25. protocols.io [protocols.io]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 2-Methylbutyrate Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Methylbutyrate and its esters are volatile organic compounds (VOCs) that are significant as flavor and fragrance components in foods, beverages, and consumer products.[1][2] They can also serve as potential biomarkers in clinical diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile and semi-volatile compounds.[3][4] When coupled with a sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME), GC-MS provides a sensitive, solvent-free method for analyzing this compound in complex matrices.[3] This application note provides a detailed protocol for the quantitative analysis of this compound esters.
Principle The workflow involves the extraction of volatile analytes from the sample matrix using HS-SPME. In this step, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the volatile compounds. The fiber is then transferred to the heated injection port of a gas chromatograph, where the analytes are desorbed and introduced into the GC column. The compounds are separated based on their boiling points and affinity for the column's stationary phase. Subsequently, the separated compounds enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fingerprint for identification, while the chromatographic peak area allows for quantification.[3]
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is optimized for the extraction of volatile esters from liquid samples (e.g., cell culture media, beverages, plasma).
Materials:
-
20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa.[3]
-
SPME fiber assembly. A 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often suitable for semi-volatile compounds like esters.[3]
-
Heater/stirrer or water bath.
-
Internal Standard (IS) solution (e.g., Ethyl Valerate or a deuterated analog of the target analyte).
Procedure:
-
Sample Aliquoting: Pipette a precise volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the vial. The final concentration should be within the calibrated range.
-
Matrix Modification (Optional): For aqueous samples, add a salt (e.g., NaCl) to saturation to increase the volatility of the analytes ("salting out" effect).
-
Equilibration: Seal the vial and place it in a water bath or on a heater/stirrer set to a specific temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.[5]
-
Extraction: Insert the SPME fiber through the vial's septum and expose it to the headspace for a defined period (e.g., 30 minutes) at the equilibration temperature. The extraction time should be optimized and kept consistent for all samples and standards.[5]
-
Desorption: After extraction, immediately retract the fiber and introduce it into the GC inlet for thermal desorption.
GC-MS Instrumentation and Parameters
The following parameters serve as a starting point and may require optimization based on the specific instrument and application. For short-chained esters like this compound, a mid-polarity column such as a DB-624 is recommended for good separation and peak shape.[6]
Table 1: Recommended Gas Chromatography (GC) Parameters
| Parameter | Setting |
|---|---|
| GC System | Agilent GC-MS System (or equivalent) |
| Column | Rtx-624 (or DB-624), 30 m x 0.32 mm ID, 1.8 µm film thickness[6] |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for high sensitivity) |
| Carrier Gas | Helium, 99.999% purity |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 40°C, hold for 2 min Ramp: 5°C/min to 180°C Ramp 2: 20°C/min to 240°C, hold for 5 min |
| SPME Desorption Time | 5 minutes |
Table 2: Recommended Mass Spectrometry (MS) Parameters
| Parameter | Setting |
|---|---|
| MS System | Agilent 5977 MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[7] |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 35 - 350 |
| Scan Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |
| Transfer Line Temp | 250°C |
Data Presentation and Analysis
Analyte Identification
Identification of this compound esters is achieved by comparing the retention time and the acquired mass spectrum with those of an authentic standard or a reference library such as the NIST Mass Spectral Library.[8] The fragmentation pattern is key to confident identification.
Quantitative Analysis
For quantification, an internal standard calibration is recommended.[3]
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the target analyte and a constant concentration of the internal standard.
-
Analysis: Analyze the standards using the established HS-SPME-GC-MS method.
-
Data Processing: Determine the peak areas for the target analyte and the internal standard.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Curve Plotting: Plot a calibration curve of the peak area ratio versus the analyte concentration.
-
Sample Quantification: Analyze the unknown samples, calculate their peak area ratios, and determine their concentrations using the linear regression equation from the calibration curve.[3]
Characteristic Mass Spectrometry Data
The mass spectra of this compound esters are characterized by specific fragment ions resulting from α-cleavage and McLafferty rearrangements.[9][10] The base peak is often a stable carbocation.[11]
Table 3: Characteristic EI Mass Fragments for Methyl and Ethyl this compound
| Compound | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Other Key Fragment Ions [m/z] |
|---|---|---|---|
| Methyl this compound | 116 | 88 | 57, 41, 29, 85[7] |
| Ethyl this compound | 130 | 57 | 102, 29, 85, 41[1] |
Visualizations
Experimental Workflow
The overall workflow for the quantitative analysis of this compound is a multi-step process from sample receipt to final data reporting.
Caption: Experimental workflow for this compound quantification.
Fragmentation Pathway of Ethyl this compound
Electron ionization of ethyl this compound leads to the formation of a molecular ion (m/z 130) which is unstable and undergoes fragmentation to produce more stable, characteristic ions.
Caption: Key fragmentation pathways for ethyl this compound in EI-MS.
References
- 1. Ethyl this compound | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 2-methyl butyrate, 7452-79-1 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. Gas Chromatography-Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research[v1] | Preprints.org [preprints.org]
- 5. Identification of Volatile and Semi-Volatile Compounds in Polymeric Coatings Used in Metal Cans by GC-MS and SPME - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl this compound | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Butanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
solid-phase microextraction for 2-methylbutyrate sampling
An Application Note and Protocol for the Sampling of 2-Methylbutyrate using Solid-Phase Microextraction (SPME)
Introduction
This compound (also known as methyl 2-methylbutanoate) is a volatile organic compound (VOC) and a key aroma component in many fruits, fermented foods, and beverages, contributing characteristic fruity and sweet notes.[1][2] Accurate and sensitive quantification of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance development, and in metabolomics research where it can serve as a biomarker. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique well-suited for the analysis of volatile compounds like this compound from various sample matrices.[3][4]
This document provides a detailed protocol for the sampling of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The HS-SPME method is generally preferred for volatile analytes as it minimizes matrix interference, thereby extending the life of the SPME fiber.[5]
Principle of Headspace SPME
HS-SPME is an equilibrium-based extraction technique. A fused silica fiber coated with a sorbent material is exposed to the headspace above a liquid or solid sample in a sealed vial.[3][5] Volatile analytes, such as this compound, partition from the sample into the headspace and are then adsorbed or absorbed by the fiber coating. After a set extraction time, the fiber is withdrawn and transferred to the hot injection port of a gas chromatograph. The trapped analytes are thermally desorbed from the fiber and analyzed by GC-MS.
Experimental Workflow
Methodology and Protocols
This section details the required materials and a step-by-step protocol for the analysis of this compound.
Materials and Reagents
-
SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended for its broad-range applicability to volatile compounds, including esters.[6][7][8] For more polar analytes, an 85 µm Polyacrylate (PA) fiber can also be effective.[9][10]
-
SPME Fiber Holder: Manual or autosampler version.
-
Vials: 20 mL amber glass headspace vials with PTFE/silicone septa and magnetic screw caps.
-
Reagents:
-
This compound standard (CAS 868-57-5)
-
Internal Standard (IS): e.g., Ethyl heptanoate or a deuterated analog.
-
Sodium Chloride (NaCl), analytical grade.
-
Methanol or Ethanol, HPLC grade for stock solutions.
-
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector and a mass spectrometer detector (GC-MS).
-
Heating block or autosampler with incubation and agitation capabilities.
-
Analytical balance, vortex mixer, and pipettes.
-
Detailed Experimental Protocol
Step 1: Standard and Sample Preparation
-
Stock Solutions: Prepare a 1000 µg/mL stock solution of this compound and the internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the stock solution into a matrix that closely mimics the sample (e.g., deionized water for aqueous samples). A typical concentration range might be 1-100 µg/L.
-
Sample Preparation:
-
Transfer 5 mL (for liquid samples) or 1-2 g (for solid/semi-solid samples) into a 20 mL headspace vial.
-
Add ~1.5 g of NaCl to the vial to increase the ionic strength of the solution, which promotes the release of volatile compounds into the headspace (salting-out effect).[9][11]
-
Spike the sample with the internal standard to a known final concentration (e.g., 20 µg/L).
-
Immediately seal the vial tightly with the screw cap.
-
Step 2: HS-SPME Procedure
-
Fiber Conditioning: Before first use, condition the SPME fiber in the GC injector as per the manufacturer's instructions (e.g., 250-270°C for 30-60 minutes).
-
Incubation/Equilibration: Place the sealed vial in a heating block or autosampler. Incubate the sample at 50-60°C for 15 minutes with agitation to facilitate the partitioning of this compound into the headspace.[12][13]
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30-60 minutes at the same temperature. The optimal extraction time depends on the analyte and matrix and should be determined experimentally.[7][13]
-
Fiber Retraction: After extraction, retract the fiber into the needle.
Step 3: GC-MS Analysis
-
Desorption: Immediately insert the SPME fiber into the hot GC inlet (250°C) for thermal desorption. A desorption time of 2-5 minutes in splitless mode is typically sufficient to ensure the complete transfer of analytes to the GC column.[6][12]
-
GC Separation:
-
GC Column: A polar column, such as a DB-WAX or Stabilwax-DA (60 m x 0.25 mm i.d. x 0.25 µm), is recommended for separating volatile fatty acids and esters.[7][14]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program (Example):
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 180°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.
-
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Temperatures: MS transfer line at 240°C, Ion source at 230°C.
-
Acquisition Mode: For high sensitivity and accurate quantification, use Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 57, 88, 85) and the internal standard.[2] Full scan mode can be used for initial identification.
-
Step 4: Data Analysis
-
Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time and mass spectrum with an authentic standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.
Quantitative Data Summary
The following tables summarize typical parameters and performance data for the analysis of this compound and similar volatile esters using HS-SPME-GC-MS. Values can vary based on the specific matrix and instrumentation.
Table 1: Recommended HS-SPME Parameters
| Parameter | Recommended Value/Range | Reference(s) |
|---|---|---|
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | [6][7][8] |
| Extraction Mode | Headspace (HS) | [5] |
| Sample Volume | 1-5 mL or 1-2 g in 20 mL vial | [6][15] |
| Salting-Out | 1.5 - 3.5 g NaCl | [6][9][11] |
| Equilibration Temp. | 50 - 70 °C | [6][13] |
| Equilibration Time | 15 - 30 min | [6][12] |
| Extraction Time | 30 - 90 min | [6][7] |
| Agitation | Recommended (e.g., 250-400 rpm) |[15] |
Table 2: Typical GC-MS Parameters
| Parameter | Recommended Value/Range | Reference(s) |
|---|---|---|
| GC Inlet Temp. | 250 °C | [6][12] |
| Desorption Time | 2 - 5 min (Splitless mode) | [7][12] |
| GC Column | Polar (e.g., DB-WAX, Stabilwax) | [7][14] |
| Carrier Gas | Helium (~1.0 mL/min) | [7][12] |
| MS Ion Source | Electron Ionization (EI, 70 eV) | [12] |
| Quantification Ions | m/z 57, 88, 85 |[2] |
Table 3: Method Performance Characteristics
| Parameter | Typical Value | Reference(s) |
|---|---|---|
| Linearity (R²) | > 0.99 | [12] |
| Limit of Detection (LOD) | 0.05 - 2.5 µg/L | [11][12] |
| Reproducibility (RSD%) | < 15% | [9][11] |
| Recovery | 88 - 122% |[11] |
Logical Relationships in Method Optimization
Optimizing an SPME method involves balancing several interdependent parameters to maximize analyte extraction efficiency.
References
- 1. 2-methyl butyl 2-methyl butyrate, 2445-78-5 [thegoodscentscompany.com]
- 2. Methyl this compound | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. staff.buffalostate.edu [staff.buffalostate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. GC Determination of Volatile Fatty Acids in Waste Water with HS-SPME [mat-test.com]
- 10. Gas-phase analysis of trimethylamine, propionic and butyric acids, and sulfur compounds using solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Butyrate analysis GC/MS - Chromatography Forum [chromforum.org]
- 15. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]
Application Note: Quantification of 2-Methylbutyrate in Fermentation Broth using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutyrate is a short-chain fatty acid (SCFA) and a significant metabolite in various fermentation processes, contributing to the organoleptic properties of fermented foods and beverages.[1] In the context of gut microbiome research and drug development, the quantification of this compound in fermentation broths is crucial for understanding microbial metabolism and its impact on host health. This application note provides a detailed protocol for the quantification of this compound in fermentation broth using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for volatile compounds.[2] The method includes sample preparation, derivatization, and GC-MS analysis, along with method validation parameters.
Principle
This method involves the extraction of this compound from the fermentation broth, followed by a derivatization step to increase its volatility and improve chromatographic performance. The derivatized analyte is then separated and quantified using a GC-MS system. Quantification is achieved by generating an external calibration curve with standards of known concentrations.
Materials and Reagents
-
2-Methylbutyric acid standard
-
Internal Standard (e.g., Heptanoic acid or a deuterated analog)
-
Solvents (e.g., Diethyl ether, Ethyl acetate - HPLC grade)[3][4]
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or Boron trifluoride in methanol)[5][6]
-
Anhydrous Sodium Sulfate
-
Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Pyridine
-
Methanol
-
Deionized Water
-
Microcentrifuge tubes (2 mL)
-
Autosampler vials with inserts (2 mL)
-
Syringe filters (0.22 µm)
Equipment
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator (optional)
-
Analytical balance
-
Pipettes and tips
Experimental Protocol
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-methylbutyric acid standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Heptanoic acid) in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Standards: To each working standard solution, add the internal standard to a final concentration of 10 µg/mL.
Sample Preparation
-
Sample Collection: Collect the fermentation broth and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cells and other solids.[7]
-
Supernatant Collection: Carefully collect the supernatant. For long-term storage, samples can be stored at -80°C.
-
Acidification: Transfer 500 µL of the supernatant to a 2 mL microcentrifuge tube. Acidify the sample by adding 50 µL of 5M HCl to bring the pH to approximately 2. This protonates the fatty acids, making them more extractable into an organic solvent.
-
Internal Standard Spiking: Add the internal standard to the acidified sample to a final concentration of 10 µg/mL.
-
Liquid-Liquid Extraction:
-
Add 1 mL of diethyl ether or ethyl acetate to the tube.[3][4]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Repeat the extraction step with another 1 mL of the organic solvent and combine the organic layers.
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Concentration (Optional): If the concentration of this compound is expected to be low, the extract can be concentrated under a gentle stream of nitrogen.
-
Filtration: Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
Derivatization
Derivatization is often necessary to improve the volatility and chromatographic peak shape of polar analytes like carboxylic acids.[8][9]
Silylation using BSTFA + 1% TMCS:
-
To the 100 µL of extract in the autosampler vial, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst).[6]
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Esterification using BF3-Methanol:
-
To the dried extract, add 200 µL of 14% Boron trifluoride in methanol.[5]
-
Cap the vial tightly and heat at 60°C for 10 minutes.[5]
-
Cool the vial and add 200 µL of deionized water and 200 µL of hexane.
-
Vortex and allow the layers to separate.
-
Transfer the upper hexane layer containing the methyl esters to a new autosampler vial for analysis.
GC-MS Analysis
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 10:1 (can be adjusted based on concentration)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
-
Target Ions for this compound derivative (e.g., TMS ester): Monitor characteristic ions (quantifier and qualifier ions) determined from a full scan analysis of a standard.
-
Target Ions for Internal Standard derivative: Monitor characteristic ions for the derivatized internal standard.
-
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times and mass spectra.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of the calibration standards. A linear regression analysis should be performed.
-
Quantification: Determine the concentration of this compound in the samples by interpolating the peak area ratios from the calibration curve.
Method Validation
The analytical method should be validated to ensure its reliability.[10] Key validation parameters are summarized in the table below with typical acceptance criteria.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration.[10] | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value.[10] | Mean recovery of 80-120% of the spiked amount.[11] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] | Relative Standard Deviation (RSD) < 15%.[11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Silylation derivatization of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in fermentation broth using GC-MS. The described method, including sample preparation, derivatization, and analysis, is robust and can be validated to ensure accurate and precise results. This protocol is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of microbiology, biotechnology, and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry [mdpi.com]
- 3. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Characterization of Short Chain Fatty Acids Produced by Selected Potential Probiotic Lactobacillus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. gcms.cz [gcms.cz]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
Application Notes and Protocols for the Use of 2-Methylbutyrate as a Standard in Flavor Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavor profiling is a critical analytical process in the food and beverage, fragrance, and pharmaceutical industries for quality control, product development, and regulatory compliance. The accurate quantification of volatile and semi-volatile organic compounds that contribute to the overall flavor profile of a product is paramount. The use of an appropriate internal or external standard is essential for achieving reliable and reproducible quantitative results. Methyl 2-methylbutyrate, a common ester found in many fruits and fermented products, serves as an excellent standard for the analysis of other flavor-active esters and volatile compounds by gas chromatography-mass spectrometry (GC-MS). Its chemical properties, including good volatility and chromatographic behavior, make it a suitable candidate for this application.
These application notes provide a comprehensive overview and detailed protocols for the use of methyl this compound as a standard in flavor profiling.
Chemical Properties of Methyl this compound
A thorough understanding of the chemical and physical properties of a standard is crucial for its effective use in analytical methodologies.
| Property | Value | Reference |
| Molecular Formula | C6H12O2 | --INVALID-LINK-- |
| Molecular Weight | 116.16 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Odor | Fruity, apple-like | --INVALID-LINK-- |
| Boiling Point | 115-116 °C | --INVALID-LINK-- |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. | --INVALID-LINK-- |
| Kovats Retention Index | 770-777 (non-polar column) | --INVALID-LINK-- |
Experimental Protocols
The following protocols outline the procedures for sample preparation and GC-MS analysis for flavor profiling using methyl this compound as an internal standard.
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
Objective: To prepare a concentrated stock solution of methyl this compound and a working solution for spiking into samples.
Materials:
-
Methyl this compound (≥99% purity)
-
Methanol (HPLC grade)
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
Procedure:
-
Stock Solution (1000 ppm):
-
Accurately weigh 10 mg of methyl this compound into a 10 mL volumetric flask.
-
Dissolve the methyl this compound in a small amount of methanol.
-
Bring the volume up to 10 mL with methanol.
-
Stopper the flask and invert several times to ensure thorough mixing. This is your 1000 ppm stock solution.
-
-
Working Solution (10 ppm):
-
Pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Stopper and invert to mix. This is your 10 ppm working solution.
-
Protocol 2: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)
Objective: To extract volatile and semi-volatile flavor compounds from a liquid matrix for GC-MS analysis.
Materials:
-
Sample (e.g., fruit juice, wine, beverage)
-
20 mL headspace vials with PTFE/silicone septa
-
Sodium chloride (NaCl)
-
Methyl this compound internal standard working solution (10 ppm)
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heater/stirrer or water bath
Procedure:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which aids in the release of volatile compounds.
-
Spike the sample with a known amount of the methyl this compound internal standard working solution (e.g., 10 µL of the 10 ppm solution for a final concentration of 20 ppb).
-
Immediately seal the vial with the screw cap and septum.
-
Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the volatile compounds.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the flavor compounds extracted from the sample.
Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Injector | Split/Splitless, operated in splitless mode for SPME |
| Injector Temperature | 250 °C |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35-350 amu |
Data Analysis:
-
Identify the chromatographic peak corresponding to methyl this compound based on its retention time and mass spectrum (key ions: m/z 57, 88, 101).
-
Identify the peaks of the target flavor analytes by comparing their mass spectra with a reference library (e.g., NIST).
-
For quantification, create a calibration curve by analyzing a series of standards containing known concentrations of the target analytes and a constant concentration of the methyl this compound internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of the analytes in the samples by using the regression equation from the calibration curve.
Data Presentation
The following table presents an example of quantitative data for methyl 2-methylbutanoate found in different red wines, illustrating its natural occurrence and concentration range.
| Wine Varietal | Concentration of Methyl 2-Methylbutanoate (µg/L) |
| Carmenere | 0.5 - 2.1 |
| Cabernet Sauvignon | 0.3 - 1.8 |
| Merlot | 0.4 - 2.5 |
| Syrah | 0.6 - 3.0 |
Data adapted from a study on volatile compounds in red wines.[1]
Visualizations
Caption: Experimental workflow for flavor profiling using an internal standard.
Caption: Logic of quantification using an internal standard.
References
Application Notes and Protocols for Stable Isotope Labeling of 2-Methylbutyrate for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic pathways within a biological system.[1][2][3] By introducing stable isotope-labeled substrates, researchers can trace the journey of atoms through interconnected metabolic networks.[4] This approach provides a dynamic view of cellular metabolism that endpoint metabolite measurements alone cannot offer.[1] 2-Methylbutyrate is a branched-chain short-chain fatty acid and a key intermediate in the catabolism of the essential amino acid isoleucine.[5][6] Its metabolic fate is intertwined with central carbon metabolism, as it is broken down into acetyl-CoA and propionyl-CoA, which are subsequently utilized in the tricarboxylic acid (TCA) cycle.[7][8] Dysregulation of branched-chain amino acid metabolism has been implicated in various diseases, including metabolic syndrome and cancer, making the study of this compound flux of significant interest in both basic research and drug development.[6]
This document provides detailed application notes and protocols for using stable isotope-labeled this compound (e.g., [U-¹³C₅]-2-methylbutyrate) to perform metabolic flux analysis in cell culture systems.
Principle of the Method
The methodology involves introducing a stable isotope-labeled version of this compound into a cell culture medium. As cells take up and metabolize the labeled this compound, the heavy isotopes (e.g., ¹³C) are incorporated into its downstream metabolites, including intermediates of the TCA cycle and other connected pathways. By using liquid chromatography-mass spectrometry (LC-MS) to measure the mass isotopologue distribution (MID) of these metabolites, it is possible to determine the fractional contribution of this compound to their production.[2] This data, when combined with a metabolic network model, allows for the calculation of intracellular metabolic fluxes.[1][9]
Metabolic Pathway of this compound
This compound is primarily derived from the catabolism of isoleucine. Once formed, it is activated to its coenzyme A thioester, 2-methylbutyryl-CoA. This intermediate is then further metabolized, ultimately yielding acetyl-CoA and propionyl-CoA. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the TCA cycle. Acetyl-CoA directly enters the TCA cycle by condensing with oxaloacetate to form citrate.[7][8] An alternative, or "(R) pathway," for isoleucine metabolism can also lead to the formation of 2-methylbutyryl-CoA.[7]
Experimental Workflow
The overall experimental workflow for a stable isotope labeling study with this compound involves several key stages, from cell culture and labeling to data analysis and flux calculation.
Detailed Experimental Protocols
Protocol 1: Stable Isotope Labeling of Mammalian Cells with [U-¹³C₅]-2-Methylbutyrate
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
[U-¹³C₅]-2-Methylbutyrate (or other desired labeled variant)
-
6-well or 10-cm cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Quenching/Extraction solvent: 80% methanol (v/v) in water, pre-chilled to -80°C[10]
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 70-80% confluency at the time of labeling.[10]
-
Preparation of Labeling Medium:
-
Prepare the base medium (e.g., DMEM) supplemented with 10% dialyzed FBS and penicillin-streptomycin. The use of dialyzed FBS is recommended to reduce the concentration of unlabeled short-chain fatty acids.
-
Prepare a stock solution of [U-¹³C₅]-2-Methylbutyrate in sterile water or PBS. The final concentration in the medium should be empirically determined but a starting point of 1-5 mM is suggested.
-
Add the labeled this compound stock solution to the prepared base medium to achieve the desired final concentration.
-
Prepare a control medium with an equivalent concentration of unlabeled this compound.
-
-
Initiation of Labeling:
-
When cells reach the desired confluency, aspirate the standard growth medium.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed labeling medium (or control medium) to the cells.
-
-
Incubation:
-
Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a predetermined period.
-
To determine the time to reach isotopic steady-state, a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended. For many TCA cycle intermediates, significant labeling can be observed within a few hours.[11]
-
-
Metabolite Quenching and Extraction:
-
At the end of the incubation period, place the culture plates on ice to rapidly halt metabolic activity.[10]
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[10]
-
Incubate the plates at -80°C for at least 15 minutes to ensure complete protein precipitation.
-
Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[10]
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant, which contains the extracted polar metabolites, to a new pre-chilled tube.
-
The metabolite extracts can be stored at -80°C until LC-MS analysis.[10]
-
Protocol 2: Sample Preparation for LC-MS Analysis
Materials:
-
Metabolite extracts from Protocol 1
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS vials
Procedure:
-
Sample Drying: Dry the metabolite extracts to completeness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume of LC-MS grade solvent (e.g., 50-100 µL of 50% acetonitrile in water) for analysis. The reconstitution volume may need to be optimized based on cell number and instrument sensitivity.
-
Clarification: Centrifuge the reconstituted samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to LC-MS vials for analysis.
Data Presentation
Quantitative data from metabolic flux analysis should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 1: Illustrative Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates
This table presents hypothetical MID data for key TCA cycle intermediates after labeling with [U-¹³C₅]-2-Methylbutyrate for 24 hours. The data represents the percentage of the metabolite pool containing a certain number of ¹³C atoms (M+n).
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Control (Unlabeled) | ||||||
| Citrate (C6) | 93.5 | 6.0 | 0.5 | 0.0 | 0.0 | 0.0 |
| α-Ketoglutarate (C5) | 94.5 | 5.0 | 0.5 | 0.0 | 0.0 | 0.0 |
| Succinate (C4) | 95.6 | 4.0 | 0.4 | 0.0 | 0.0 | 0.0 |
| Malate (C4) | 95.5 | 4.1 | 0.4 | 0.0 | 0.0 | 0.0 |
| Labeled ([U-¹³C₅]-2-MB) | ||||||
| Citrate (C6) | 65.2 | 7.5 | 22.1 | 3.2 | 1.8 | 0.2 |
| α-Ketoglutarate (C5) | 70.1 | 6.8 | 5.5 | 15.4 | 2.2 | 0.0 |
| Succinate (C4) | 75.8 | 5.9 | 4.1 | 1.9 | 12.3 | - |
| Malate (C4) | 72.3 | 6.2 | 8.9 | 2.5 | 10.1 | - |
Data is for illustrative purposes only and will vary depending on cell type, experimental conditions, and the specific labeled precursor used. M+n represents the isotopologue with 'n' ¹³C atoms.
Table 2: Illustrative Calculated Metabolic Fluxes
This table shows hypothetical metabolic fluxes calculated from the MID data in Table 1, normalized to the rate of this compound uptake. Fluxes are presented as relative values.
| Metabolic Flux | Control | Labeled ([U-¹³C₅]-2-MB) | Fold Change |
| This compound Uptake | 1.00 | 1.00 | - |
| Propionyl-CoA -> Succinyl-CoA | 0.05 | 0.45 | 9.0 |
| Acetyl-CoA -> Citrate (from 2-MB) | 0.02 | 0.35 | 17.5 |
| Pyruvate -> Acetyl-CoA (Glycolysis) | 0.90 | 0.55 | 0.61 |
| Glutamine -> α-Ketoglutarate | 0.85 | 0.70 | 0.82 |
| TCA Cycle Flux (Citrate Synthase) | 1.77 | 1.60 | 0.90 |
Data is for illustrative purposes only. Flux values are relative and normalized to the this compound uptake rate in the labeled condition.
Conclusion
Stable isotope labeling with compounds like this compound is a robust method for dissecting cellular metabolism. The protocols and data presentation formats provided here offer a framework for researchers to design, execute, and interpret metabolic flux analysis experiments. These studies can provide valuable insights into the metabolic reprogramming that occurs in various physiological and pathological states, and can aid in the identification and validation of new therapeutic targets.
References
- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 4. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methylbutyryl-coenzyme A dehydrogenase deficiency: functional and molecular studies on a defect in isoleucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic annotation of 2-ethylhydracrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 9. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Separation of 2-Methylbutyrate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical chiral separation of 2-methylbutyrate enantiomers. The protocols focus on two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers in developing and implementing robust analytical methods for the quantification and purity assessment of these enantiomers.
Introduction
2-Methylbutyric acid and its esters are chiral molecules that exist as (R)- and (S)-enantiomers. These enantiomers can exhibit different biological, pharmacological, and toxicological properties. Consequently, the ability to separate and quantify individual enantiomers is crucial in various fields, including pharmaceuticals, flavor and fragrance analysis, and metabolic research. Chromatographic techniques, particularly GC and HPLC with chiral stationary phases (CSPs), are powerful tools for achieving these separations.[1][2]
This document outlines protocols for both direct and indirect approaches to the chiral separation of this compound enantiomers, providing detailed experimental conditions and data presentation guidelines.
Gas Chromatography (GC) Methods
Gas chromatography is a highly effective technique for the separation of volatile chiral compounds like the esters of 2-methylbutyric acid. The use of CSPs, most commonly based on cyclodextrin derivatives, enables the resolution of enantiomers.[3][4]
Protocol 1: Direct Enantioselective GC-FID Analysis of this compound Esters
This protocol describes the direct separation of this compound enantiomers (as their methyl or ethyl esters) using a chiral capillary GC column.
Experimental Workflow:
Caption: Workflow for direct chiral GC analysis of this compound esters.
Materials and Reagents:
-
Racemic standard of methyl 2-methylbutanoate or ethyl 2-methylbutanoate
-
High-purity solvent (e.g., n-hexane) for sample dilution
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., CP-Chirasil-Dex CB or Rt-βDEXse)
-
High-purity carrier gas (Helium or Hydrogen)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the racemic this compound ester standard in n-hexane (e.g., 1000 ppm).
-
Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 ppm).
-
Transfer the final solutions to 2 mL GC vials.
-
-
GC-FID Instrumental Conditions:
-
Column: CP-Chirasil-Dex CB, 25 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[5]
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 1 minute.
-
Ramp: 2 °C/min to 230 °C.
-
Hold at 230 °C for 3 minutes.[3]
-
-
Detector Temperature: 250 °C
-
-
Data Analysis:
-
Record the chromatogram.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of enantiomerically enriched standards, if available, or by comparison to literature data.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric ratio or enantiomeric excess (% ee) using the following formula: % ee = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100
-
Quantitative Data Summary:
| Compound | Chiral Stationary Phase | (R)-Enantiomer Retention Time (min) | (S)-Enantiomer Retention Time (min) | Resolution (Rs) | Reference |
| Ethyl this compound | Rt-βDEXse | ~15.5 | ~15.8 | >1.5 (estimated) | [3] |
| Methyl 2-methylbutanoate | CP-Chirasil-Dex CB | Not specified | Not specified | Good separation reported | [5] |
Note: Retention times are approximate and can vary depending on the specific instrument, column condition, and slight variations in the method.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile technique for chiral separations and can be applied to 2-methylbutyric acid and its derivatives. Direct separation on a chiral stationary phase is the most common approach.[6][7]
Protocol 2: Direct Enantioselective HPLC-UV Analysis of 2-Methylbutyric Acid
This protocol provides a general framework for the direct separation of 2-methylbutyric acid enantiomers using a polysaccharide-based chiral stationary phase.
Experimental Workflow:
Caption: Workflow for direct chiral HPLC analysis of 2-methylbutyric acid.
Materials and Reagents:
-
Racemic standard of 2-methylbutyric acid
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Acidic modifier (e.g., trifluoroacetic acid - TFA)
-
High-performance liquid chromatograph with a UV detector
-
Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the appropriate ratio of solvents. A common starting point for normal phase chromatography is a mixture of n-hexane and an alcohol (isopropanol or ethanol) (e.g., 90:10 v/v).
-
Add a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase to improve the peak shape of the carboxylic acid.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-methylbutyric acid in the mobile phase (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Instrumental Conditions:
-
Column: Polysaccharide-based CSP (e.g., amylose or cellulose derivative on silica gel), 250 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase: n-Hexane/Isopropanol/TFA (e.g., 90:10:0.1 v/v/v). The ratio of hexane to alcohol may need to be optimized to achieve the desired separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm
-
-
Data Analysis:
-
Record the chromatogram and identify the enantiomer peaks.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric ratio or enantiomeric excess as described in the GC protocol.
-
Quantitative Data Summary:
Specific quantitative data for the direct HPLC separation of 2-methylbutyric acid enantiomers is highly dependent on the chosen chiral stationary phase and the exact mobile phase composition. The following table provides expected performance characteristics. Researchers should perform method development and validation for their specific application.
| Compound | Chiral Stationary Phase Type | Mobile Phase (Typical) | Expected Outcome |
| 2-Methylbutyric Acid | Polysaccharide-based (e.g., Chiralcel®) | n-Hexane/Alcohol with acidic modifier | Baseline separation (Rs ≥ 1.5) is often achievable with method optimization. |
Concluding Remarks
The protocols provided herein offer robust starting points for the chiral separation of this compound enantiomers by GC and HPLC. For GC analysis of the more volatile esters, cyclodextrin-based columns provide excellent resolution. For the analysis of the parent acid, HPLC with polysaccharide-based chiral stationary phases is a powerful approach. It is essential to note that method optimization, including the choice of chiral stationary phase, mobile phase composition (for HPLC), and temperature programming (for GC), is critical for achieving the desired separation and resolution for a specific application. Validation of the chosen method should be performed to ensure accuracy, precision, and reliability of the results.
References
- 1. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. gcms.cz [gcms.cz]
- 4. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agro.icm.edu.pl [agro.icm.edu.pl]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Application Notes and Protocols for Headspace Analysis of 2-Methylbutyrate in Food Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutyrate esters, such as ethyl this compound and methyl this compound, are significant volatile organic compounds (VOCs) that contribute to the characteristic fruity and sweet aromas of a wide variety of food products.[1][2] Their presence and concentration are critical to the sensory quality of fruits, beverages, dairy products, and baked goods. Accurate and reliable quantification of these compounds is essential for quality control, process optimization, and new product development in the food and beverage industry. Headspace gas chromatography (HS-GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the preferred technique for analyzing these volatile compounds due to its sensitivity, selectivity, and minimal sample preparation requirements.
This document provides detailed application notes and experimental protocols for the analysis of this compound and its esters in various food matrices using headspace sampling techniques.
Principles of Headspace Analysis
Headspace analysis is a technique for the analysis of volatile compounds in a solid or liquid sample. The sample is placed in a sealed vial, and the volatile compounds are allowed to equilibrate between the sample matrix and the gas phase (headspace) above it. A portion of this headspace is then injected into a gas chromatograph for separation and detection. The primary headspace sampling techniques include:
-
Static Headspace (SHS): This equilibrium-based method involves sealing the sample in a vial and allowing the volatiles to partition between the sample and the headspace. After a set time and temperature, a portion of the headspace gas is injected into the GC. It is a simple and robust technique suitable for routine analysis.
-
Dynamic Headspace (DHS) or Purge-and-Trap: In this non-equilibrium method, an inert gas is passed through the sample, stripping the volatile compounds, which are then concentrated on a sorbent trap. The trap is subsequently heated to desorb the analytes into the GC. DHS offers higher sensitivity than SHS, making it ideal for trace-level analysis.[3]
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then transferred to the GC injector for thermal desorption and analysis. HS-SPME is a solvent-free, sensitive, and versatile method.
Experimental Workflow
The general workflow for the headspace analysis of this compound in food samples is illustrated below.
References
Application Note: High-Performance Liquid Chromatography for the Detection and Quantification of 2-Methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutyrate is a short-chain fatty acid (SCFA) and a structural isomer of valeric acid. It is found in various natural sources and is a product of microbial metabolism, including that of the gut microbiota. The analysis of this compound is of growing interest in several research fields, including microbiology, food science, and clinical diagnostics, due to its potential role as a biomarker and its contribution to the sensory properties of food products. High-performance liquid chromatography (HPLC) offers a robust and reliable method for the quantification of this compound in diverse sample matrices.
This application note provides a detailed protocol for the determination of this compound using reversed-phase HPLC with UV detection following a pre-column derivatization step to enhance sensitivity and selectivity.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. The following protocol is a general guideline and may require optimization depending on the sample matrix (e.g., microbial culture supernatant, food extracts, biological fluids).
Materials:
-
Sample containing this compound
-
Internal Standard (IS) solution (e.g., 2-ethylbutyric acid, 1 mM in mobile phase)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Derivatization agent: 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Pyridine
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Collection: Collect the sample and store it appropriately to prevent degradation of this compound. For biological samples, centrifugation is often required to remove cells and particulate matter.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample, standards, and quality control samples. This will help to correct for variations in sample preparation and injection volume.
-
Protein Precipitation (for biological samples): For samples containing high protein concentrations, such as plasma or serum, a protein precipitation step is necessary. Add three volumes of ice-cold acetonitrile to one volume of the sample. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Derivatization:
-
To 100 µL of the supernatant (or standard solution), add 50 µL of 20 mM 3-NPH·HCl in methanol and 50 µL of 20 mM EDC·HCl with 1% pyridine in methanol.
-
Incubate the mixture at 40°C for 30 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
-
Filtration: Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Instrumentation and Conditions
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (for underivatized) or a higher wavelength appropriate for the 3-NPH derivative (e.g., 350 nm) |
| Injection Volume | 10 µL |
Data Presentation
The following tables summarize representative quantitative data for the analysis of short-chain fatty acids using HPLC. These values are provided as a reference and may vary depending on the specific instrumentation and experimental conditions. The data presented here is based on methods for similar SCFAs, as specific validated data for this compound was not available in the cited literature.
Table 1: Representative Linearity and Sensitivity Data for SCFA Analysis by HPLC-UV
| Analyte | Linearity Range (mg/mL) | R² | LOD (mg/mL) | LOQ (mg/mL) | Reference |
| Acetic Acid | 1.0 - 2.0 | 0.9987 | 0.14 | 0.44 | [1] |
| Propionic Acid | 1.0 - 2.0 | 0.9985 | 0.14 | 0.45 | [1] |
| Butyric Acid | 1.0 - 2.0 | 0.9966 | 0.14 | 0.43 | [1] |
Table 2: Representative Recovery Data for SCFA Analysis
| Analyte | Spiked Concentration (mg/mL) | Recovery (%) | Reference |
| Acetic Acid | Not Specified | 76.05 | [1] |
| Propionic Acid | Not Specified | 95.60 | [1] |
| Butyric Acid | Not Specified | 81.56 | [1] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Leucine to this compound Catabolic Pathway
This diagram illustrates the metabolic pathway for the conversion of leucine to 2-methylbutyric acid in Lactococcus lactis.[2]
Caption: Leucine to this compound metabolic pathway.
Conclusion
The described HPLC method with pre-column derivatization provides a sensitive and reliable approach for the quantification of this compound in various samples. Proper sample preparation is crucial for accurate results. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working with this and other short-chain fatty acids. Method optimization and validation are recommended for specific sample matrices and applications.
References
Application Notes and Protocols for In Vitro Measurement of 2-Methylbutyrate Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutyrate is a branched-chain short-chain fatty acid (SCFA) produced through the microbial fermentation of the amino acid leucine. As a key metabolite in various biological systems, including the gut microbiome, the accurate in vitro quantification of this compound is crucial for understanding its role in health and disease. These application notes provide detailed protocols for robust and sensitive in vitro assays to measure this compound production, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methodologies.
Biochemical Pathway: Leucine to this compound
The primary pathway for this compound production in many microorganisms involves the catabolism of the branched-chain amino acid L-leucine. This multi-step enzymatic process is a key metabolic route for energy production and the synthesis of branched-chain fatty acids.
Caption: Leucine to this compound Metabolic Pathway.
Experimental Workflow Overview
A typical workflow for the quantification of this compound from in vitro samples, such as microbial fermentation broths, involves several key stages from sample collection to data analysis.
Caption: General Experimental Workflow for this compound Quantification.
Analytical Methods and Protocols
Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds like this compound. Derivatization is often employed to improve the chromatographic properties of the analyte.
Materials:
-
Culture supernatant
-
Internal standard (e.g., deuterated this compound or another suitable SCFA not present in the sample)
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane (MTBSTFA + 1% TBDMCS) or pentafluorobenzyl bromide (PFBBr))
-
Organic solvents (e.g., ethyl acetate, hexane, methanol)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
Procedure:
-
Sample Preparation:
-
Centrifuge the in vitro culture sample (e.g., bacterial fermentation broth) at 10,000 x g for 10 minutes at 4°C to pellet cells.
-
Carefully transfer the supernatant to a clean tube.
-
To 500 µL of supernatant, add the internal standard to a final concentration of 10 µM.
-
-
Extraction:
-
Acidify the sample by adding 50 µL of 5 M HCl.
-
Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
-
Derivatization (using MTBSTFA):
-
Evaporate the solvent from the extract under a gentle stream of nitrogen.
-
Add 50 µL of MTBSTFA + 1% TBDMCS and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Illustrative GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
-
Data Presentation:
| Parameter | Value |
| Retention Time | Analyte-specific (determined by standard injection) |
| Quantifier Ion (m/z) | Specific to the derivatized this compound |
| Qualifier Ion(s) (m/z) | Additional ions for confirmation |
| Limit of Detection (LOD) | Typically in the low µM range |
| Limit of Quantification (LOQ) | Typically in the mid to high µM range |
Protocol 2: Quantification of this compound using HPLC-MS/MS
HPLC-MS/MS offers high sensitivity and specificity for the quantification of SCFAs, often without the need for derivatization.
Materials:
-
Culture supernatant
-
Internal standard (e.g., 13C-labeled this compound)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
HPLC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Centrifuge the in vitro culture sample at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Add the internal standard to a final concentration of 1 µM.
-
-
HPLC-MS/MS Analysis:
-
Inject 5-10 µL of the prepared sample into the HPLC-MS/MS system.
-
Illustrative HPLC-MS/MS Parameters:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
-
Data Presentation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 101.1 | 57.1 | 15 |
| Internal Standard | (Varies based on label) | (Varies based on label) | (Optimized) |
Illustrative Quantitative Data
The following table presents hypothetical data on this compound production by different bacterial species in an in vitro fermentation model. This data is for illustrative purposes to demonstrate how results can be presented.
| Bacterial Species | Substrate | Incubation Time (h) | This compound (µM) |
| Clostridium sporogenes | Leucine | 24 | 150.5 ± 12.3 |
| Bacteroides fragilis | Leucine | 24 | 45.2 ± 5.8 |
| Escherichia coli | Leucine | 24 | < LOQ |
| Clostridium sporogenes | Glucose | 24 | < LOQ |
Troubleshooting and Considerations
-
Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound that is not endogenously present in the sample can be used.
-
Matrix Effects: Complex culture media can cause ion suppression or enhancement in ESI-MS. Diluting the sample or performing a more rigorous sample cleanup can mitigate these effects.
-
Derivatization Efficiency: For GC-MS, ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration.
-
Calibration Curves: Always prepare calibration curves in a matrix that closely matches the samples to be analyzed to ensure accurate quantification.
These protocols provide a comprehensive framework for the reliable in vitro measurement of this compound production. Researchers should optimize the specific parameters for their experimental setup and instrumentation to achieve the best results.
Troubleshooting & Optimization
Technical Support Center: Enhancing 2-Methylbutyrate Yield in Yeast Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the production of 2-methylbutyrate in yeast fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary biosynthetic pathway for this compound in Saccharomyces cerevisiae?
A1: In Saccharomyces cerevisiae, this compound is primarily synthesized via the Ehrlich pathway, which involves the catabolism of amino acids. Specifically, the branched-chain amino acid L-isoleucine serves as the precursor. The pathway involves the transamination of isoleucine to α-keto-β-methylvalerate, followed by decarboxylation to 2-methylbutanal, and finally oxidation to 2-methylbutyric acid.
Q2: What are the key strategies to improve the yield of this compound?
A2: The primary strategies for enhancing this compound production in yeast involve metabolic engineering and optimization of fermentation conditions.[1] Metabolic engineering efforts can focus on overexpressing genes in the biosynthetic pathway and deleting genes in competing pathways.[2] Fermentation optimization involves adjusting parameters such as temperature, pH, oxygen availability, and nutrient composition to maximize yeast performance and product formation.[3][4]
Q3: Can precursor feeding enhance this compound production?
A3: Yes, feeding the precursor L-isoleucine can potentially increase the yield of this compound by increasing the substrate pool available for the Ehrlich pathway. The optimal concentration and feeding strategy would need to be determined empirically for your specific yeast strain and fermentation conditions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low or No this compound Yield | Inefficient precursor (L-isoleucine) uptake or catabolism. | - Overexpress genes involved in the Ehrlich pathway. - Supplement the medium with L-isoleucine. |
| Low expression or activity of key enzymes. | - Use stronger promoters for the expression of pathway genes. - Codon-optimize heterologous genes for expression in yeast. | |
| Competing metabolic pathways are consuming precursors. | - Identify and delete or down-regulate genes in competing pathways that divert α-keto-β-methylvalerate.[5] | |
| Poor Yeast Growth | Sub-optimal fermentation conditions (pH, temperature, aeration).[6] | - Optimize fermentation parameters such as temperature (typically 25-30°C for yeast) and pH (often in the range of 4-6).[3][7] - Ensure adequate nutrient availability in the medium.[4] |
| Toxicity of this compound or pathway intermediates. | - Investigate fed-batch or continuous fermentation strategies to maintain sub-toxic product concentrations. - Engineer the yeast strain for improved tolerance.[6] | |
| Presence of petite mutants (respiration-incompetent).[8] | - Screen for petite mutants by plating on a non-fermentable carbon source like glycerol.[8] - Use fresh cultures from glycerol stocks for inoculations.[8] | |
| High Batch-to-Batch Variability | Inconsistent inoculum preparation. | - Standardize the age, size, and physiological state of the inoculum. |
| Fluctuations in fermentation conditions. | - Utilize a well-controlled bioreactor to maintain consistent pH, temperature, and aeration. | |
| Instability of engineered genetic constructs. | - Verify the stability of plasmids or genomic integrations over successive generations. |
Metabolic Pathway and Engineering Strategy
The following diagram illustrates the biosynthetic pathway of this compound from L-isoleucine and highlights potential metabolic engineering targets.
Caption: Biosynthetic pathway of this compound from L-isoleucine in yeast and potential metabolic engineering targets.
Experimental Protocols
Protocol 1: Yeast Transformation (Lithium Acetate/PEG Method)
This protocol is for introducing plasmid DNA into Saccharomyces cerevisiae.
-
Inoculum Preparation: Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).
-
Main Culture: Use the overnight culture to inoculate 50 mL of fresh YPD to an OD₆₀₀ of ~0.2. Grow at 30°C with shaking until the OD₆₀₀ reaches 0.8-1.0.
-
Cell Harvesting: Centrifuge the cells at 3,000 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 25 mL of sterile water and centrifuge again. Discard the supernatant.
-
Preparation of Competent Cells: Resuspend the pellet in 1 mL of 100 mM Lithium Acetate (LiAc) and incubate for 10 minutes at room temperature.
-
Transformation Mix: In a microfuge tube, combine:
-
100 µL of the competent cell suspension
-
240 µL of 50% (w/v) PEG 3350
-
36 µL of 1.0 M LiAc
-
1 µg of plasmid DNA
-
Fill up to a final volume of 360 µL with sterile water.
-
-
Incubation: Vortex the mixture and incubate at 30°C for 30 minutes.
-
Heat Shock: Heat shock the cells at 42°C for 15-20 minutes.
-
Plating: Centrifuge the tube at 8,000 x g for 1 minute, discard the supernatant, resuspend the pellet in 100 µL of sterile water, and plate on appropriate selective media.
-
Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.
Protocol 2: Shake Flask Fermentation for this compound Production
This protocol outlines a basic batch fermentation in shake flasks.
-
Media Preparation: Prepare the desired fermentation medium (e.g., synthetic defined medium with a specific nitrogen and carbon source concentration) and autoclave.[9] Add filter-sterilized supplements (e.g., amino acids, vitamins) after the medium has cooled.
-
Inoculation: Inoculate the fermentation medium with an overnight culture of the engineered yeast strain to a starting OD₆₀₀ of 0.1.
-
Incubation: Incubate the flasks at 30°C with shaking at 200 rpm for 48-96 hours.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to measure cell density (OD₆₀₀) and for metabolite analysis.
-
Sample Processing: Centrifuge the samples to separate the supernatant from the cell pellet. Store the supernatant at -20°C for this compound quantification.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting low this compound yield.
Caption: A logical workflow for troubleshooting and improving low this compound yield in yeast fermentation.
References
- 1. Yeast metabolic engineering for the production of pharmaceutically important secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering strategy of yeast metabolism for higher alcohol production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 4. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 5. Metabolic engineering of the 2-ketobutyrate biosynthetic pathway for 1-propanol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies to Improve Saccharomyces cerevisiae: Technological Advancements and Evolutionary Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Technical Support Center: Quantification of 2-Methylbutyrate by GC-MS
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-methylbutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the quantification of this compound by GC-MS?
A1: The most frequent challenges encountered during the quantification of this compound include:
-
Poor Peak Shape: This can manifest as peak tailing, fronting, or broadening, which can negatively impact integration and quantification accuracy.[1][2][3]
-
Co-elution of Isomers: this compound has structural isomers, such as 3-methylbutyrate (isovalerate), which have very similar chemical properties and can be difficult to separate chromatographically.[4][5]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, serum) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[6][7][8][9]
-
Low Volatility and High Polarity: As a carboxylic acid, this compound is relatively polar and not highly volatile, which necessitates a derivatization step to improve its chromatographic behavior on standard non-polar GC columns.[10][11]
-
Calibration Curve Non-Linearity: Issues with standard preparation, instrument response, or inappropriate concentration ranges can lead to non-linear calibration curves, affecting the accuracy of quantification.[12]
-
Analyte Loss During Sample Preparation: The multi-step process of extraction and derivatization can lead to the loss of this compound, resulting in lower than expected concentrations.[9]
Q2: Is derivatization necessary for this compound analysis by GC-MS?
A2: Yes, derivatization is highly recommended for the GC-MS analysis of this compound. The carboxyl group in 2-methylbutyric acid makes it a polar compound, which can lead to poor peak shape (tailing) due to interactions with active sites in the GC system.[1][10] Derivatization converts the carboxylic acid into a less polar and more volatile ester, improving its chromatographic properties and leading to sharper, more symmetrical peaks.[10][11][13] Common derivatization approaches include silylation (e.g., with BSTFA) or esterification to form methyl or other esters.[13][14]
Q3: How can I resolve the co-elution of this compound and its isomers?
A3: Separating this compound from its isomers, particularly 3-methylbutyrate, is a significant challenge due to their similar boiling points and polarities.[4][5] Here are some strategies to improve resolution:
-
Optimize GC Conditions: Adjusting the temperature program (slower ramp rates), carrier gas flow rate, and using a longer GC column can enhance separation.[15]
-
Select an Appropriate GC Column: A column with a different stationary phase chemistry may provide better selectivity for the isomers. For isomeric separation, cyclodextrin-based columns can be effective.[15] While standard non-polar columns like DB-5ms are common, a more polar column might offer better resolution.
-
Use High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not fully achieved, HRMS can potentially distinguish between isomers based on subtle mass differences in their fragment ions, although this is less common for structural isomers with the same elemental composition.[5]
-
Selected Ion Monitoring (SIM): While isomers have similar mass spectra, there may be fragment ions with different relative abundances. Monitoring specific, more abundant ions for each isomer in SIM mode can help with quantification even with partial co-elution, but this requires careful validation.[15]
Q4: What are matrix effects and how can I mitigate them?
A4: Matrix effects occur when components in the sample matrix interfere with the analysis of the target analyte, in this case, this compound.[6][7][8] This can lead to either suppression or enhancement of the signal in the mass spectrometer, resulting in inaccurate quantification.[6][8] In GC-MS, matrix components can also coat the injector liner, leading to signal enhancement by protecting the analyte from thermal degradation.[8]
Strategies to minimize matrix effects include:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove interfering matrix components.[16][17]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as d3-2-methylbutyrate, will behave almost identically to the analyte during sample preparation and analysis, thus correcting for any signal suppression or enhancement.[9]
-
Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.[8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but care must be taken to ensure the analyte concentration remains above the limit of quantification.[9]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)
Question: My this compound peak is tailing/fronting/broad. What should I do?
Answer: Poor peak shape can arise from several factors. A systematic approach to troubleshooting is recommended.
| Symptom | Possible Causes | Solutions |
| Peak Tailing | Active Sites in the GC System: The polar carboxyl group of underivatized this compound or the derivatized ester can interact with active sites in the injector liner, column, or connections.[1][2] | - Ensure complete derivatization. - Use a deactivated inlet liner. Replace if old or contaminated.[1]- Trim the GC column: Cut 10-20 cm from the inlet side to remove contamination.[1]- Condition the column according to the manufacturer's instructions. |
| Peak Fronting | Column Overload: Injecting too much analyte onto the column.[1][2] | - Reduce the injection volume. - Dilute the sample. [1]- Increase the split ratio if using a split injection.[1] |
| Peak Broadening | Suboptimal GC Conditions: Incorrect flow rate, temperature program, or a degraded column.[1][3] | - Optimize the carrier gas flow rate. - Check for leaks in the system.[18]- Ensure the initial oven temperature is appropriate for the solvent and analyte.[19]- Replace the GC column if it is old or has been subjected to high temperatures for extended periods. |
Issue 2: Inconsistent or Low Analyte Response
Question: The peak area for my this compound standards or samples is inconsistent or lower than expected. What could be the problem?
Answer: This issue often points to problems with sample preparation, injection, or the GC-MS system itself.
| Problem | Possible Causes | Solutions |
| Low Recovery | Incomplete Extraction: The extraction procedure is not efficiently recovering this compound from the sample matrix. | - Optimize the extraction solvent and pH. For acidic compounds like this compound, acidifying the sample before extraction can improve recovery.[14]- Ensure thorough mixing during extraction. |
| Incomplete Derivatization: The derivatization reaction is not going to completion.[6] | - Optimize the reaction time, temperature, and reagent concentration. - Ensure the sample extract is completely dry before adding the derivatization reagent, as water can interfere with the reaction. | |
| Inconsistent Response | Injection Variability: Leaks in the injector, a faulty syringe, or incorrect autosampler settings.[12][18] | - Check for leaks at the injector septum and column fittings.[12]- Replace the injector septum. [19]- Clean or replace the syringe. [18]- Verify autosampler injection volume and speed. |
| Matrix Effects: Signal suppression due to interfering compounds in the matrix.[9] | - Implement strategies to mitigate matrix effects as described in Q4 of the FAQs. The use of a stable isotope-labeled internal standard is highly recommended.[9] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of this compound from Plasma
This protocol provides a general workflow for the extraction and derivatization of this compound from plasma samples for GC-MS analysis.
-
Sample Preparation:
-
To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., d3-2-methylbutyrate).
-
Acidify the sample by adding a small volume of a strong acid (e.g., HCl) to bring the pH below 2.[14] This protonates the carboxylic acid, making it more amenable to extraction into an organic solvent.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at a moderate speed (e.g., 3000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Drying:
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas. A heating block set to a low temperature (e.g., 30-40°C) can be used to speed up the process.
-
-
Derivatization (Silylation):
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[14] A typical volume is 50-100 µL.
-
Incubate the mixture at a temperature and time sufficient for the reaction to go to completion (e.g., 60-80°C for 30-60 minutes). Microwave-assisted derivatization can significantly reduce the reaction time.[14]
-
-
Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: A typical workflow for the quantification of this compound.
Troubleshooting Logic for Poor Peak Shape
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scioninstruments.com [scioninstruments.com]
- 17. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 18. shimadzu.co.uk [shimadzu.co.uk]
- 19. chromatographyonline.com [chromatographyonline.com]
optimizing extraction efficiency of 2-methylbutyrate from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of 2-methylbutyrate from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The most common methods for extracting this compound and other volatile to semi-volatile compounds from complex matrices include:
-
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to adsorb analytes from the sample headspace or directly from a liquid sample.[1][2][3][4][5] It is known for its simplicity, sensitivity, and minimal solvent usage.[1][2]
-
Liquid-Liquid Extraction (LLE): A conventional method that partitions the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[6][7]
-
Supercritical Fluid Extraction (SFE): An environmentally friendly technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[8][9][10][11][12] It is particularly suitable for thermally sensitive compounds.[8][10][11]
Q2: Why is derivatization often necessary when analyzing this compound by Gas Chromatography (GC)?
A2: Derivatization is the chemical modification of a compound to make it more suitable for analysis.[13] For 2-methylbutyric acid (the acidic form of the ester), derivatization is often crucial for GC analysis to:
-
Increase Volatility: Carboxylic acids like 2-methylbutyric acid have low volatility due to their polar nature and tendency to form hydrogen bonds. Derivatization converts them into more volatile esters or silyl derivatives.[13][14][15]
-
Improve Chromatographic Behavior: Derivatization can reduce peak tailing and improve peak shape by masking polar functional groups that might interact with the GC column.[13][15][16]
-
Enhance Sensitivity: Certain derivatizing agents can introduce functional groups that are more sensitive to specific GC detectors, such as the Electron Capture Detector (ECD).[13]
Common derivatization techniques include silylation (e.g., using BSTFA) and esterification.[6][14]
Q3: How does sample pH affect the extraction of this compound?
A3: The pH of the sample matrix significantly impacts the extraction efficiency of this compound, particularly when dealing with its acidic form, 2-methylbutyric acid. For effective extraction of the acid into an organic solvent during LLE, the pH of the aqueous sample should be acidic to ensure the acid is in its protonated, less polar form.[6][17] Conversely, when extracting the ester form, a neutral or slightly alkaline pH can be beneficial to minimize hydrolysis.[18]
Q4: What are "matrix effects" and how can they be minimized?
A4: Matrix effects are the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix.[19][20] These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[18] In complex matrices like plasma, urine, or food samples, endogenous components such as proteins, lipids, and salts are common sources of matrix effects.[19]
Strategies to minimize matrix effects include:
-
Efficient Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) can be used to remove interfering components before analysis.[18]
-
Use of Internal Standards: Isotope-labeled internal standards that behave similarly to the analyte during extraction and analysis can compensate for matrix effects.
-
Matrix-Matched Calibration: Preparing calibration standards in a matrix similar to the sample can help to correct for matrix-induced signal changes.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Extraction Method | Compare the efficiency of different extraction methods. For volatile compounds like this compound, headspace SPME is often a highly effective technique.[1] For liquid samples, ensure vigorous mixing during LLE to maximize partitioning.[18] |
| Suboptimal SPME Parameters | Optimize SPME parameters such as fiber coating, extraction time, and temperature. For broad-range volatile analysis, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended.[1] |
| Incorrect Sample pH | For the extraction of 2-methylbutyric acid, acidify the sample to a pH below its pKa (around 4.8) to ensure it is in its extractable, non-ionized form.[6] |
| Incomplete Derivatization | Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. For silylation, using a catalyst like TMCS with BSTFA can improve efficiency for hindered compounds. |
| Analyte Loss During Evaporation | If an evaporation step is used to concentrate the extract, be cautious as this compound is volatile. Use a gentle stream of nitrogen and avoid high temperatures. |
Issue 2: Poor Chromatographic Performance (Peak Tailing, Broad Peaks)
| Potential Cause | Troubleshooting Recommendation |
| Active Sites in the GC System | Inactive sites in the GC inlet or column can cause peak tailing, especially for polar analytes. Ensure proper silylation of the GC inlet liner and use a high-quality, deactivated column.[16] |
| Incomplete Derivatization | Unreacted 2-methylbutyric acid will exhibit poor peak shape. Optimize the derivatization procedure to ensure complete conversion to a more volatile and less polar derivative.[21] |
| Improper GC Oven Temperature Program | An unoptimized temperature program can lead to broad peaks. Start with a lower initial temperature and use a suitable ramp rate to ensure good separation and peak shape.[1] |
| Column Overload | Injecting too much sample can lead to fronting or broad peaks. Try diluting the sample or using a split injection. |
Issue 3: High Background or Interfering Peaks
| Potential Cause | Troubleshooting Recommendation |
| Matrix Interferences | Complex matrices can contain numerous compounds that co-extract with this compound and interfere with its analysis.[19] Employ a more selective extraction or cleanup method, such as Solid-Phase Extraction (SPE), to remove these interferences.[18] |
| Contamination from Solvents or Reagents | Use high-purity solvents and reagents to avoid introducing contaminants.[22] Running a blank analysis of your solvents and reagents can help identify sources of contamination. |
| SPME Fiber Carryover | Incomplete desorption of analytes from the SPME fiber can lead to carryover in subsequent analyses. Ensure the desorption time and temperature in the GC inlet are sufficient for complete desorption.[1] |
| Septum Bleed | Old or low-quality septa in the GC inlet can release volatile compounds that appear as interfering peaks. Use high-quality, low-bleed septa and replace them regularly. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is suitable for the analysis of this compound from liquid or solid matrices.
Materials:
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.[1]
-
Headspace Vials (20 mL) with PTFE/silicone septa.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Place a known amount of the sample (e.g., 1-5 g for solids, 1-5 mL for liquids) into a 20 mL headspace vial.
-
Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the analytes to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) while maintaining the temperature.
-
Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for a period of 2-5 minutes in splitless mode.[1]
-
GC-MS Analysis: Start the GC-MS analysis to separate and detect the desorbed analytes.
Protocol 2: Liquid-Liquid Extraction (LLE) with Derivatization
This protocol is suitable for extracting 2-methylbutyric acid from aqueous samples like plasma or urine, followed by derivatization for GC-MS analysis.
Materials:
-
Derivatizing Agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).[6]
-
Centrifuge.
-
Vortex mixer.
Procedure:
-
Sample Preparation: To 100 µL of the sample (e.g., plasma), add an internal standard.
-
Acidification: Acidify the sample by adding a small amount of acid (e.g., HCl) to lower the pH.[6]
-
Extraction: Add 1 mL of hexane, vortex vigorously for 1 minute, and then centrifuge to separate the phases.[22]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine). Cap the vial tightly and heat at a specific temperature (e.g., 75°C) for a set time (e.g., 30 minutes) to facilitate the reaction.[6]
-
GC-MS Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS.
Quantitative Data Summary
Table 1: Comparison of Extraction Method Efficiencies for Volatile Organic Compounds (General)
| Extraction Method | Typical Recovery | Advantages | Disadvantages | Key References |
| HS-SPME | High (Analyte Dependent) | Solvent-free, simple, sensitive, versatile for various matrices.[1][2][3] | Fiber cost and durability can be a concern. | [1][4] |
| LLE | Variable (Matrix Dependent) | Simple equipment, relatively fast. | Can be labor-intensive, uses large volumes of organic solvents, prone to emulsion formation.[7][23] | [6][7] |
| SFE | High | Environmentally friendly (uses CO2), highly selective, suitable for thermolabile compounds.[8][10][11] | High initial equipment cost. | [8][9][12] |
Table 2: Recommended GC Parameters for this compound Analysis (Example)
| Parameter | Recommended Setting |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min.[1] |
| Inlet Temperature | 250°C.[1] |
| Injection Mode | Splitless (for 2 min).[1][22] |
| Oven Temperature Program | Initial: 40°C (hold 3 min), Ramp 1: 5°C/min to 180°C, Ramp 2: 20°C/min to 240°C (hold 5 min).[1] |
| MS Transfer Line Temp. | 240°C.[1] |
| Ion Source Temp. | 230°C (Electron Ionization at 70 eV).[1] |
Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Solid-phase microextraction: a promising technique for sample preparation in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. SFE Supercritical Fluid Extraction - HIGHTECH Extracts LLC [hightechextracts.com]
- 9. google.com [google.com]
- 10. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. gcms.cz [gcms.cz]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications [mdpi.com]
- 20. Innovative Extraction Techniques and Hyphenated Instrument Configuration for Complex Matrices Analysis [mdpi.com]
- 21. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis in Model Systems for Maesil Wine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape of 2-Methylbutyrate
Welcome to the technical support center for troubleshooting chromatographic issues related to 2-methylbutyrate analysis. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve poor peak shapes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in gas chromatography (GC)?
A1: Poor peak shape for this compound, a volatile short-chain fatty acid ester, typically manifests as peak tailing, fronting, or broadening. The most common causes can be categorized as follows:
-
Inlet Issues: Active sites in the injector liner can interact with the analyte, causing peak tailing. Contamination of the liner or improperly set inlet temperatures can also lead to distorted peaks.[1]
-
Column Problems: The use of an inappropriate stationary phase, column contamination, or degradation of the column can all result in poor peak shape.
-
Sample-Related Issues: High concentrations of this compound can overload the column, leading to peak fronting. The choice of solvent can also significantly impact peak shape.[1]
-
Instrument Setup: Leaks in the system, incorrect flow rates, or improper column installation are common culprits for a variety of peak shape problems.[1][2]
Q2: My this compound peak is tailing. What should I check first?
A2: Peak tailing for a relatively polar compound like this compound often indicates active sites within the GC system. Here is a systematic approach to troubleshooting:
-
Check the Inlet Liner: The liner is the first point of contact for your sample. Ensure you are using a deactivated liner. If the liner is old or has been exposed to many samples, it should be replaced.[1][3]
-
Column Conditioning: Properly condition your column according to the manufacturer's instructions to remove any contaminants and ensure the stationary phase is stable.[1]
-
Trim the Column: If the front end of the column is contaminated with non-volatile residues, trimming 10-20 cm from the inlet side can often resolve the issue.[1][3]
-
Consider Derivatization: For carboxylic acids and other polar compounds, derivatization can significantly improve peak shape by reducing interactions with active sites.[4][5][6]
Q3: I am observing a fronting peak for this compound. What is the likely cause?
A3: Peak fronting is most commonly caused by column overload. This means the amount of this compound being introduced onto the column is exceeding its capacity. To address this, you can:
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.[1][7]
-
Dilute the Sample: If reducing the injection volume is not feasible or desirable, diluting your sample is an effective alternative.[1]
-
Increase the Split Ratio: If you are using a split injection, increasing the split ratio will reduce the amount of sample that reaches the column.[1][3]
Q4: My this compound peak is broad. What are the potential causes and solutions?
A4: Peak broadening can be caused by several factors, often related to the setup of the chromatography system.
-
Incorrect Initial Oven Temperature: The initial oven temperature should typically be about 20°C lower than the boiling point of the sample solvent to ensure proper focusing of the analytes at the head of the column.[3]
-
Thick Column Film: A column with a very thick stationary phase can lead to broader peaks. Consider using a column with a thinner film if high resolution is required.[7]
-
Dead Volume: Excessive dead volume in the system, for example from improper column installation, can cause peaks to broaden.[7] Reinstalling the column and ensuring tight connections can minimize this issue.
Q5: Can I analyze this compound using High-Performance Liquid Chromatography (HPLC)? What are the challenges?
A5: While GC is more common for volatile compounds like this compound, HPLC can also be used. However, there are challenges to consider. The separation of isomers, such as isovaleric acid and 2-methylbutyric acid, can be difficult with standard ion-exchange HPLC methods.[8] Reversed-phase HPLC is a viable option, but peak shape can still be an issue due to secondary interactions with the stationary phase.[9] Adding a modifier like trifluoroacetic acid to the mobile phase can help to improve peak shape in reversed-phase HPLC.[9]
Troubleshooting Summary Tables
Table 1: GC Troubleshooting for Poor Peak Shape of this compound
| Peak Shape Issue | Potential Cause | Recommended Action |
| Tailing | Active sites in the inlet liner | Use a deactivated liner; replace if old or contaminated.[1][3] |
| Column contamination | Condition the column; trim the inlet side of the column.[1][3] | |
| Secondary interactions with stationary phase | Consider derivatization of the analyte.[4][5] | |
| Fronting | Column overload | Reduce injection volume or dilute the sample.[1][7] |
| Increase the split ratio if using a split injection.[1][3] | ||
| Broadening | Initial oven temperature too high | Set the initial oven temperature at least 20°C below the solvent's boiling point.[3] |
| Excessive dead volume | Re-install the column, ensuring a proper fit and minimizing connections.[7] | |
| Column film is too thick | Use a column with a thinner stationary phase film.[7] | |
| Splitting | Improper sample injection | Use a liner with glass wool to aid in sample vaporization.[7] |
| Mismatched solvent and stationary phase polarity | Ensure the polarity of the sample solvent is compatible with the stationary phase.[3][7] |
Experimental Protocols
Protocol 1: GC Inlet Liner Replacement
-
Cool Down the Inlet: Set the GC inlet temperature to ambient to avoid burns.
-
Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Remove the Old Liner: Using tweezers, carefully remove the old liner from the inlet.
-
Inspect and Clean the Inlet: Visually inspect the inside of the inlet for any residue and clean if necessary with an appropriate solvent and lint-free swabs.
-
Install the New Liner: Place a new, deactivated liner into the inlet, ensuring it is seated correctly.
-
Replace the Septum and Nut: Place a new septum on top of the inlet and screw the septum nut back on, but do not overtighten.
-
Restore Gas Flow and Heat: Turn the carrier gas back on and set the inlet to the desired temperature.
-
Leak Check: Perform a leak check of the inlet to ensure all connections are secure.
Protocol 2: Derivatization of this compound for GC Analysis (Silylation Example)
Disclaimer: This is a general guideline. Always refer to the specific instructions provided with your derivatization reagent and handle all chemicals with appropriate safety precautions.
-
Sample Preparation: Prepare a solution of your sample containing this compound in an aprotic solvent (e.g., pyridine, acetonitrile). The sample should be free of water.
-
Add Derivatization Reagent: Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample vial. A common ratio is a 2:1 molar excess of the silylating reagent to active hydrogens.
-
Reaction: Cap the vial tightly and heat it at a temperature between 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.
-
Cooling: Allow the vial to cool to room temperature.
-
Injection: Inject an aliquot of the derivatized sample directly into the GC.
Visual Troubleshooting Workflows
Caption: A workflow for troubleshooting peak tailing of this compound.
Caption: A decision tree for troubleshooting peak fronting of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Restek - Blog [restek.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. gcms.cz [gcms.cz]
- 6. scispace.com [scispace.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Background Noise in 2-Methylbutyrate Analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating background noise during the analysis of 2-methylbutyrate, a volatile short-chain fatty acid. Achieving a high signal-to-noise (S/N) ratio is critical for accurate and reliable quantification, especially at trace levels.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in the GC-MS analysis of this compound?
A1: Background noise in the GC-MS analysis of volatile compounds like this compound can originate from multiple sources, significantly impacting sensitivity.[1] The most prevalent culprits include:
-
System Contamination: This includes bleed from the GC column's stationary phase, volatile compounds leaching from the injection port septum (septum bleed), and residues from previous injections accumulating in the injector liner.[1][2][3]
-
Contaminated Carrier Gas: Impurities such as moisture, oxygen, and hydrocarbons within the carrier gas can lead to a noisy baseline and accelerate column degradation.[1][4]
-
Sample Matrix Effects: Complex biological matrices introduce numerous interfering compounds that can co-elute with this compound, masking its signal or causing ion suppression in the mass spectrometer.[1][5]
-
Dirty Ion Source: Over time, the MS ion source can become coated with residues from samples and column bleed, leading to an overall increase in background noise.[3]
-
Electronic Noise: Random electronic fluctuations from the detector and associated electronics contribute to the baseline noise.[6]
Q2: My chromatogram shows a consistently high and/or noisy baseline. What are the primary causes and solutions?
A2: A high or noisy baseline can obscure small peaks and interfere with accurate integration.[4] This issue is typically linked to the GC system itself rather than a specific sample.
-
Contaminated Carrier Gas: Ensure high-purity gas is used and that gas purification traps for oxygen, moisture, and hydrocarbons are installed and replaced regularly.[4][7]
-
Septum Bleed: The injection port septum can release volatile siloxanes, especially at high temperatures.[2] Using a high-quality, low-bleed septum and replacing it regularly can significantly reduce this source of noise.[1][2]
-
Column Bleed: Degradation of the GC column's stationary phase, often exacerbated by oxygen in the carrier gas, results in a rising baseline at higher temperatures.[4][7] Conditioning the column by baking it out at its maximum recommended isothermal temperature can help minimize bleed.[3][4]
Q3: How can I distinguish between septum bleed and column bleed?
A3: Septum bleed often manifests as sharp, discrete peaks that appear in the high-temperature regions of the chromatogram.[4] In contrast, column bleed is characterized by a general rise in the baseline as the oven temperature increases.[4] A simple diagnostic test is to perform a run without an injection. If the extraneous peaks vanish, the vial cap septum is the likely source. If the rising baseline persists, the issue is more likely related to the inlet septum or the column itself.[4]
Q4: I am observing many interfering peaks from my sample matrix. How can I reduce these matrix effects?
A4: Matrix effects occur when co-eluting compounds from the sample interfere with the ionization and detection of the target analyte.[5] Several strategies can mitigate these effects:
-
Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are highly effective at removing interfering substances before analysis.[5][8]
-
Derivatization: Free fatty acids like this compound are polar and can exhibit poor peak shape. Derivatization to their methyl esters (FAMEs), for example, increases volatility and reduces polarity, leading to sharper peaks and better separation from matrix components.[4]
-
Optimized Chromatographic Separation: Adjusting the GC temperature program and carrier gas flow rate can improve the separation between this compound and interfering compounds.[5]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also lower the analyte concentration below the limit of detection.[5]
Q5: How can I prevent analyte carryover from a high-concentration sample to the next injection?
A5: Carryover can lead to artificially high results in subsequent samples.[5] To prevent this, run several solvent blanks after analyzing a concentrated sample to ensure the system is clean.[4] Extending the GC run time or increasing the final oven temperature can also help ensure that all compounds have eluted from the column.[4] Implementing a robust needle wash method for the autosampler is also a critical step.[5]
Troubleshooting Guides
Issue 1: High and Rising Baseline Noise
A high and rising baseline is often indicative of system contamination, particularly column bleed. Follow this workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting high baseline noise in GC-MS analysis.
Issue 2: Poor Signal-to-Noise (S/N) for this compound Peak
If the baseline is stable but the analyte peak is weak compared to the background, optimization of the sample preparation and MS parameters is required.
Caption: Workflow for improving the signal-to-noise ratio of a target analyte peak.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Advantages | Disadvantages | Expected Impact on S/N |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins from the sample matrix.[5] | Simple, fast, and inexpensive. | Least effective at removing other matrix components like phospholipids, often resulting in significant matrix effects.[8] | Moderate Improvement |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases to separate it from matrix components.[5] | Can provide very clean extracts, significantly reducing matrix effects.[8] | Can have low recovery for polar analytes; may be more labor-intensive and use larger solvent volumes.[8] | High Improvement |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent, while matrix interferences are washed away. | Highly selective, provides clean extracts, and can concentrate the analyte.[5][8] | More complex method development; can be more expensive than PPT or LLE. | Very High Improvement |
| Derivatization | Chemical modification of the analyte (e.g., esterification) to improve its chromatographic properties.[4] | Increases volatility and thermal stability, improves peak shape, and can shift the analyte's retention time away from interferences.[4] | Adds an extra step to the workflow; requires careful optimization. | High Improvement |
Table 2: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Injector Liner | Splitless gooseneck liner with deactivated glass wool.[1] | A deactivated liner minimizes active sites that can cause analyte degradation and peak tailing.[1] |
| GC Column | Low-bleed polar phase column (e.g., DB-WAX, FFAP), 30m x 0.25mm x 0.25µm. | Polar columns provide better retention and separation for short-chain fatty acids. Low-bleed phases minimize background noise.[1] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min.[1] | Provides good separation efficiency and is inert, preventing reactions with the analyte or stationary phase.[1] |
| MS Acquisition Mode | Selected Ion Monitoring (SIM).[9] | Drastically reduces background noise and increases sensitivity compared to full scan mode by monitoring only specific ions for the analyte.[9] |
| MS Source Temp. | 230 °C | Optimized temperature balances efficient ionization with minimizing thermal degradation of labile compounds. |
| MS Quad Temp. | 150 °C | A stable quadrupole temperature ensures consistent mass filtering and reproducibility. |
Experimental Protocols
Protocol 1: GC Column Conditioning (Bake-out)
This protocol should be performed when installing a new column or if the baseline is excessively high.
-
System Preparation: Vent the MS detector and disconnect the column from the MS transfer line. This prevents contaminants from baking onto the detector.[4]
-
Set Gas Flow: Set the carrier gas (Helium) flow through the column to the typical analytical flow rate (e.g., 1-2 mL/min).[4]
-
Purge Column: Purge the column with carrier gas at room temperature for 15-20 minutes to remove any oxygen from the system.
-
Temperature Program: Set the oven temperature to 20°C above the highest temperature used in your analytical method, but do not exceed the column's maximum isothermal temperature limit as specified by the manufacturer.[4]
-
Hold Temperature: Hold at this temperature for several hours or overnight.[4]
-
Cool Down: Cool the oven to the initial method temperature.
-
Reconnect Column: Reconnect the column to the detector.
-
Equilibrate: Allow the system to stabilize for at least 30 minutes before running any analyses.[4]
-
Run Blank: Perform a solvent blank injection to confirm that the background has been reduced to an acceptable level.[4]
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting this compound from an aqueous matrix like plasma or serum.
-
Sample Thawing: Thaw biological samples on ice to minimize degradation.
-
Aliquoting: Aliquot 200 µL of the sample into a glass tube.
-
Internal Standard: Add an appropriate volume of a stable isotope-labeled internal standard (e.g., this compound-d3).
-
Acidification: Add 50 µL of 1M HCl to acidify the sample. This protonates the carboxylic acid group, making it more soluble in organic solvents.[5]
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortexing: Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and extraction.[5]
-
Centrifugation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean glass vial, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution & Derivatization: Reconstitute the dried extract in a small volume of solvent suitable for derivatization. Proceed with your validated derivatization protocol (e.g., using BF3-Methanol or a silylating agent).
-
Analysis: Inject the final derivatized sample into the GC-MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Robust 2-Methylbutyrate Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method development for the robust measurement of 2-methylbutyrate. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and method performance data to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most established methodologies for the quantification of this compound, a type of short-chain fatty acid (SCFA), are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).[1] GC is frequently used due to the volatile nature of SCFAs, while LC-MS/MS is also a powerful tool, particularly for complex biological samples.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, though it may offer lower sensitivity compared to MS-based methods.[1][3]
Q2: Why is derivatization often necessary for SCFA analysis?
A2: Derivatization is a common step in SCFA analysis to improve the analytical properties of the molecules. For GC analysis, derivatization increases the volatility and thermal stability of SCFAs, leading to better chromatographic separation and peak shape. For LC-MS analysis, derivatization can enhance ionization efficiency and improve chromatographic retention on reverse-phase columns, as underivatized SCFAs have poor retention.[4][5]
Q3: What are the main challenges in measuring this compound in biological samples?
A3: The primary challenges stem from the inherent properties of this compound and the complexity of biological matrices. Key issues include:
-
Volatility: As a volatile compound, this compound can be lost during sample preparation steps like evaporation.[1]
-
Sample Complexity: Biological samples (e.g., feces, plasma) contain numerous compounds that can interfere with the analysis or cause ion suppression in mass spectrometry.[1]
-
Co-elution of Isomers: this compound has structural isomers, such as 3-methylbutyrate (isovaleric acid), which can be difficult to separate chromatographically.[6]
-
Analyte Adsorption: The active nature of the carboxylic acid group can lead to interactions with active sites in the GC system, causing peak tailing.[6]
Q4: How do I choose an appropriate internal standard for this compound quantification?
A4: An ideal internal standard (IS) should be chemically similar to the analyte but not naturally present in the sample. For this compound, a stable isotope-labeled version (e.g., ¹³C-labeled this compound) is the best choice as it co-elutes and has similar ionization and fragmentation patterns, correcting for matrix effects and sample preparation variability.[5][7] If a stable isotope is unavailable, a structural analog like 2-ethylbutyric acid can be used.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Gas Chromatography (GC) Issues
Q5: My this compound peak is tailing. What are the likely causes and solutions?
A5: Peak tailing for an active compound like this compound often indicates unwanted interactions within the GC system.[6]
-
Problem: Active sites in the injector liner or on the column.
-
Solution: Use a deactivated inlet liner and replace it regularly. If the column is contaminated, trim 10-20 cm from the inlet side or condition it according to the manufacturer's instructions.[6]
-
Problem: Leaks in the system.
-
Solution: Perform a leak check of the inlet and column connections to ensure a stable carrier gas flow.[6][8]
Q6: I am observing a fronting peak for this compound. What should I do?
A6: Peak fronting is most commonly caused by column overload, where the amount of analyte exceeds the column's capacity.[6]
-
Solution 1: Reduce the injection volume.
-
Solution 2: Dilute the sample.
-
Solution 3: If using a split injection, increase the split ratio to decrease the amount of sample reaching the column.[6]
Q7: How can I resolve the co-elution of this compound and its isomer, 3-methylbutyrate?
A7: Co-elution of these isomers is a frequent challenge.[6]
-
Solution 1: Optimize the GC oven temperature program. A slower temperature ramp can improve separation.
-
Solution 2: Use a different GC column. A column with a different stationary phase polarity may provide better selectivity for the isomers. Polar columns (e.g., WAX phases) are often effective for separating organic acids.[9]
Q8: My baseline is noisy and/or drifting. What should I check?
A8: A noisy or drifting baseline can be caused by several factors.
-
Problem: Contamination in the carrier gas, inlet, or column.
-
Solution: Ensure high-purity carrier gas and use gas filters. Clean the inlet and check the septum for bleeding or coring. Condition or trim the column to remove contaminants.[8][10]
-
Problem: Column bleed.
-
Solution: Column bleed occurs when the stationary phase degrades at high temperatures, resulting in a rising baseline. Operate within the column's specified temperature limits and use a column specifically designed for low-bleed MS applications if possible.[11]
Liquid Chromatography (LC) Issues
Q9: I am seeing poor retention of this compound on my C18 column. How can I improve it?
A9: Poor retention of small, polar molecules like this compound on reverse-phase columns is common.[5]
-
Solution 1: Use a derivatization agent (e.g., 3-nitrophenylhydrazine) to make the molecule more hydrophobic.[2][4]
-
Solution 2: Adjust the mobile phase pH. Lowering the pH with an acid like formic acid will ensure the carboxylic acid is protonated, increasing its retention.[4]
-
Solution 3: Consider using a different column chemistry, such as HILIC (Hydrophilic Interaction Liquid Chromatography), which is designed to retain polar compounds.[2]
Q10: My signal intensity is low and inconsistent (ion suppression). How can I mitigate this?
A10: Ion suppression is a common matrix effect in LC-MS, where other components in the sample interfere with the ionization of the analyte.[1]
-
Solution 1: Improve sample cleanup. Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[12]
-
Solution 2: Dilute the sample. This reduces the concentration of interfering compounds.[6]
-
Solution 3: Use a stable isotope-labeled internal standard. This is the most effective way to compensate for ion suppression, as the IS will be affected similarly to the analyte.[5][7]
Experimental Protocols & Method Performance
Protocol 1: LC-MS/MS Analysis with Derivatization
This protocol is suitable for quantifying this compound in biological samples like fecal extracts or plasma.[4]
1. Sample Preparation and Derivatization:
-
Spike all standards and samples with an internal standard (e.g., 10 µg/mL 2-ethylbutyric acid).[4]
-
For plasma samples, perform protein precipitation by adding 200 µL of ice-cold acetonitrile with 0.1% formic acid to 50 µL of the sample. Vortex and centrifuge.[13]
-
Transfer the supernatant to a new tube.
-
Derivatize the sample by adding a derivatization reagent. For example, using 3-nitrophenylhydrazine (3-NPH), add 20 µL of 20 mM 3-NPH and 20 µL of 20 mM EDC with 1% pyridine.[4][13]
-
Stop the reaction by adding an aqueous solution (e.g., 110 µL of 0.1% formic acid in water).[13]
2. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 × 100 mm, 1.7 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: A multi-step gradient from a low percentage of B (e.g., 5%) to a high percentage (e.g., 60-95%).[4][13]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[4]
Protocol 2: GC-MS Analysis with Derivatization
This protocol is suitable for volatile compound analysis.
1. Sample Preparation and Derivatization:
-
To a dried sample extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes to protect any keto groups.[13]
-
After cooling, add 80 µL of a silylating agent like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[13]
-
Vortex and incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.[13]
2. GC-MS Analysis:
-
Inlet: 250°C, splitless or appropriate split ratio.[6]
-
Column: Non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[6]
-
Carrier Gas: Helium.
-
Oven Program: Start at 80°C (hold 2 min), ramp to 280°C at 10°C/min, and hold for 5 minutes.[13]
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte and internal standard.[13]
Data Presentation: Method Performance
The following tables summarize typical validation data for SCFA quantification methods, demonstrating expected performance.
Table 1: LC-MS/MS Method Validation Data for this compound Quantification [4]
| Validation Parameter | Performance for this compound |
| Linearity (R²) | >0.99 |
| Accuracy | 91.24% to 118.42% |
| Precision (RSD) | 1.12% to 6.13% |
| Recovery | 92.38% to 109.65% |
Table 2: Calibration Curve Ranges for SCFA Analysis by UPLC-HRMS [2]
| Analyte | Calibration Curve Range (µM) | Correlation Coefficient (R²) |
| Isobutyric acid | 0.5 - 200 | 0.9989 |
| 2-Methylbutyric acid | 0.5 - 200 | 0.9992 |
| Isovaleric acid | 0.5 - 200 | 0.9999 |
| Acetic acid | 5 - 2000 | 0.9999 |
| Propionic acid | 2 - 800 | 0.9998 |
| Butyric acid | 2 - 800 | 0.9998 |
Visualizations
References
- 1. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. Butyrate analysis GC/MS - Chromatography Forum [chromforum.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Co-elution of 2-Methylbutyrate Isomers
Welcome to the technical support center for the analysis of 2-methylbutyrate and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the separation of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate this compound isomers?
A1: this compound and its isomers, such as 3-methylbutyrate (isovalerate) and its enantiomers ((R)- and (S)-2-methylbutyrate), possess very similar physicochemical properties, including boiling points and polarities. This leads to similar retention times and potential co-elution in standard chromatographic systems. The separation of enantiomers is particularly challenging as they have identical properties in an achiral environment, necessitating the use of specialized chiral stationary phases or derivatizing agents.
Q2: What are the primary analytical techniques for separating this compound isomers?
A2: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques used. For volatile compounds like this compound and its esters, GC is often the method of choice. To overcome the challenges of separating the native acids, derivatization is commonly employed to convert them into more volatile and less polar esters, which improves peak shape and separation. For the separation of enantiomers, chiral GC or chiral HPLC with specialized columns is required.
Q3: What is derivatization and why is it necessary for the GC analysis of 2-methylbutyric acid?
A3: Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical method. Free fatty acids like 2-methylbutyric acid are polar and can exhibit poor peak shapes (tailing) in GC due to interactions with the stationary phase and potential adsorption in the injector. Converting the carboxylic acid to a less polar and more volatile ester derivative, such as a methyl or pentafluorobenzyl (PFB) ester, significantly improves chromatographic performance, leading to sharper peaks and better resolution.
Q4: Can I separate the (R)- and (S)-enantiomers of this compound without a chiral column?
A4: Yes, this can be achieved through indirect methods. One common approach is to use a chiral derivatizing agent to convert the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. Another method is enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, allowing the unreacted enantiomer to be separated and analyzed.[1]
Troubleshooting Guide: Co-elution of Structural Isomers (e.g., this compound and 3-methylbutyrate)
Issue: My GC analysis shows a single, broad, or shouldered peak for what should be separate this compound and 3-methylbutyrate isomers.
Step 1: Confirm Co-elution
If using a mass spectrometer (MS) detector, examine the mass spectrum across the peak. A changing mass spectrum from the beginning to the end of the peak indicates the presence of more than one compound.
Step 2: Method Optimization
If co-elution is confirmed, a systematic approach to method optimization is necessary. The following flowchart outlines a logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting the co-elution of structural isomers.
Data Presentation: GC Column Selection
The choice of GC column is critical for separating closely related isomers. More polar stationary phases generally provide better selectivity for fatty acid methyl esters (FAMEs).
| Stationary Phase Type | Polarity | Typical Performance for 2-MB and 3-MB Methyl Esters | Recommended Use |
| DB-5ms (5% Phenyl-methylpolysiloxane) | Low | Potential for significant co-elution. | General purpose, not ideal for these isomers. |
| DB-WAX (Polyethylene glycol) | High | Good separation, 3-methylbutyrate typically elutes before this compound. | Recommended for routine analysis of FAMEs.[2] |
| HP-88 / SP-2560 (Highly polar cyanopropyl) | Very High | Excellent resolution of positional and geometric isomers.[3] | Best choice for resolving complex mixtures and achieving baseline separation. |
Note: Retention times and resolution are dependent on the specific GC conditions (temperature program, column dimensions, carrier gas flow rate).
Troubleshooting Guide: Co-elution of Enantiomers ((R)- and (S)-2-methylbutyrate)
Issue: My chiral GC analysis does not resolve the enantiomers of this compound, or the resolution is poor.
Step 1: Ensure a Chiral Stationary Phase is Used
Standard achiral GC columns will not separate enantiomers. A column with a chiral stationary phase (CSP), typically based on derivatized cyclodextrins, is mandatory for direct GC separation.
Step 2: Chiral Separation Troubleshooting
Optimizing a chiral separation requires careful consideration of several parameters.
Caption: A systematic approach to troubleshooting poor chiral GC separations.
Data Presentation: Chiral Column Performance
Different chiral stationary phases exhibit varying selectivities. For ethyl-2-methylbutyrate, a compound structurally similar to this compound derivatives, the following resolutions have been reported:
| Chiral Stationary Phase | Resolution (Rs) for Ethyl-2-methylbutyrate |
| Rt-βDEXse | High (Good baseline separation)[4] |
| Rt-βDEXsm | Moderate to High[4] |
Note: Higher Rs values indicate better separation. An Rs value of 1.5 is considered baseline resolution.
Experimental Protocols
Protocol 1: Derivatization of 2-Methylbutyric Acid to Pentafluorobenzyl (PFB) Esters for GC Analysis
This protocol describes the esterification of 2-methylbutyric acid using Pentafluorobenzyl bromide (PFBBr), a method suitable for enhancing GC-MS sensitivity.
Materials:
-
Sample containing 2-methylbutyric acid
-
Pentafluorobenzyl bromide (PFBBr) solution (100 mM in acetone)
-
Sodium bicarbonate solution (0.1 M)
-
Hexane
-
Reaction vials (2 mL) with caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Pipette 200 µL of the sample into a reaction vial.
-
pH Adjustment: Add 200 µL of 0.1 M sodium bicarbonate solution to neutralize the acid.
-
Derivatization Reagent Addition: Add 400 µL of the 100 mM PFBBr in acetone solution.
-
Reaction: Cap the vial tightly and incubate at 60°C for 60-90 minutes.
-
Extraction: After cooling to room temperature, add 500 µL of hexane to the vial. Vortex for 1 minute to extract the PFB esters.
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial for analysis.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Methylbutyric Acid
This protocol uses an immobilized lipase to selectively esterify one enantiomer, allowing for the separation of the unreacted enantiomer.
Materials:
-
Racemic (R,S)-2-methylbutyric acid
-
1-Pentanol
-
Immobilized Candida antarctica lipase B (CALB)
-
Anhydrous hexane
-
Round-bottom flask
-
Stirrer
-
Sodium bicarbonate solution (5%)
-
Hydrochloric acid (1 M)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (R,S)-2-methylbutyric acid (1 equivalent) and 1-pentanol (1.2 equivalents) in anhydrous hexane.
-
Enzyme Addition: Add immobilized CALB (e.g., 10% by weight of the acid).[1]
-
Reaction: Stir the mixture at room temperature (e.g., 30-40°C). Monitor the reaction progress by GC until approximately 40-50% conversion is reached to maximize the enantiomeric excess of the remaining acid.[1]
-
Enzyme Removal: Filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with fresh hexane and potentially reused.
-
Extraction of Unreacted Acid: Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution to extract the unreacted (S)-2-methylbutyric acid.[1]
-
Isolation of (S)-enantiomer: Collect the aqueous layer and acidify it to pH ~2 with 1 M HCl. Extract the (S)-2-methylbutyric acid with diethyl ether. Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The remaining organic layer from step 5 contains the (R)-pentyl this compound, which can be hydrolyzed back to (R)-2-methylbutyric acid if desired.
Data Presentation: Performance of Lipases in Enzymatic Resolution
The choice of enzyme is crucial for achieving high enantioselectivity in kinetic resolution.
| Lipase Source | Product | Conversion (%) | Enantiomeric Excess (ee_p, %) | Enantiomeric Ratio (E) |
| Candida antarctica B | (R)-pentyl this compound | ~40 | 90 | 35 |
| Thermomyces lanuginosus | (R)-pentyl this compound | ~18 | 91 | 26 |
| Candida rugosa | (S)-pentyl this compound | ~34 | 75 | 10 |
| Rhizopus oryzae | (S)-pentyl this compound | ~35 | 49 | 4 |
Data from Mittersteiner et al., Chirality, 2018.[5] E (Enantiomeric Ratio) is a measure of the enzyme's selectivity; higher values are better.
References
Technical Support Center: Enhancing the Stability of 2-Methylbutyrate Samples During Storage
For researchers, scientists, and drug development professionals, ensuring the integrity of 2-methylbutyrate samples during storage is critical for accurate experimental outcomes. This technical support center provides essential guidance on maintaining the stability of this compound, addressing common issues through troubleshooting guides and frequently asked questions.
Troubleshooting Guides
This section addresses specific problems that may arise during the storage of this compound samples, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Significant decrease in this compound concentration over time. | High Storage Temperature: Elevated temperatures can accelerate the degradation of volatile compounds like this compound.[1] | Store samples at or below -20°C for short-term storage and at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Improper Sealing: Poorly sealed containers can lead to the evaporation of volatile short-chain fatty acids. | Use high-quality vials with airtight seals, such as those with PTFE-lined caps. Ensure caps are securely fastened. | |
| Oxidative Degradation: Exposure to oxygen can lead to the oxidation of this compound, especially if the sample matrix contains pro-oxidants.[2] | Purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing. Consider adding antioxidants if compatible with downstream analysis. | |
| Inconsistent results between replicate samples from the same batch. | Non-homogenous Sample: If the this compound is in a complex matrix (e.g., fecal extract, cell culture media), it may not be evenly distributed. | Thoroughly vortex or homogenize the sample before aliquoting for storage and analysis. |
| Variable Light Exposure: Exposure to light, particularly UV light, can induce photochemical degradation.[2] | Store samples in amber vials or wrap clear vials in aluminum foil to protect them from light. | |
| Appearance of unknown peaks in chromatograms after storage. | Chemical Degradation: this compound may degrade into other compounds over time, especially under suboptimal storage conditions.[1][2] | Analyze a freshly prepared standard alongside stored samples to identify potential degradation products. Review storage conditions to minimize degradation. |
| Contamination: The sample may have been contaminated during preparation or storage. | Use sterile techniques and high-purity solvents and reagents. Store samples in a clean, dedicated freezer. | |
| pH shift in aqueous samples during storage. | Microbial Growth: Bacterial or fungal contamination can alter the pH of the sample and metabolize this compound. | Filter-sterilize aqueous samples before storage. Store at temperatures that inhibit microbial growth (e.g., -80°C). |
| Interaction with Container: The sample may be reacting with the surface of the storage container. | Use high-quality, inert glass or polypropylene vials for storage. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathways for this compound during storage are influenced by environmental factors.[1][2] Under elevated temperatures, thermal decomposition can occur, leading to the breakdown of the molecule.[1] In the presence of oxygen, oxidative degradation is a concern, potentially initiated by reactive oxygen species.[2] Furthermore, in aqueous solutions, hydrolysis can occur under highly acidic or alkaline conditions.[2]
Q2: How does storage temperature affect the stability of this compound?
A2: Temperature is a critical factor in the stability of this compound. While it is relatively stable at ambient temperatures, elevated temperatures significantly accelerate its degradation.[1] For optimal stability, it is recommended to store samples containing this compound at low temperatures.
Recommended Storage Temperatures:
-
Short-term (up to 1 week): 4°C
-
Medium-term (up to 6 months): -20°C
-
Long-term (over 6 months): -80°C
Q3: What type of container is best for storing this compound samples?
A3: To minimize evaporation and interaction with the container, it is recommended to use glass vials with polytetrafluoroethylene (PTFE)-lined screw caps. Amber glass is preferred to protect the sample from light. If using plastic, ensure it is made of a non-reactive material like polypropylene.
Q4: Can I perform accelerated stability testing on my this compound samples?
A4: Yes, accelerated stability testing can be a useful tool to predict the long-term stability of your samples. This typically involves storing samples at elevated temperatures (e.g., 40°C or 50°C) for a shorter period and extrapolating the degradation kinetics to predict the shelf-life at the recommended storage temperature.
Q5: Should I add any preservatives or stabilizers to my this compound samples?
A5: The addition of preservatives or stabilizers depends on the sample matrix and the intended analytical method. For aqueous samples prone to microbial growth, adding a bacteriostatic agent like sodium azide (if compatible with your analysis) can be beneficial. For samples susceptible to oxidation, adding an antioxidant such as butylated hydroxytoluene (BHT) might be considered, again ensuring it does not interfere with downstream applications.
Experimental Protocols
Protocol for a Basic Stability Study of this compound
This protocol outlines a fundamental approach to assessing the stability of this compound in a specific solvent or sample matrix.
1. Materials:
- 2-Methylbutyric acid standard
- Solvent or sample matrix of interest
- Amber glass vials with PTFE-lined caps
- Analytical balance
- Volumetric flasks and pipettes
- Gas chromatograph with flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
2. Sample Preparation:
- Prepare a stock solution of this compound in the desired solvent or matrix at a known concentration (e.g., 1 mg/mL).
- Aliquot the stock solution into multiple amber glass vials (e.g., 1 mL per vial).
- Prepare a "time zero" sample for immediate analysis.
3. Storage Conditions:
- Divide the vials into different storage groups to assess the impact of various conditions:
- Temperature: Store sets of vials at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
- Light Exposure: Store one set of vials exposed to ambient light and another set protected from light (e.g., wrapped in aluminum foil).
4. Time Points for Analysis:
- Analyze the samples at predetermined time intervals. The frequency of analysis will depend on the expected stability. A suggested schedule is:
- Time 0 (initial analysis)
- 1 week
- 1 month
- 3 months
- 6 months
- 1 year
5. Analytical Method:
- Use a validated analytical method, such as GC-FID or GC-MS, to quantify the concentration of this compound in each sample.
- Include a calibration curve with freshly prepared standards in each analytical run to ensure accurate quantification.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
- Plot the percentage remaining versus time for each storage condition to visualize the degradation profile.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound samples.
Caption: Factors influencing the degradation of this compound during storage.
References
calibration curve problems for 2-methylbutyrate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of 2-methylbutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when generating a calibration curve for this compound?
The most prevalent issues include poor linearity, especially at higher concentrations, and significant y-intercepts. Non-linearity can arise from detector saturation or interactive effects at the detector.[1] It is also crucial that the concentration range of the calibration standards adequately covers the expected range of the test samples.[2]
Q2: My calibration curve for this compound is non-linear. Is it acceptable to use a non-linear regression model?
Yes, it is acceptable to use a non-linear fit, such as a quadratic or cubic model, when the response is not linear, particularly at higher concentrations.[1] Modern software makes it straightforward to apply non-linear regression. However, it is important to validate the non-linear model carefully by analyzing quality control samples at various concentrations to ensure accuracy across the curve.[1] Deviations from linearity can indicate an altered mass-to-response relationship, and care should be taken at the extremes of the curve where predictions can be less accurate.[1]
Q3: What is a suitable internal standard for the quantification of this compound?
A good internal standard should mimic the physicochemical properties of the analyte. For this compound, a structural analog like 2-ethylbutyric acid is an excellent choice, especially when a stable isotope-labeled standard is unavailable or cost-prohibitive.[3] 2-Ethylbutyric acid has been successfully used as an internal standard in the quantification of gut microbial short-chain fatty acids, including this compound, by LC-MS.[3]
Q4: What are matrix effects and how can they impact the analysis of this compound?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4][5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[4] In biological matrices such as plasma or serum, common sources of matrix effects include phospholipids, salts, and proteins.[4][6]
Troubleshooting Guide
Problem 1: Poor Linearity (R² < 0.99) in the Calibration Curve
-
Possible Cause 1: Inappropriate Concentration Range. The calibration standards may not be evenly spaced or may not cover the full analytical range. Points at the extremes of the calibration range can have high leverage, meaning a small error in their measurement can significantly impact the regression line.[2]
-
Possible Cause 2: Detector Saturation. At high concentrations, the detector response may no longer be proportional to the analyte concentration.[1]
-
Solution: Extend the calibration curve to determine the upper limit of linearity. If samples are more concentrated, they should be diluted to fall within the linear range of the assay. Alternatively, a non-linear calibration model can be employed, but must be carefully validated.[1]
-
-
Possible Cause 3: Inappropriate Regression Model. Forcing a linear regression through a non-linear dataset will result in a poor fit.
-
Solution: Visually inspect a plot of the residuals. If a pattern is observed, a weighted linear regression or a non-linear model (e.g., quadratic) may be more appropriate.[7]
-
Problem 2: Significant Ion Suppression or Enhancement
-
Possible Cause 1: Matrix Effects. Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound.[4][5] Phospholipids are a common cause of ion suppression in biological samples.[4][6]
-
Solution 1: Improve Sample Preparation. Implement more rigorous sample cleanup procedures to remove interfering substances. Techniques like solid-phase extraction (SPE) can be more effective at removing phospholipids than simple protein precipitation.[8]
-
Solution 2: Chromatographic Separation. Optimize the chromatographic method to separate this compound from the interfering matrix components.
-
Solution 3: Sample Dilution. Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.[9]
-
-
Possible Cause 2: Inadequate Internal Standard. The chosen internal standard may not be effectively compensating for variations in the analytical process.
-
Solution: Use a stable isotope-labeled internal standard if available. If not, select a structural analog that closely mimics the behavior of this compound during extraction, derivatization, and analysis.[3]
-
Problem 3: Low Recovery of this compound
-
Possible Cause 1: Inefficient Extraction. The sample preparation method may not be effectively extracting this compound from the sample matrix.
-
Solution: Optimize the extraction solvent and conditions. For liquid-liquid extraction, ensure the pH is appropriate to keep this compound in its non-ionized form for better partitioning into an organic solvent.
-
-
Possible Cause 2: Volatility of the Analyte/Derivative. If derivatization to a more volatile form (e.g., methyl ester) is performed for GC analysis, loss of the analyte can occur during solvent evaporation steps.[10]
-
Solution: Use gentle evaporation conditions (e.g., a stream of nitrogen at low temperature). Avoid complete dryness. Keep sample vials sealed and cool.[10]
-
Data Presentation
Table 1: Example Calibration Curve Data for this compound Quantification
| Standard Concentration (µg/mL) | Peak Area of this compound | Peak Area of Internal Standard (2-Ethylbutyric Acid) | Response Ratio (Analyte Area / IS Area) |
| 0.5 | 15,234 | 150,876 | 0.101 |
| 1.0 | 31,056 | 152,123 | 0.204 |
| 5.0 | 155,987 | 151,543 | 1.029 |
| 10.0 | 312,456 | 150,987 | 2.070 |
| 25.0 | 780,123 | 151,345 | 5.155 |
| 50.0 | 1,555,876 | 150,567 | 10.333 |
| 100.0 | 3,100,456 | 151,009 | 20.532 |
Table 2: Method Validation Parameters for this compound Quantification using LC-MS/MS with 2-Ethylbutyric Acid as Internal Standard [3]
| Validation Parameter | Performance for this compound |
| Linearity (R²) | >0.99 |
| Accuracy | 91.24% to 118.42% |
| Precision (RSD) | 1.12% to 6.13% |
| Recovery | 92.38% to 109.65% |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound using 2-Ethylbutyric Acid as an Internal Standard [3]
-
Sample Preparation and Derivatization:
-
Spike all standards and samples with an internal standard mixture containing 10 µg/mL of 2-ethylbutyric acid.
-
For derivatization, add acetonitrile and a derivatization reagent containing triphenylphosphine (TPP), 2,2'-dipyridyl disulfide (DPDS), and 2-picolylamine (2-PA) in a 96-well plate.
-
Seal the plate and incubate at 60 °C for 10 minutes.
-
Dry the derivatized samples and reconstitute them in 50% methanol for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 1.9 µm).
-
Mobile Phase A: 100% nanopure water.
-
Mobile Phase B: 1:1 (v/v) acetonitrile/isopropanol.
-
Gradient Elution: A multi-step gradient from 5% to 60% B over 16 minutes.
-
Flow Rate: 0.45 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 1 µL.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Protocol 2: GC-MS Analysis of Volatile Fatty Acids (including this compound)
-
Sample Preparation (General Workflow):
-
Collect samples in clean glass containers to prevent contamination.[11]
-
Spike with an appropriate internal standard.
-
Perform sample cleanup to remove particles and interfering compounds using centrifugation, filtration, or solid-phase extraction (SPE).[11]
-
If necessary, perform a chemical derivatization to increase the volatility of this compound (e.g., esterification to form methyl this compound).[11]
-
Transfer the final sample to a glass sample vial for injection.[11]
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A polar GC column (e.g., SupelcoWax, DB-Wax) is suitable for the analysis of underivatized fatty acids.[12]
-
Oven Temperature Program: A programmed temperature ramp is used to separate the volatile fatty acids. An example program could be: hold at 50 °C for 1 minute, then ramp to 230 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for quantification.
-
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for calibration curve problems.
References
- 1. researchgate.net [researchgate.net]
- 2. uknml.com [uknml.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Non-linear and non-constant variance calibration curves in analysis of volatile organic compounds for testing of water by the purge-and-trap method coupled with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bme.psu.edu [bme.psu.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. GCMS analysis of Butyrate, Propionate and acetate - Chromatography Forum [chromforum.org]
- 11. scioninstruments.com [scioninstruments.com]
- 12. Butyrate analysis GC/MS - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Fermentation for 2-Methylbutyrate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for maximizing 2-methylbutyrate production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound (also known as 2-methylbutanoate) is a branched-chain fatty acid. Its esters, such as ethyl this compound and methyl this compound, are valuable aroma compounds found in various fruits like apples and strawberries.[1][2] Optically active 2-methylbutyric acid serves as an important chiral building block for the synthesis of flavor compounds and pharmaceuticals.[3]
Q2: Which microorganisms are commonly used to produce this compound?
A2: Several bacterial species are known to produce this compound through fermentation. Commonly studied strains include those from the genera Lactococcus, Bacillus, and Pseudomonas.[3][4][5] For example, Bacillus subtilis can metabolically convert amino acids like isoleucine, leucine, and valine into 2-methylbutyric acid.[5]
Q3: What are the primary metabolic pathways for this compound biosynthesis?
A3: The primary route for microbial production of this compound is through the catabolism of branched-chain amino acids, particularly L-isoleucine and leucine.[4][5][6] For instance, L-isoleucine can be converted to (S)-2-methylbutanoic acid.[6]
Q4: What are the key fermentation parameters to control for optimal production?
A4: Key parameters that significantly influence the yield and productivity of this compound include temperature, pH, aeration, and the composition of the fermentation medium (i.e., carbon and nitrogen sources, and precursor availability).[7][8]
Q5: How is this compound typically quantified in a fermentation broth?
A5: Quantification of this compound is commonly performed using chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are robust methods for accurate and sensitive quantification.[9][10][11]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound fermentation experiments.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Suboptimal Fermentation Conditions | Verify and optimize critical parameters. Each microorganism has an optimal temperature and pH range for growth and metabolic activity.[7] For example, some related ester synthesis reactions show maximum conversion at around 40°C.[12] |
| Inadequate Precursor Supply | The biosynthesis of this compound is often dependent on the availability of precursor amino acids like L-isoleucine or leucine.[4][5] Consider supplementing the medium with these precursors. A precursor feeding strategy can enhance the production of the desired metabolite.[13] |
| Nutrient Limitation in Media | Ensure the fermentation medium contains an adequate supply of essential nutrients, including carbon and nitrogen sources.[8][14] The rate at which the carbon source is metabolized can influence product formation.[14] |
| Microbial Contamination | Contaminating microorganisms can compete for nutrients or produce inhibitory compounds. Check for culture purity via microscopy and plating. If contamination is detected, discard the culture and restart with a fresh, pure inoculum. |
| Incorrect Analytical Procedure | Verify your quantification method. Ensure proper sample preparation, calibration, and instrument settings.[9][10] The use of an appropriate internal standard is critical for accurate quantification.[9] |
Issue 2: Slow or Stalled Fermentation
| Potential Cause | Recommended Solution |
| Poor Inoculum Health | Use a fresh, actively growing seed culture for inoculation. Ensure the inoculum size is appropriate, typically ranging from 1-10% (v/v) depending on the strain and process. |
| Product Inhibition | High concentrations of this compound or other metabolic byproducts can become toxic to the microorganisms, inhibiting their growth and metabolic activity. Consider strategies like in-situ product removal or using a fed-batch fermentation approach to keep product concentrations below inhibitory levels. |
| Extreme pH Shift | The metabolic activity of the microorganisms can cause the pH of the medium to shift outside the optimal range. Implement a pH control strategy using automated addition of acid or base to maintain the desired pH.[7] |
| Oxygen Limitation or Excess | Depending on whether your microbial strain requires aerobic or anaerobic conditions for this compound production, oxygen levels are critical. Ensure proper aeration and agitation for aerobic processes or maintain strict anaerobic conditions for anaerobic ones.[7] |
Data Presentation
Table 1: General Fermentation Parameters for Optimization
This table provides a starting point for the optimization of fermentation parameters based on common ranges used in microbial fermentation for producing organic acids and related compounds.
| Parameter | Typical Range | Considerations |
| Temperature | 25°C - 40°C | Strain-dependent; higher temperatures can increase metabolic rates but may also lead to enzyme denaturation.[7][12] |
| pH | 5.0 - 7.0 | Crucial for enzyme activity and microbial growth.[7] A pH around 7.0 has been noted as optimal for some related acid production processes.[15] |
| Carbon Source | Glucose, Glycerol | The type and concentration of the carbon source affect cell growth and precursor availability.[14][16] |
| Nitrogen Source | Yeast Extract, Peptone, Soy Peptone | Complex nitrogen sources can provide essential amino acids and growth factors.[14][16] |
| Precursor | L-Isoleucine, L-Leucine | Direct addition can significantly boost the production of this compound.[5][13] |
| Agitation | 120 - 200 rpm | Ensures homogeneity and improves mass transfer, but high shear can damage cells.[17] |
Experimental Protocols
Protocol 1: General Fermentation for this compound Production
-
Media Preparation: Prepare the fermentation medium. A basal medium could consist of a primary carbon source (e.g., 20 g/L glucose), a nitrogen source (e.g., 10 g/L yeast extract, 20 g/L peptone), and phosphate buffer.[17] Supplement with a precursor such as L-isoleucine (e.g., 1-5 g/L). Sterilize the medium by autoclaving.
-
Inoculum Preparation: Inoculate a seed culture of the selected microbial strain (e.g., Bacillus subtilis) in a suitable growth medium and incubate until it reaches the mid-to-late exponential growth phase.
-
Fermentation: Inoculate the sterile fermentation medium with the seed culture (e.g., 5% v/v). Maintain the fermentation at the desired temperature (e.g., 37°C) and pH (e.g., 6.5-7.0) with appropriate agitation.[7][15]
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (e.g., by measuring optical density at 600 nm) and this compound concentration.
-
Harvesting: Once the maximum concentration of this compound is reached (or when production ceases), harvest the fermentation broth. Centrifuge the broth to separate the cells from the supernatant. The supernatant is used for product quantification.
Protocol 2: Quantification of this compound by GC-MS
-
Sample Preparation: To 1 mL of the fermentation supernatant, add an internal standard.[9] Acidify the sample to approximately pH 2 with HCl. Extract the this compound into an organic solvent like diethyl ether or methyl tert-butyl ether.
-
Derivatization (Optional but Recommended): For improved chromatographic properties, the extracted acid can be derivatized to its methyl or ethyl ester.
-
GC-MS Analysis: Inject an aliquot of the organic extract into the GC-MS system.
-
Column: Use a suitable capillary column (e.g., DB-624 or equivalent).[10]
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220-240°C).[10]
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode and use Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound and the internal standard.[10]
-
-
Data Analysis: Construct a calibration curve using standards of known this compound concentrations. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualizations
References
- 1. Ethyl this compound | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fraterworks.com [fraterworks.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 8. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis of poly(3-hydroxybutyrate) copolymers by Azotobacter chroococcum 7B: A precursor feeding strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimisation of the fermentation media to enhance the production of the bioactive isomer of vitamin menaquinone-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of High-Density Fermentation Conditions for Saccharomycopsis fibuligera Y1402 through Response Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Methylbutyrate and Isovalerate as Flavor Compounds
For Researchers, Scientists, and Drug Development Professionals
In the vast and intricate world of flavor chemistry, the nuances of structurally similar compounds can elicit vastly different sensory experiences. This guide provides a comprehensive comparison of two such compounds: 2-methylbutyrate and isovalerate. While both are five-carbon branched-chain esters known for their fruity notes, their distinct organoleptic properties, natural origins, and biosynthetic pathways warrant a detailed examination for their precise application in research and product development. This document summarizes key quantitative data, outlines detailed experimental protocols for their analysis, and visualizes their formation pathways.
Chemical and Sensory Profile Comparison
This compound and isovalerate, most commonly utilized as their ethyl or methyl esters in flavor applications, present distinct sensory profiles. Ethyl this compound is predominantly associated with a crisp, green apple aroma, while ethyl isovalerate offers a more general fruity profile with notes of berry and pineapple, but notably lacks the distinct apple character of its isomer. The sensory characteristics of their free acids, 2-methylbutyric acid and isovaleric acid, are markedly different, characterized by pungent, cheesy, and sweaty aromas.[1][2]
Table 1: Comparative Summary of this compound and Isovalerate Esters
| Property | This compound (as Ethyl this compound) | Isovalerate (as Ethyl isovalerate) |
| IUPAC Name | Ethyl 2-methylbutanoate | Ethyl 3-methylbutanoate |
| Molecular Formula | C₇H₁₄O₂ | C₇H₁₄O₂ |
| Molar Mass | 130.18 g/mol | 130.18 g/mol |
| Boiling Point | 132-133 °C[3] | 134-135 °C |
| Flavor Profile | Sharp, sweet green apple, fruity, with fresh tropical nuances.[3] | Fruity, estry, berry, with notes of pineapple, mango, and cherry.[3] |
| Odor Threshold | 0.006 ppb in water (for (S)-(+)-enantiomer)[4] | Not readily available in water |
| Natural Occurrence | Apples, strawberries, blueberries, wine.[5] | A variety of fruits and beverages, including blueberry.[6] |
| Key Applications | Apple, strawberry, and other fruit flavor formulations.[3] | Berry, tropical fruit, and apple flavor formulations.[6] |
Quantitative Sensory Data
Precise determination of sensory thresholds is critical for understanding the potency and potential impact of a flavor compound. The following table presents available quantitative data on the detection thresholds of ethyl this compound and ethyl isovalerate. It is important to note that these values can be influenced by the medium in which they are measured.
Table 2: Olfactory Detection Thresholds
| Compound | Medium | Detection Threshold (μg/L) | Reference |
| Ethyl 2-methylbutanoate | Baijiu (42% ethanol) | 13.0 | [7] |
| Ethyl isovalerate | Baijiu (42% ethanol) | 10.0 | [7] |
| Ethyl (S)-(+)-2-methylbutanoate | Water | 0.006 | [4] |
| Ethyl (R)-(-)-2-methylbutanoate | Water | 10 | [4] |
Experimental Protocols
Objective comparison of flavor compounds relies on standardized and reproducible experimental methodologies. Below are detailed protocols for the sensory and instrumental analysis of this compound and isovalerate.
Sensory Analysis: Descriptive Analysis and Threshold Determination
Objective: To quantitatively describe the sensory attributes of this compound and isovalerate esters and to determine their detection thresholds.
Methodology:
-
Panelist Selection and Training:
-
Recruit 10-15 panelists with prior experience in sensory evaluation.
-
Screen panelists for their ability to detect and describe a range of fruity and chemical aromatic notes using standard reference compounds.
-
Train panelists on the specific aroma attributes associated with this compound and isovalerate using reference standards of each compound at varying concentrations. Develop a consensus vocabulary to describe the perceived aromas.
-
-
Sample Preparation:
-
Prepare stock solutions of high-purity ethyl this compound and ethyl isovalerate in a neutral solvent (e.g., 5% ethanol in deionized water).
-
For descriptive analysis, prepare samples of each compound at a concentration well above the anticipated threshold.
-
For threshold determination, prepare a series of dilutions from the stock solution, typically in geometric steps (e.g., 1:2 or 1:3 dilutions).
-
-
Descriptive Analysis Procedure:
-
Present panelists with coded, randomized samples of each compound.
-
Ask panelists to rate the intensity of each previously agreed-upon sensory attribute (e.g., "green apple," "berry," "fruity," "sweet," "chemical") on a labeled magnitude scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in the sensory profiles of the two compounds.
-
-
Threshold Determination Procedure (ASTM E679 - Ascending Forced-Choice Method):
-
Employ a three-alternative forced-choice (3-AFC) test. In each set, present one spiked sample and two blanks (the neutral solvent).
-
Present the sample sets in an ascending order of concentration.
-
Panelists are asked to identify the "odd" sample in each set.
-
The individual threshold is the concentration at which a panelist gives two consecutive correct judgments.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the odor-active regions of a sample containing this compound and isovalerate and to characterize their aroma quality.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the flavor compounds in a suitable solvent (e.g., dichloromethane).
-
For complex matrices (e.g., fruit juice), use solvent extraction or solid-phase microextraction (SPME) to isolate the volatile compounds.
-
-
Instrumentation:
-
Use a gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port. The column effluent is split between the FID and the sniffing port.
-
Select a capillary column appropriate for the separation of volatile esters (e.g., a DB-5 or DB-Wax column).
-
-
GC-O Procedure:
-
A trained assessor (or panel of assessors) sniffs the effluent from the olfactometry port as the sample is being analyzed by the GC.
-
The assessor records the time at which an odor is detected and provides a description of the aroma.
-
The intensity of the perceived odor can also be recorded using a time-intensity device or a rating scale.
-
The resulting "aromagram" is a plot of odor events versus retention time, which can be aligned with the chromatogram from the FID to identify the compounds responsible for specific aromas.
-
-
Data Analysis:
-
Correlate the retention times of the odor events with the retention times of known standards of this compound and isovalerate to confirm their contribution to the overall aroma profile.
-
Compare the aroma descriptors and intensities recorded for the two compounds.
-
Biosynthetic and Synthetic Pathways
The precursors to this compound and isovalerate are the corresponding carboxylic acids, which are derived from the catabolism of amino acids.
Biosynthesis of 2-Methylbutyric Acid and Isovaleric Acid
2-Methylbutyric acid is a product of the catabolism of the amino acid isoleucine, while isovaleric acid is derived from the catabolism of leucine.[6][8] These pathways are particularly active in many microorganisms, such as bacteria and yeast, and contribute to the flavor profiles of fermented foods and beverages.
Caption: Biosynthesis of 2-methylbutyric acid from isoleucine and isovaleric acid from leucine.
Industrial Synthesis of Ethyl this compound
The industrial production of flavor esters like ethyl this compound typically involves the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. The following workflow illustrates a continuous production process.
References
- 1. Isovaleric acid - Wikipedia [en.wikipedia.org]
- 2. CAS 503-74-2: Isovaleric acid | CymitQuimica [cymitquimica.com]
- 3. ethyl 2-methyl butyrate, 7452-79-1 [thegoodscentscompany.com]
- 4. The Ethyl 2-methylbutyrates [leffingwell.com]
- 5. researchgate.net [researchgate.net]
- 6. Conversion of l-Leucine to Isovaleric Acid by Propionibacterium freudenreichii TL 34 and ITGP23 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unambiguous Structural Confirmation of 2-Methylbutyrate: A Comparative Guide to Spectroscopic Techniques
In the landscape of pharmaceutical research and development, the precise structural elucidation of small molecules is a cornerstone of drug discovery and quality control. For esters like 2-methylbutyrate, which can be key intermediates or components of active pharmaceutical ingredients, confirming the exact molecular structure is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other widely used analytical techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—for the structural confirmation of this compound. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate methods for their analytical needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful and definitive technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.
The ¹H NMR spectrum of methyl this compound in deuterated chloroform (CDCl₃) provides a clear fingerprint of its structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| -OCH₃ (Methyl ester) | 3.67 | Singlet | - | 3H |
| H-2 | 2.43 | Sextet | ~7.0 | 1H |
| H-3 (CH₂) | 1.45 - 1.71 | Multiplet | - | 2H |
| 2-CH₃ | 1.18 | Doublet | ~7.0 | 3H |
| H-4 (CH₃) | 0.90 | Triplet | ~7.4 | 3H |
Table 1: ¹H NMR spectral data for methyl this compound in CDCl₃.[1]
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O (Carbonyl) | 177.09 |
| -OCH₃ (Methyl ester) | 51.36 |
| C-2 | 41.10 |
| C-3 | 26.95 |
| 2-CH₃ | 16.68 |
| C-4 | 11.64 |
Table 2: ¹³C NMR spectral data for methyl this compound in CDCl₃.[1]
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail, other spectroscopic methods offer complementary information and can be used for rapid screening or confirmation of specific functional groups.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide detailed stereochemical information; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure; spectra can be complex. |
Table 3: Comparison of NMR with MS and IR for the structural confirmation of this compound.
In Gas Chromatography-Mass Spectrometry (GC-MS), methyl this compound exhibits a characteristic fragmentation pattern under electron ionization (EI).
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Plausible Fragment |
| 88 | 99.99 | [M - CH₂CH₃]⁺ |
| 57 | 97.58 | [C₄H₉]⁺ |
| 41 | 54.04 | [C₃H₅]⁺ |
| 29 | 44.19 | [C₂H₅]⁺ |
Table 4: Key fragment ions observed in the EI-mass spectrum of methyl this compound.[1]
The IR spectrum of an ester like this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | ~1740 (strong) |
| C-O (Ester) | ~1200 - 1100 (strong) |
| C-H (Alkyl) | ~2960 - 2850 (strong) |
Table 5: Characteristic IR absorption bands for an aliphatic ester.
Experimental Protocols
Sample Preparation:
-
Weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2]
-
Ensure the sample is fully dissolved; gentle vortexing can be applied.[2]
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent contains it.[2]
¹H and ¹³C NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.[2]
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.
-
For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.[2]
-
Process the acquired spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane or hexane.
-
Inject an appropriate volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample is vaporized and separated on a suitable GC column (e.g., a non-polar column like DB-5).
-
The separated components are then introduced into the mass spectrometer and ionized, typically by electron ionization (EI).
-
The resulting mass spectrum is recorded.
-
For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat liquid sample directly onto the ATR crystal.[3]
-
Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Workflow for Structural Confirmation
The logical workflow for the comprehensive structural confirmation of this compound involves a multi-technique approach, leveraging the strengths of each analytical method.
References
A Comparative Analysis of 2-Methylbutyrate Production in Engineered Bacterial Strains
For researchers, scientists, and drug development professionals, the efficient microbial production of specialty chemicals like 2-methylbutyrate is a significant area of interest. This branched-chain fatty acid serves as a valuable precursor in the synthesis of pharmaceuticals, flavors, and fragrances. This guide provides a comparative analysis of this compound and its precursors' production in three industrially relevant bacterial strains: Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida. The comparison is based on reported metabolic engineering strategies and quantitative production data.
Performance Comparison of Engineered Bacterial Strains
Metabolic engineering efforts have been directed at harnessing the native branched-chain amino acid biosynthesis pathways in these microorganisms to overproduce this compound or its immediate precursor, 2-keto-3-methylvalerate. The following table summarizes the key production metrics achieved in published studies. It is important to note that direct comparative studies under identical conditions are limited; therefore, this data is compiled from different research efforts.
| Bacterial Strain | Precursor/Product | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Key Genetic Modifications |
| Escherichia coli | 2-Methylbutyric Acid | 1.82 ± 0.10 | 0.091 | Not Reported | Overexpression of citramalate pathway genes (cimA, leuCD, leuB), 2-ketoacid decarboxylase (kivD), and aldehyde dehydrogenase (ALD2).[1] |
| Corynebacterium glutamicum | 2-Keto-3-methylvalerate | 3.67 | Not Reported | Not Reported | Reduced activity of branched-chain amino acid transaminase (ilvE) in an L-isoleucine producer.[2] |
| Pseudomonas putida | Isobutanol* | 3.35 | 0.06 | Not Reported | Overexpression of isobutanol pathway genes, knockout of competing pathways.[1] |
Note: Data for isobutanol is provided as a proxy for the metabolic flux towards the 2-ketoisovalerate precursor, which shares a common pathway with this compound synthesis.
Metabolic Pathway for this compound Production
The biosynthesis of this compound in engineered bacteria is typically achieved by diverting intermediates from the L-isoleucine pathway. The general metabolic route involves the conversion of a central carbon source, like glucose, to pyruvate and 2-ketobutyrate. These precursors are then channeled through a series of enzymatic reactions to produce 2-keto-3-methylvalerate, the direct keto-acid precursor to this compound.
References
- 1. Micro‐aerobic production of isobutanol with engineered Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
validation of 2-methylbutyrate as a potential biomarker for disease
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, reliable, and non-invasive biomarkers is a cornerstone of modern medicine, driving advancements in early disease detection, prognosis, and personalized treatment strategies. In this context, metabolites derived from the gut microbiome have emerged as a promising frontier. Among these, 2-methylbutyrate, a short-chain fatty acid (SCFA), is gaining attention as a potential biomarker for a range of pathological conditions, from inflammatory bowel disease to certain cancers and cardiovascular diseases. This guide provides a comprehensive overview of the current state of this compound validation, comparing it with established biomarkers and detailing the experimental methodologies for its analysis.
Performance of this compound as a Biomarker: A Comparative Overview
While research into this compound as a standalone biomarker is still in its nascent stages, preliminary evidence suggests its potential utility. However, a direct quantitative comparison with established biomarkers in large-scale clinical validation studies is not yet widely available in the published literature. The following tables summarize the known performance of established biomarkers for selected diseases to provide a benchmark for future validation studies of this compound.
Table 1: Comparison of Biomarkers for Inflammatory Bowel Disease (IBD)
| Biomarker | Disease | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) |
| Fecal Calprotectin | IBD vs. IBS | Feces | 81%[1] | 74%[1] | 0.88[1] |
| This compound | IBD | Feces/Blood | Data not available | Data not available | Data not available |
Note: Fecal calprotectin is a well-established biomarker for intestinal inflammation, aiding in the differentiation of IBD from non-inflammatory conditions like Irritable Bowel Syndrome (IBS). While studies have shown altered levels of this compound in IBD patients, comprehensive data on its diagnostic accuracy is still needed.
Table 2: Comparison of Biomarkers for Colorectal Cancer (CRC)
| Biomarker | Disease | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) |
| Carcinoembryonic Antigen (CEA) | Colorectal Cancer | Blood | ~43-61%[2] | ~87-95%[2] | Data varies by study |
| Cancer Antigen 125 (CA-125) | Colorectal Cancer | Blood | Data varies by study | Data varies by study | Data varies by study |
| This compound | Colorectal Cancer | Feces/Blood | Data not available | Data not available | Data not available |
Note: CEA and CA-125 are established tumor markers for CRC, primarily used for monitoring disease progression and recurrence rather than early diagnosis due to limited sensitivity. The potential of fecal or blood levels of this compound as an early diagnostic marker for CRC is an active area of investigation.
Table 3: Comparison of Biomarkers for Cardiovascular Disease (CVD)
| Biomarker | Disease | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) |
| High-sensitivity cardiac troponin (hs-cTn) | Myocardial Infarction | Blood | High | High | >0.90 |
| B-type natriuretic peptide (BNP)/NT-proBNP | Heart Failure | Blood | High | Moderate-High | ~0.85-0.95 |
| This compound | Cardiovascular Disease | Blood | Data not available | Data not available | Data not available |
Note: hs-cTn and natriuretic peptides are gold-standard biomarkers for acute cardiac events and heart failure, respectively. Research is exploring the link between circulating levels of short-chain fatty acids, including this compound, and cardiovascular health, but its diagnostic performance as a biomarker is yet to be established.
Potential Signaling Pathways of this compound
The biological effects of this compound are thought to be mediated through two primary mechanisms, similar to other short-chain fatty acids like butyrate: activation of G protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
G Protein-Coupled Receptor (GPCR) Activation
This compound can act as a signaling molecule by binding to and activating specific GPCRs, namely Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3).[3][4][5] This interaction triggers downstream intracellular signaling cascades that can modulate various cellular processes, including inflammation and hormone secretion.
This compound activating FFAR2 and FFAR3 pathways.
Histone Deacetylase (HDAC) Inhibition
This compound, like butyrate, is believed to possess HDAC inhibitory activity.[6][7][8] By inhibiting HDAC enzymes, this compound can lead to the hyperacetylation of histones, which alters chromatin structure and modulates gene expression. This epigenetic modification can influence a wide range of cellular functions, including cell cycle progression, differentiation, and apoptosis.
Inhibition of HDAC by this compound.
Experimental Protocols for this compound Analysis
Accurate and reproducible quantification of this compound in biological matrices is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common analytical platforms employed for this purpose.
Quantification of this compound in Human Plasma/Serum by GC-MS
This protocol is adapted from methods for similar short-chain fatty acids.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Acidify the sample with an appropriate acid (e.g., HCl).
-
Perform liquid-liquid extraction using an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried extract, add a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane) to improve the volatility and thermal stability of this compound.
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector: Splitless injection mode.
-
Oven Temperature Program: An optimized temperature gradient to ensure separation of this compound from other components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific ions of derivatized this compound and the internal standard.
-
4. Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Workflow for GC-MS analysis of this compound.
Quantification of this compound in Fecal Samples by LC-MS/MS
This protocol is a general guide for the analysis of SCFAs in fecal samples.
1. Sample Preparation (Extraction):
-
Homogenize a known weight of frozen fecal sample in a suitable extraction solvent (e.g., a mixture of acetonitrile, isopropanol, and water).
-
Include an internal standard for accurate quantification.
-
Vortex and centrifuge the sample to pellet solid debris.
-
Collect the supernatant for analysis. For some applications, a further solid-phase extraction (SPE) cleanup step may be necessary.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column or a HILIC column suitable for separating polar compounds.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).
-
Flow Rate: An optimized flow rate for the specific column.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
3. Data Analysis:
-
Construct a calibration curve using standards of this compound.
-
Calculate the concentration of this compound in the fecal samples based on the peak area ratios of the analyte to the internal standard.
Future Directions and Conclusion
This compound holds promise as a potential biomarker for various diseases, offering the advantages of being a product of the gut microbiome and reflecting the intricate interplay between host and microbial metabolism. However, its clinical utility is yet to be firmly established. Future research should focus on:
-
Large-scale clinical validation studies: To determine the sensitivity, specificity, and predictive value of this compound for specific diseases in diverse patient populations.
-
Direct comparative studies: To benchmark the performance of this compound against existing gold-standard biomarkers.
-
Standardization of analytical methods: To ensure inter-laboratory reproducibility and the establishment of standardized reference ranges.
-
Mechanistic studies: To further elucidate the precise roles of this compound in the signaling pathways involved in disease pathogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methylbutyrate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical methods for the quantification of 2-methylbutyrate, a volatile fatty acid relevant in various biological and chemical systems. The selection of an appropriate analytical method is critical for accurate and reproducible results in research and development. This document outlines the performance of common analytical techniques and provides detailed experimental protocols to support methodological decisions and inter-laboratory validation efforts.
Comparative Analysis of Analytical Methods
The quantification of this compound is predominantly achieved using chromatography-based methods coupled with mass spectrometry. The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is suited to different experimental needs.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. It often requires derivatization to improve the volatility and chromatographic behavior of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), provides high specificity and sensitivity for a wide range of analytes in complex matrices. It is particularly useful for analyzing less volatile derivatives or for direct analysis in biological fluids.
Below is a summary of typical performance data from cross-validation studies of similar short-chain fatty acids, illustrating the expected analytical performance for this compound.
Data Presentation
Table 1: Cross-Validation Performance for this compound Quantification
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 0.5 µM | 0.05 - 0.2 µM |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µM | 0.15 - 0.6 µM |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
Note: The data presented in this table is a synthesis of typical performance characteristics for the analysis of short-chain fatty acids and is intended for illustrative and comparative purposes. Actual performance may vary based on the instrumentation, matrix, and specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation (Derivatization):
-
To 100 µL of sample (e.g., plasma, cell culture media), add an internal standard (e.g., deuterated this compound).
-
Acidify the sample with hydrochloric acid.
-
Extract the this compound with a suitable organic solvent (e.g., diethyl ether).
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and incubate to form a volatile silyl ester.
2. GC-MS Analysis:
-
Injector: Splitless injection at 250°C.
-
Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 60°C (hold for 2 minutes), ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 minutes).
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV.
-
Acquisition Mode: Use Selected Ion Monitoring (SIM) for quantification of the target ions for this compound and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation:
-
To 100 µL of sample, add an internal standard (e.g., ¹³C-labeled this compound).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.[1][2]
-
Vortex and centrifuge at 10,000 x g for 10 minutes.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the analyte and internal standard.[1]
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the analytical methods described.
Caption: A generalized workflow for this compound analysis using GC-MS.
Caption: A generalized workflow for this compound analysis using LC-MS/MS.
References
A Comparative Analysis of the Sensory Properties of 2-Methylbutyrate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a volatile compound can significantly influence its sensory properties, a critical consideration in the fields of flavor chemistry, fragrance development, and pharmacology. This guide provides an objective comparison of the sensory attributes of the (R)- and (S)-enantiomers of methyl 2-methylbutyrate and ethyl this compound, supported by quantitative data and detailed experimental protocols.
Quantitative Sensory Data
The sensory characteristics of the enantiomers of methyl and ethyl this compound exhibit distinct differences in both odor quality and potency. These differences are summarized in the table below.
| Compound | Enantiomer | Odor Description | Odor Threshold (in water) |
| Methyl this compound | (R)-(-)-methyl this compound | Fruity, Dairy | ~0.5 ppb (calculated) |
| (S)-(+)-methyl this compound | Fruity, Apple-like | 0.3 ppb[1] | |
| Ethyl this compound | (R)-(-)-ethyl this compound | Fruity, Caprylic, with a medical-phenolic note | 10 ppb (flavor detection) |
| (S)-(+)-ethyl this compound | Fresh fruity, Apple-like, Sweet | 0.006 ppb (odor); 10 ppb (flavor detection) |
Experimental Protocols
The determination of the sensory properties of chiral compounds requires precise analytical and sensory evaluation methodologies. The following sections detail the key experimental protocols employed in the characterization of this compound enantiomers.
Chiral Gas Chromatography-Olfactometry (GC-O)
Chiral GC-O is the primary technique used to separate and sensorially evaluate individual enantiomers from a racemic mixture.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 or similar, equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Chiral Capillary Column: A crucial component for the separation of enantiomers. Suitable columns include:
-
CP-Chirasil-Dex CB (25 m x 0.25 mm i.d., 0.25 µm film thickness) for the analysis of both methyl and ethyl this compound.[2]
-
Rt-βDEXse (30 m x 0.32 mm i.d., 0.25 µm film thickness) has also been shown to resolve ethyl this compound enantiomers.
-
-
Carrier Gas: Helium or Hydrogen.
-
Olfactory Detection Port (ODP): A heated transfer line directs a portion of the column effluent to a sniffing port where a trained sensory panelist evaluates the odor.
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C (hold for 1 minute)
-
Ramp: 2 °C/min to 230 °C (hold for 3 minutes)
-
-
Carrier Gas Flow Rate: Dependent on the carrier gas and column dimensions, typically around 1-2 mL/min.
-
Split Ratio: Adjusted to deliver an appropriate concentration of the analyte to the ODP without overwhelming the panelist.
Sensory Panel Evaluation
The reliability of sensory data is contingent upon the selection, training, and calibration of the sensory panel.
Panelist Selection and Training:
A five-step approach is recommended for training a GC-O panel:[1][3][4]
-
Introduction to the Method: Familiarization with the GC-O setup and the task of sniffing and rating odors.
-
Vocabulary Development: Training with a wide range of standard odorants to develop a consistent and descriptive vocabulary.
-
Reference Mixture Training: Evaluation of a standard mixture of known odorants to practice detection, description, and intensity rating.
-
Product-Specific Training: Sniffing and characterizing the specific compounds of interest (in this case, this compound enantiomers) to become familiar with their unique sensory profiles.
-
Performance Monitoring and Further Training: Regular evaluation of panelist performance for consistency and accuracy, with ongoing training as needed.
Odor Threshold Determination:
Odor thresholds are determined using a standardized forced-choice ascending concentration series method, such as ASTM E679 .
-
Procedure: Panelists are presented with a series of sample sets, each containing one spiked sample and two blanks (or one blank in a two-alternative forced-choice test). The concentration of the odorant is progressively increased in each subsequent set.
-
Threshold Calculation: The individual threshold is the concentration at which a panelist can reliably detect a difference between the spiked and blank samples. The group threshold is typically calculated as the geometric mean of the individual thresholds.
Odor Intensity Rating:
-
Scaling: A labeled magnitude scale (LMS) or a category scale (e.g., a 9-point scale from "no odor" to "extremely strong") is used for panelists to rate the perceived intensity of the odor.
-
Anchoring: Reference standards with defined intensity ratings are provided to calibrate the panelists and ensure consistent use of the scale.
Signaling Pathways and Logical Relationships
The perception of different odors by enantiomers is a direct result of the chirality of the odorant molecules and the stereospecificity of olfactory receptors in the nasal epithelium.
This diagram illustrates the principle of chiral recognition in olfaction. The different three-dimensional shapes of the (R)- and (S)-enantiomers of this compound result in their binding to different olfactory receptors (Receptor A and Receptor B). This differential activation leads to distinct signal transduction pathways, ultimately resulting in the perception of different odors by the brain.
References
quantitative comparison of 2-methylbutyrate levels in different food products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of 2-methylbutyrate and its related compounds in various food products. 2-Methylbutanoic acid and its esters are significant contributors to the characteristic aroma and flavor profiles of many fruits, dairy products, and alcoholic beverages. Understanding the distribution and concentration of these volatile compounds is crucial for food science, flavor chemistry, and sensory analysis. This document summarizes available quantitative data, details common experimental protocols for their measurement, and provides a visual representation of the analytical workflow.
Quantitative Data Summary
The concentration of this compound and its esters varies significantly across different food products, influenced by factors such as cultivar, ripeness, processing methods, and aging. The following table summarizes quantitative data from various studies. It is important to note that direct comparisons should be made with caution due to differences in analytical methodologies and reporting units.
| Food Product Category | Food Item/Variety | Compound | Concentration Range | Reference(s) |
| Fruits | Apple ('Orin') | Hexyl this compound | 8.83 - 8164.16 µg/kg FW | |
| Apple (Various Cultivars) | Hexyl this compound | Average > 700 µg/kg FW | ||
| Apple (Various Cultivars) | Ethyl this compound | Identified as a key odor-active compound | ||
| Strawberry (Various Cultivars) | Methyl this compound | Identified as a key aroma compound | [1][2] | |
| Strawberry (Various Cultivars) | Ethyl this compound | Identified as a key aroma compound | [1] | |
| Dairy | Cheddar Cheese | 2-Methylbutanal | Threshold: 175.39 µg/kg | [3] |
| Cheddar Cheese | 3-Methylbutanal | Threshold: 150.31 µg/kg | [3] | |
| Serra da Estrela Cheese (90 days ripened) | Isobutyric acid | ~500 mg/kg | [4] | |
| Alcoholic Beverages | Red Wine | Ethyl (2S)-2-methylbutanoate | Average ~50 µg/L | [5] |
| Red Wine (2004 Vintage) | Ethyl 2-hydroxy-3-methylbutanoate | Up to 314 µg/L | [5] | |
| White Wine (2004 Vintage) | Ethyl 2-hydroxy-3-methylbutanoate | Up to 164 µg/L | [5] | |
| Red Wine (Various) | Ethyl this compound | Present | [6] |
Note: FW denotes fresh weight. The data for cheese often refers to related branched-chain aldehydes and fatty acids that contribute to the overall flavor profile and are biochemically linked to 2-methylbutanoic acid.
Experimental Protocols
The quantification of this compound and its esters in food matrices typically involves extraction of the volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) analysis. Headspace solid-phase microextraction (HS-SPME) is a commonly employed sample preparation technique due to its simplicity and sensitivity.
Key Experimental Protocol: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This protocol provides a general methodology for the analysis of volatile compounds, including this compound and its esters, in food samples.
1. Sample Preparation:
-
Solid Samples (e.g., Fruits, Cheese): A representative portion of the sample is homogenized. A known weight of the homogenate (typically 1-5 g) is placed into a headspace vial (e.g., 20 mL). For cheese, the sample may be grated before being placed in the vial.
-
Liquid Samples (e.g., Wine): A known volume of the liquid (typically 5-10 mL) is placed directly into a headspace vial.
-
Matrix Modification: To enhance the release of volatile compounds, a salt solution (e.g., NaCl) is often added to the vial to increase the ionic strength of the sample matrix. An internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample) is added for accurate quantification.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The sealed vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is then desorbed in the heated injection port of a gas chromatograph.
-
Gas Chromatograph (GC): The volatile compounds are separated on a capillary column (e.g., DB-5ms, HP-INNOWax). The oven temperature is programmed to ramp up over time to elute compounds with different boiling points.
-
Mass Spectrometer (MS): The separated compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the resulting ions, allowing for identification and quantification. Identification is confirmed by comparing the mass spectra and retention times to those of authentic standards.
4. Quantification:
-
The concentration of each target analyte is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the standard compounds.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound in food.
References
- 1. Characterization and comparative analysis of volatile organic compounds in four aromatic wild strawberry species using HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Organic Volatile Markers Associated with Aroma during Maturation of Strawberry Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine | OENO One [oeno-one.eu]
- 6. Comprehensive sensory and chemical data on the flavor of 16 red wines from two varieties: Sensory descriptive analysis, HS-SPME-GC-MS volatile compounds quantitative analysis, and odor-active compounds identification by HS-SPME-GC-MS-O - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolomics of 2-Methylbutyrate and Butyrate Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of 2-methylbutyrate and the more prevalent short-chain fatty acid (SCFA), butyrate. Understanding the nuances of these pathways is critical for research in gut microbiome metabolism, metabolic disorders, and the development of novel therapeutics. This document outlines the core biosynthetic routes, presents comparative production data, details experimental protocols for their quantification, and provides visual diagrams of the key pathways and analytical workflows.
Introduction to this compound and Butyrate Metabolism
This compound is a branched-chain fatty acid (BCFA) primarily derived from the microbial catabolism of the amino acid L-isoleucine. In contrast, butyrate is a straight-chain SCFA predominantly produced through the fermentation of dietary fibers by gut microbiota, with acetyl-CoA as the central precursor. While both are C4 and C5 fatty acids, respectively, their distinct biosynthetic origins lead to different physiological roles and metabolic fates.
Biosynthesis Pathways: A Comparative Overview
The production of this compound and butyrate involves distinct enzymatic steps and precursors. Below is a comparison of their primary biosynthesis routes in microbial systems.
This compound Biosynthesis via the Ehrlich Pathway
The synthesis of this compound is intrinsically linked to amino acid metabolism. The Ehrlich pathway describes the conversion of amino acids to their corresponding fusel alcohols, which can be further oxidized to form branched-chain fatty acids.
-
Transamination: L-isoleucine is converted to its corresponding α-keto acid, 2-keto-3-methylvalerate, by a branched-chain amino acid aminotransferase.
-
Decarboxylation: 2-keto-3-methylvalerate is decarboxylated to form 2-methylbutanal by a 2-keto acid decarboxylase.
-
Oxidation: 2-methylbutanal is then oxidized to this compound by an aldehyde dehydrogenase.
Alternatively, 2-methylbutanal can be reduced to 2-methyl-1-butanol, which can also serve as a precursor for this compound.
Butyrate Biosynthesis from Acetyl-CoA
The primary pathway for butyrate production in the gut microbiome starts from two molecules of acetyl-CoA, which are typically derived from the fermentation of carbohydrates.
-
Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, catalyzed by acetyl-CoA acetyltransferase (thiolase).
-
Reduction: Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA by 3-hydroxybutyryl-CoA dehydrogenase.
-
Dehydration: 3-hydroxybutyryl-CoA is dehydrated to crotonyl-CoA by crotonase.
-
Second Reduction: Crotonyl-CoA is reduced to butyryl-CoA by butyryl-CoA dehydrogenase.
-
Phosphate Transfer and Kinase Action: Butyryl-CoA is converted to butyrate via two main routes:
-
Butyrate Kinase Pathway: Butyryl-CoA is converted to butyryl-phosphate by phosphotransbutyrylase, followed by the conversion of butyryl-phosphate to butyrate by butyrate kinase, which also generates ATP.
-
Butyryl-CoA:acetate CoA-transferase (But) Pathway: The butyryl moiety is transferred from butyryl-CoA to acetate, forming butyrate and acetyl-CoA.
-
Data Presentation: Comparative Production of this compound and Butyrate
The following table summarizes quantitative data on the production of this compound (or its precursor 2-methyl-1-butanol) and butyrate in various microbial systems. Direct comparisons are challenging due to differing experimental conditions; however, this data provides a valuable overview of the production capabilities.
| Metabolite | Producing Organism | Substrate(s) | Titer (g/L) | Yield (g/g substrate) | Reference(s) |
| 2-Methyl-1-butanol | Corynebacterium glutamicum (engineered) | Glucose | 0.37 | Not Reported | [1] |
| Butyrate | Escherichia coli (engineered) | Glucose + Acetate | 10 | 0.5 (from glucose) | [2] |
| Butyrate | Escherichia coli (engineered) | Glucose | 28.4 | 0.37 | [3] |
| Butyrate | Clostridium tyrobutyricum (engineered) | Glucose | >20 | >0.30 | [4] |
| Butyl butyrate | Clostridium tyrobutyricum (engineered) | Mannitol | 62.59 | Not Reported | [5] |
Experimental Protocols
Accurate quantification of this compound and butyrate in complex biological matrices is crucial for metabolomics studies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique, often requiring derivatization to improve the volatility and chromatographic properties of these short-chain fatty acids.
Targeted Metabolomics Workflow for SCFA Analysis
The general workflow for the targeted analysis of SCFAs, including this compound and butyrate, is depicted below.
Detailed Protocol for SCFA Quantification by GC-MS
This protocol is a composite of established methods for the analysis of SCFAs in biological samples such as fecal matter or culture media.
1. Sample Preparation and Extraction:
-
Accurately weigh approximately 50-100 mg of the biological sample into a 2 mL microcentrifuge tube.
-
Add 1 mL of a saturated NaCl solution and an appropriate internal standard (e.g., deuterated butyrate or 2-ethylbutyric acid).
-
Homogenize the sample using a bead beater for 5 minutes.
-
Acidify the sample by adding 50 µL of concentrated hydrochloric acid (HCl) to protonate the SCFAs.
-
Add 1 mL of diethyl ether and vortex vigorously for 2 minutes to extract the SCFAs.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper ether layer to a new glass vial. Repeat the extraction step and pool the ether extracts.
2. Derivatization (using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA):
-
To the ether extract, add 50 µL of MTBSTFA and 50 µL of acetonitrile.
-
Seal the vial tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 120°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for each derivatized SCFA and the internal standard.
4. Data Analysis:
-
Integrate the peak areas of the target SCFAs and the internal standard.
-
Construct a calibration curve using standard solutions of the SCFAs prepared and derivatized in the same manner as the samples.
-
Calculate the concentration of each SCFA in the original sample based on the calibration curve and the initial sample weight.
Conclusion
The metabolic pathways of this compound and butyrate are distinct, originating from amino acid and carbohydrate metabolism, respectively. This fundamental difference influences their production rates and physiological effects. While butyrate is a major product of gut microbial fermentation with well-documented roles in host health, the significance of this compound is an area of growing research interest. The provided protocols and comparative data serve as a valuable resource for scientists investigating the intricate interplay of these microbial metabolites in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic engineering of Escherichia coli for production of butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of Escherichia coli for the production of butyric acid at high titer and productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation and comparison of short chain fatty acids composition in gut diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | System metabolic engineering of Escherichia coli W for the production of 2-ketoisovalerate using unconventional feedstock [frontiersin.org]
A Comparative Guide to Assessing the Purity of Synthetic 2-Methylbutyrate Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthetic chemical standards is a cornerstone of reliable scientific research and drug development. For 2-methylbutyrate, a common flavoring agent and a key component in various biological studies, ensuring the integrity of the standard is paramount. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of synthetic this compound standards, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The purity of synthetic this compound standards is predominantly assessed using Gas Chromatography (GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and by Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited for different analytical objectives.
-
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying the purity of volatile compounds like this compound. It is known for its high precision and wide linear dynamic range.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities and providing structural confirmation of the analyte.[2]
-
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It provides a purity value traceable to the International System of Units (SI) and can detect a wide range of impurities.[3][4]
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of GC-FID, GC-MS, and qNMR for the analysis of short-chain fatty acid esters like this compound.
| Performance Metric | GC-FID | GC-MS (Full Scan) | GC-MS (SIM) | qNMR |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.23 µg/mL | ~1-5 ng/g | Lower than Full Scan | Analyte dependent |
| Limit of Quantitation (LOQ) | 0.08 - 0.78 µg/mL | ~2-10 ng/g | Lower than Full Scan | Analyte dependent |
| Precision (%RSD) | < 5% | < 10% | < 5% | < 2% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 95 - 105% | 98 - 102% |
| Impurity Identification | Limited (based on retention time) | Excellent (library matching) | Limited to target ions | Excellent (structural elucidation) |
* Data for similar short-chain fatty acids.[1][5]
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of short-chain fatty acid esters and can be adapted for this compound.
Protocol 1: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To quantify the purity of a synthetic this compound standard.
Materials:
-
This compound standard
-
High-purity solvent (e.g., Hexane or Dichloromethane)
-
Internal standard (e.g., Methyl pentanoate)
-
Volumetric flasks and pipettes
-
GC-FID system with a suitable capillary column (e.g., DB-WAX or FFAP)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in the chosen solvent. Create a series of calibration standards by serial dilution.
-
Internal Standard Addition: Add a constant concentration of the internal standard to all calibration standards and the sample solution.
-
GC-FID Analysis:
-
Injector: 250°C, Split mode (e.g., 50:1)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.
-
Detector: FID at 280°C.
-
-
Data Analysis: Integrate the peak areas of this compound and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Determine the concentration of the this compound in the sample from the calibration curve and calculate the purity.
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and semi-quantify impurities in a synthetic this compound standard.
Materials:
-
This compound standard
-
High-purity solvent (e.g., Dichloromethane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a solution of the this compound standard in the chosen solvent.
-
GC-MS Analysis:
-
Injector: 250°C, Split mode (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Initial temperature of 40°C, hold for 3 minutes, ramp to 250°C at 8°C/min, hold for 10 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.
-
-
Data Analysis: Identify the main peak corresponding to this compound. For any other peaks, perform a library search (e.g., NIST) to tentatively identify the impurities. The relative abundance of impurities can be estimated from their peak areas relative to the main peak (area percent).
Protocol 3: Absolute Purity Determination by Quantitative NMR (qNMR)
Objective: To determine the absolute purity of a synthetic this compound standard.[1][3]
Materials:
-
This compound standard
-
High-purity certified internal standard (e.g., Maleic acid, Dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
High-resolution NMR spectrometer (≥400 MHz)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound standard and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Data Analysis:
-
Select well-resolved signals for both this compound and the internal standard.
-
Integrate the selected signals.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Potential Impurities in Synthetic this compound
The synthesis of this compound typically involves the esterification of 2-methylbutanoic acid with methanol. Potential impurities can arise from the starting materials, side reactions, or subsequent purification steps.
-
Starting Materials: Unreacted 2-methylbutanoic acid and methanol.
-
Isomeric Impurities: 3-Methylbutanoic acid and its corresponding methyl ester (methyl 3-methylbutyrate), which can be difficult to separate due to similar boiling points.[6]
-
By-products: Water from the esterification reaction, and by-products from the catalyst used (e.g., sulfuric acid).
-
Solvent Residues: Residual solvents from the reaction or purification process.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Purity Assessment by GC-FID.
Caption: Workflow for Impurity Profiling by GC-MS.
Caption: Workflow for Absolute Purity by qNMR.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 4. usp.org [usp.org]
- 5. pharmtech.com [pharmtech.com]
- 6. US20160264503A1 - Method for Producing 2-Methylbutyric Acid Having a reduced Content of 3-Methylbutyric Acid from the Secondary Flows Arising in the Production of Pentanoic Acids - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2-Methylbutyrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-methylbutyrate (also known as 2-methylbutanoic acid), a corrosive and combustible liquid that requires careful management as hazardous waste. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. This chemical is harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Key Hazard Information:
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | [3][1] |
| Skin Corrosion/Irritation | Causes severe skin burns. | [3][1] |
| Eye Damage/Irritation | Causes serious eye damage. | [3][1] |
| Flammability | Combustible liquid. Keep away from heat and open flames. | [4][5] |
In the event of a spill, immediately evacuate the area and remove all ignition sources.[4][5] For small spills, absorb the chemical with an inert, non-combustible material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.[4] The contaminated absorbent material must then be collected and placed in a suitable, sealed container for disposal as hazardous waste.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.[4]
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated, chemically compatible waste container as "Hazardous Waste: this compound". The container should be in good condition and have a secure, leak-proof lid.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Collection:
-
Carefully transfer the waste this compound into the designated hazardous waste container using a funnel to prevent spills.
-
Ensure the container is not overfilled; a general guideline is to fill it to no more than 80% capacity to allow for vapor expansion.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Provide them with an accurate description of the waste, including its chemical name and quantity.
-
Follow all institutional procedures for waste manifest documentation.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Essential Safety and Handling Guide for 2-Methylbutyrate Esters
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 2-methylbutyrate esters, commonly referred to as this compound. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of these flammable and potentially irritating compounds.
Hazard Identification and Classification
This compound esters, such as methyl this compound, are generally classified as flammable liquids.[1][2][3] Vapors are heavier than air and can form explosive mixtures with air, posing a significant fire risk.[1] It is crucial to keep these compounds away from heat, sparks, open flames, and other ignition sources.[1][2][4] While not classified as acutely toxic, they can cause skin and eye irritation.[3][4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound esters.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemically resistant gloves | Wear standard laboratory nitrile or butyl rubber gloves (e.g., 0.3mm thickness) to prevent skin contact.[2][5] Change gloves frequently, especially if they become contaminated.[5] |
| Eye Protection | Safety glasses/goggles | Use chemical splash goggles or safety glasses with side shields to protect eyes from potential splashes.[5] |
| Body Protection | Laboratory coat | A full-length laboratory coat should be worn to protect skin and clothing from accidental spills.[5] |
| Foot Protection | Closed-toe shoes | Always wear closed-toe shoes to protect feet from spills and falling objects.[5] |
| Respiratory Protection | Fume hood or respirator | When handling the compound, work in a certified chemical fume hood to avoid inhalation of vapors.[2][5] For situations where a fume hood is not available or insufficient, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[2][6] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures that this compound esters are handled safely and efficiently throughout the experimental process.
1. Receiving and Storage:
-
Inspect incoming containers for any signs of damage or leaks.
-
Store containers in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1][6]
-
Ensure the storage area is designated for flammable liquids and is equipped with appropriate fire suppression systems.
2. Handling and Experimental Use:
-
All handling of this compound esters should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2][4]
-
Use non-sparking tools and explosion-proof electrical equipment.[1][2][4]
-
Avoid contact with skin and eyes.[2][6] In case of contact, rinse the affected area thoroughly with water.[2][4]
-
Do not eat, drink, or smoke in areas where these chemicals are handled.[1]
3. Accidental Release Measures:
-
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[2][6]
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using non-combustible absorbent materials such as sand, earth, or vermiculite.[6]
-
Collect the absorbed material into a suitable, closed container for disposal.[2][6]
Disposal Plan
Proper disposal of this compound esters and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unwanted or expired this compound esters should be disposed of as hazardous chemical waste.[5] Do not mix with other waste streams.[5]
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent materials, should be collected in a designated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound esters should be collected in a labeled hazardous liquid waste container.[5]
-
All waste disposal must be in accordance with local, regional, and national regulations.
Emergency First Aid Procedures
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][6]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2][6]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][6]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][6]
Visualizing Emergency Response: this compound Spill Workflow
To provide clear, at-a-glance guidance for a critical safety event, the following diagram outlines the step-by-step workflow for responding to a this compound ester spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
